1-(4-Chloro-2-methylphenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUZXTCPCSYLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80492505 | |
| Record name | 1-(4-Chloro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80492505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37074-38-7 | |
| Record name | 1-(4-Chloro-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80492505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Chloro-2-methylphenyl)ethanone CAS number
An In-depth Technical Guide to 1-(4-Chloro-2-methylphenyl)ethanone
Introduction: A Key Synthetic Building Block
This compound, identified by the CAS Number 37074-38-7 , is a substituted aromatic ketone that serves as a crucial intermediate in the landscape of organic synthesis.[1][2][3] Also known by its synonym, 4-Chloro-2-methylacetophenone, this compound's molecular structure is a confluence of functionalities that make it a versatile precursor for more complex molecules.[4][5] Its utility is most pronounced in the realms of pharmaceutical and agrochemical research, where it provides a foundational scaffold for the synthesis of biologically active compounds.[6][7] This guide offers a detailed examination of its properties, synthesis, analysis, and applications for professionals in research and development.
Physicochemical & Structural Characteristics
The compound's reactivity and physical behavior are dictated by its molecular structure and properties. Understanding these characteristics is fundamental for its effective use in synthesis and for ensuring proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 37074-38-7 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉ClO | [1][2][5] |
| Molecular Weight | 168.62 g/mol | [1][2][5] |
| MDL Number | MFCD07779243 | [1][2] |
| SMILES Code | CC(C1=CC=C(Cl)C=C1C)=O | [1] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Synthesis Protocol: Friedel-Crafts Acylation
The most common and industrially scalable method for preparing this compound is through the Friedel-Crafts acylation of 3-chlorotoluene. This electrophilic aromatic substitution reaction provides a direct route to the target ketone.
Causality of Experimental Choices:
-
Reactants: 3-Chlorotoluene is the aromatic substrate. The chloro and methyl groups are ortho, para-directing. Acylation is expected to occur para to the activating methyl group and ortho to the deactivating but ortho, para-directing chloro group, leading to the desired 1,2,4-substitution pattern. Acetyl chloride serves as the acylating agent.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is a potent Lewis acid. Its role is to coordinate with the acetyl chloride, forming a highly electrophilic acylium ion (CH₃CO⁺), which is necessary to overcome the activation energy of the aromatic substitution.
-
Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) is used to dissolve the reactants and facilitate the reaction while not competing in the Friedel-Crafts reaction.
-
Work-up: The reaction is quenched with cold water or dilute acid to destroy the aluminum chloride catalyst and any unreacted acylating agent. This is a highly exothermic step requiring careful temperature control.
Step-by-Step Synthesis Methodology
-
Reactor Setup: A clean, dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced). The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane under stirring.
-
Acylating Agent Addition: Acetyl chloride (1.0 equivalent) is added dropwise to the suspension at 0-5 °C. The mixture is stirred for 30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: 3-Chlorotoluene (1.0 equivalent) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: The reaction flask is cooled in an ice bath, and the mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid.
-
Extraction & Purification: The organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or recrystallization.
Synthesis Workflow Diagram
Caption: Workflow for Friedel-Crafts acylation synthesis.
Analytical and Quality Control Protocols
To ensure the identity and purity of this compound, a series of analytical tests are performed. These protocols are essential for lot release in a manufacturing setting and for verifying material quality before use in sensitive downstream applications. Purity is typically expected to be >95%, with higher grades available.[4]
Typical Quality Control Specifications
| Test | Method | Specification | Rationale |
| Appearance | Visual Inspection | Colorless to light yellow liquid/solid | Provides a basic check for gross contamination or degradation. |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms the molecular structure and rules out isomers. |
| Identity | Mass Spectrometry (MS) | Conforms to molecular weight | Confirms the molecular weight and fragmentation pattern. |
| Purity | HPLC or GC | ≥ 95.0% (Area %) | Quantifies the amount of the target compound and detects impurities. |
Exemplar HPLC Purity Method
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of the mobile phase.
Self-Validating System: The use of multiple orthogonal analytical techniques (e.g., chromatography for purity, NMR/MS for identity) creates a self-validating system. A high-purity result from HPLC is only meaningful if the identity of the main peak is unequivocally confirmed by spectroscopic methods.
Analytical Workflow Diagram
Caption: Standard quality control workflow for chemical analysis.
Applications in Drug Development and Research
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key starting material. Its substituted phenyl ring and reactive ketone group are ideal for building more elaborate molecular architectures.
-
Scaffold for Heterocyclic Synthesis: The ketone functionality is a versatile handle for constructing various heterocyclic rings, which are prevalent in medicinal chemistry. For example, it can be a precursor for synthesizing substituted pyrimidines, triazoles, or other nitrogen-containing ring systems known for their diverse biological activities.[8]
-
Intermediate for API Synthesis: It serves as a building block for introducing the 4-chloro-2-methylphenyl moiety into a larger drug molecule. This specific substitution pattern can be crucial for modulating a drug's potency, selectivity, or pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Related chloro-substituted acetophenones are vital intermediates in synthesizing a wide range of pharmaceuticals.[7]
Logical Relationship Diagram: Role as an Intermediate
Caption: Role as a versatile intermediate in API synthesis.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound. Information is derived from safety data sheets (SDS) for this compound and structurally similar chemicals.[5][9]
-
Hazards: May cause skin and serious eye irritation. May be harmful if swallowed and may cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Handle using chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5][6]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[9][10]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. If swallowed, rinse the mouth with water and seek immediate medical attention.[5][9]
Conclusion
This compound (CAS: 37074-38-7) is more than a simple catalog chemical; it is a foundational tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable intermediate. A thorough understanding of its synthesis, analytical validation, and safe handling procedures, as detailed in this guide, is essential for researchers and scientists aiming to leverage its potential in developing the next generation of drugs and advanced materials.
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An In-Depth Technical Guide to 1-(4-Chloro-2-methylphenyl)ethanone: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-Chloro-2-methylphenyl)ethanone, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's physical and chemical properties, provides a detailed synthesis protocol based on established chemical principles, outlines robust analytical methodologies for its characterization, and discusses its applications and safety considerations.
Core Molecular and Physical Characteristics
This compound, also known as 4'-chloro-2'-methylacetophenone, is an aromatic ketone with the chemical formula C₉H₉ClO.[1][2][3] Its structure features a phenyl ring substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and an acetyl group. This substitution pattern imparts specific reactivity and physical properties that are crucial for its role in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 4'-Chloro-2'-methylacetophenone | [2][3] |
| CAS Number | 37074-38-7 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉ClO | [1][2][3][4][5] |
| Molecular Weight | 168.62 g/mol | [1][2][3][4][5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Storage | Sealed in a dry place at room temperature | [6] |
Note: Experimental values for boiling point, melting point, density, and solubility for this specific isomer are not consistently reported in readily available literature. The provided information is based on supplier data and data for related isomers, and should be confirmed by experimental analysis.
Synthesis Pathway: Friedel-Crafts Acylation
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 3-chlorotoluene. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][7]
The regioselectivity of the acylation is directed by the substituents on the aromatic ring. In 3-chlorotoluene, the methyl group is an ortho-, para-director and activating, while the chlorine atom is also an ortho-, para-director but deactivating. The acylation is expected to occur predominantly at the position para to the chlorine and ortho to the methyl group (C1 position) due to the combined directing effects and steric hindrance.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[2][8][9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in a dry, inert solvent such as dichloromethane or dichloroethane under a nitrogen or argon atmosphere.
-
Formation of Acylium Ion: Cool the suspension to 0-5 °C using an ice bath. Slowly add acetyl chloride (1.0 to 1.1 equivalents) dropwise to the stirred suspension. The formation of the acylium ion electrophile is an exothermic process and should be controlled.
-
Electrophilic Aromatic Substitution: After the addition of acetyl chloride is complete, add 3-chlorotoluene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction Completion: After the addition of 3-chlorotoluene, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or gas chromatography (GC) analysis.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
While specific spectra for this compound are not widely published in public databases, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.[10][11][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the acetyl protons (CH₃-C=O) around δ 2.5-2.7 ppm. The methyl group on the aromatic ring will appear as a singlet around δ 2.3-2.5 ppm. The aromatic protons will exhibit a complex splitting pattern in the aromatic region (δ 7.0-7.8 ppm) due to their coupling.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon at δ > 190 ppm. The carbons of the methyl groups will appear in the aliphatic region (δ 20-30 ppm). The aromatic carbons will resonate in the δ 120-140 ppm range.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic ring and methyl groups, and C-Cl stretching.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.62 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, which is characteristic of a monochlorinated compound. Fragmentation patterns will likely involve the loss of the acetyl and methyl groups.
Chromatographic Purity Assessment
Chromatographic methods are indispensable for determining the purity of this compound and for monitoring the progress of its synthesis.
A reversed-phase HPLC method is a suitable approach for the analysis of this compound.[10][13][14]
-
Column: A C18 stationary phase is recommended.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water or a buffered aqueous solution is typically effective for separating the target compound from starting materials and byproducts.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 254 nm) is appropriate.
GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for both qualitative and quantitative analysis.[11][15]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is generally suitable.
-
Injection: A split/splitless injector is used.
-
Oven Program: A temperature gradient program is employed to ensure good separation of components with different boiling points.
-
Detection: A flame ionization detector (FID) can be used for quantitative analysis, while a mass spectrometer (MS) provides structural information for peak identification.
Applications in Research and Development
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its functional groups—the ketone, the chlorinated aromatic ring, and the methyl group—offer multiple sites for further chemical modification. It is a key intermediate in the synthesis of various biologically active compounds.
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
Table 2: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
Source: Information compiled from various chemical supplier safety data sheets.
Users should always consult the most current Safety Data Sheet (SDS) for detailed information on handling, storage, disposal, and emergency procedures. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.
Conclusion
This compound is a valuable chemical intermediate with well-defined, albeit not extensively published, physicochemical properties. Its synthesis via Friedel-Crafts acylation is a standard and scalable process. Robust analytical methods, primarily HPLC and GC-MS, are essential for ensuring its quality and purity. A thorough understanding of its chemistry, handling, and analytical characterization is crucial for its effective use in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical compounds.
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An In-depth Technical Guide to the Molecular Weight and Characterization of 1-(4-Chloro-2-methylphenyl)ethanone
This guide provides a comprehensive technical overview of 1-(4-Chloro-2-methylphenyl)ethanone, with a primary focus on the determination and significance of its molecular weight. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a deep understanding of this compound's fundamental properties and analytical characterization.
Introduction
This compound is a substituted aromatic ketone of significant interest in organic synthesis and as a building block for more complex molecules, including pharmacologically active compounds. An accurate determination of its molecular weight is the first and most critical step in its identification and characterization, ensuring the integrity of subsequent research and development. This document will delve into the theoretical and practical aspects of ascertaining the molecular weight of this compound, underpinned by authoritative analytical techniques.
Core Physicochemical Properties
The foundational attributes of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C9H9ClO | [1][2][3] |
| Molecular Weight | 168.62 g/mol | [1][2][3][4] |
| CAS Number | 37074-38-7 | [1][2][3] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 56-57 °C | [5] |
| Boiling Point | 104-105 °C at reduced pressure | [5] |
| SMILES Code | CC(C1=CC=C(Cl)C=C1C)=O | [2] |
These values represent the cornerstone of the compound's identity, with the molecular weight serving as a key parameter for its verification.
Molecular Structure
The arrangement of atoms within this compound dictates its chemical behavior and is fundamental to understanding its molecular weight.
Caption: 2D representation of the molecular structure of this compound.
Determination of Molecular Weight: A Methodological Deep Dive
The molecular weight of a compound is a cornerstone of its chemical identity. While the theoretical molecular weight can be calculated from the molecular formula, its experimental verification is paramount. Mass spectrometry stands as the definitive technique for this purpose.
Mass Spectrometry: The Gold Standard
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the precise determination of a compound's molecular weight and can also provide structural information through fragmentation analysis.
The choice of a mass spectrometry workflow is dictated by the need for accuracy, sensitivity, and the nature of the analyte. For a small organic molecule like this compound, a standard approach involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is typically employed. This ensures the separation of the analyte from any impurities prior to its introduction into the mass spectrometer, thereby guaranteeing the integrity of the resulting data.
Caption: A generalized workflow for the determination of molecular weight using mass spectrometry.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a self-validating system for the determination of the molecular weight of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Standard and Sample Preparation:
- Rationale: Accurate concentration and purity are essential for clear, interpretable results.
- Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- Perform serial dilutions to create working standards at concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL. This allows for the assessment of instrument linearity and sensitivity.
- Prepare a blank sample containing only the solvent to identify any background interference.
2. GC-MS Instrumentation and Conditions:
- Rationale: The chosen parameters ensure efficient separation and sensitive detection of the target analyte.
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Column: A non-polar column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separating aromatic compounds.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 1 minute.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Rationale for EI: This hard ionization technique provides reproducible fragmentation patterns that can be compared against spectral libraries for compound identification.
- Mass Range: Scan from m/z 40 to 400.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Acquisition and Analysis:
- Rationale: A systematic approach to data analysis ensures accurate identification of the molecular ion peak.
- Inject the solvent blank, followed by the working standards in increasing order of concentration, and finally the sample.
- Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
- Identify the molecular ion peak (M+). For this compound, this will appear at an m/z corresponding to its monoisotopic mass. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.
- Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.[6][7][8]
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating steps:
-
Blank Injection: Confirms the absence of system contamination.
-
Standard Curve: Demonstrates the instrument's linear response and sensitivity.
-
Isotopic Pattern: The characteristic chlorine isotope pattern provides definitive evidence for the presence of chlorine in the molecule.
-
Library Matching: Comparison with established spectral libraries provides a high degree of confidence in the compound's identity.
By adhering to this rigorous methodology, researchers can be assured of the accuracy and reliability of the determined molecular weight, which is foundational for all subsequent scientific endeavors with this compound.
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An In-Depth Technical Guide to 1-(4-Chloro-2-methylphenyl)ethanone: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chloro-2-methylphenyl)ethanone is a substituted aromatic ketone that holds significance as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a chlorinated and methylated phenyl ring attached to an acetyl group, provides a scaffold for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The strategic placement of the chloro, methyl, and acetyl groups on the aromatic ring influences its reactivity and makes it a valuable precursor for the synthesis of a variety of heterocyclic and carbocyclic compounds. This guide provides a comprehensive overview of the structure, synthesis, and detailed spectroscopic characterization of this compound, offering insights for its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 37074-38-7 | [1] |
| Molecular Formula | C₉H₉ClO | [2] |
| Molecular Weight | 168.62 g/mol | [2] |
| Appearance | Expected to be a solid or liquid at room temperature | Inferred from related compounds |
| Purity | Typically >95% (commercial grade) | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 3-chlorotoluene.[3] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Friedel-Crafts acylation of 3-chlorotoluene.
Causality Behind Experimental Choices:
The choice of 3-chlorotoluene as the starting material is dictated by the desired substitution pattern of the final product. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The acylation is expected to occur predominantly at the position para to the activating methyl group and ortho to the deactivating chloro group, leading to the desired this compound. Aluminum chloride (AlCl₃) is a strong Lewis acid that effectively activates the acetyl chloride for electrophilic attack on the aromatic ring.[4] Dichloromethane is a common solvent for Friedel-Crafts reactions as it is inert under the reaction conditions and effectively dissolves the reactants and the Lewis acid catalyst.
Experimental Protocol:
The following is a representative, self-validating protocol for the synthesis of this compound, adapted from established procedures for Friedel-Crafts acylation of substituted benzenes.[4][5][6]
Materials:
-
3-Chlorotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
Slowly add acetyl chloride (1.0 equivalent) dropwise from the addition funnel to the stirred suspension. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, add a solution of 3-chlorotoluene (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction and decomposes the aluminum chloride complex.[5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Structural Elucidation and Spectroscopic Analysis
Molecular Structure Diagram
Caption: Structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Based on the analysis of similar substituted acetophenones, the following chemical shifts and splitting patterns are predicted:
-
Aromatic Protons (H3, H5, H6): These protons will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, they will likely exhibit complex splitting patterns (doublets and doublet of doublets).
-
Acetyl Methyl Protons (H8): A sharp singlet is expected around δ 2.5 ppm, corresponding to the three equivalent protons of the acetyl group.
-
Aromatic Methyl Protons (H11): A singlet corresponding to the methyl group on the aromatic ring is expected around δ 2.4 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. The predicted chemical shifts are as follows:
-
Carbonyl Carbon (C7): The ketone carbonyl carbon will appear significantly downfield, typically in the range of δ 195-205 ppm.
-
Aromatic Carbons (C1-C6): The six aromatic carbons will resonate in the region of δ 120-145 ppm. The carbons directly attached to the chloro and acetyl groups (C4 and C1, respectively) will be shifted further downfield.
-
Acetyl Methyl Carbon (C8): The methyl carbon of the acetyl group is expected to appear around δ 26 ppm.
-
Aromatic Methyl Carbon (C11): The methyl carbon attached to the aromatic ring will resonate at a similar chemical shift, around δ 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key characteristic absorption bands for this compound are predicted as follows:
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.[7]
-
C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.
-
C-H Stretch (Aliphatic): Bands corresponding to the C-H stretching of the methyl groups will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the following is expected:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 168, with a characteristic M+2 peak at m/z = 170 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[8]
-
Major Fragmentation Peaks: A prominent peak is expected at m/z = 153, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion (M-15). Another significant fragment would be the acylium ion [M - Cl]⁺ at m/z = 133. A base peak at m/z = 43, corresponding to the acetyl cation ([CH₃CO]⁺), is also highly likely.[8][9]
Potential Applications and Biological Activity
Substituted acetophenones are important precursors in the synthesis of various biologically active compounds. While specific studies on the biological activity of this compound are limited, related chlorinated and methylated acetophenone derivatives have been investigated for their potential as antimicrobial and antifungal agents.[10][11] The presence of the chloro and methyl groups can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with biological targets. Further research is warranted to explore the specific biological profile of this compound and its derivatives.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions can be inferred from closely related compounds such as 1-(4-chlorophenyl)ethanone and other chlorinated aromatic ketones.[12]
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (e.g., dry chemical, carbon dioxide, or foam) in case of a fire.[12]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate with a well-defined structure that can be reliably synthesized via Friedel-Crafts acylation. Its spectroscopic properties, though not extensively documented in the literature, can be confidently predicted and interpreted based on the analysis of analogous structures. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their synthetic endeavors. Further investigation into its biological activities could unveil new therapeutic or agrochemical applications.
References
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Canadian Journal of Chemistry. PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. (1965). Retrieved from [Link]
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University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]
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ACS Publications. A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. (2013). Retrieved from [Link]
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Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. (2012). Retrieved from [Link]
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Pulsus Group. Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. (2018). Retrieved from [Link]
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). Retrieved from [Link]
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SpectraBase. 4'-CHLORO-3'-METHYL-ACETOPHENONE - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved from [Link]
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ChemSynthesis. This compound. (2025). Retrieved from [Link]
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ResearchGate. Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). (2013). Retrieved from [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Retrieved from [Link]
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Zenodo. spectra and elemental analysis. Chlorination of acetophenone under the similar conditions gives w-chloro acetophenone in 84% yie. (n.d.). Retrieved from [Link]
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ResearchGate. Molecular structure activity investigation and spectroscopic analysis on (4-Chloro-2-methylphenoxy) acetic acid using Computational methods | Request PDF. (2018). Retrieved from [Link]
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Michigan State University. Mass Spectrometry. (n.d.). Retrieved from [Link]
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National Institutes of Health. Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. (2023). Retrieved from [Link]
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Interpretation of mass spectra. (n.d.). Retrieved from [Link]
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NIST. Ethanone, 1-(4-chlorophenyl)-. (n.d.). Retrieved from [Link]
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SpectraBase. 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]
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PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one. (n.d.). Retrieved from [Link]
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Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. (n.d.). Retrieved from [Link]
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SpectraBase. 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. Friedel-Crafts Reactions. (2023). Retrieved from [Link]
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Scholars Research Library. Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. (2012). Retrieved from [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Retrieved from [Link]
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ChemBK. 1-(4-Chloro-2-fluoro-5-methylphenyl). (2024). Retrieved from [Link]
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Navigating the Safety Landscape of 1-(4-Chloro-2-methylphenyl)ethanone: An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of every chemical reagent is paramount to ensuring a safe and productive laboratory environment. This guide provides a detailed technical overview of the safety considerations for 1-(4-Chloro-2-methylphenyl)ethanone (CAS No. 37074-38-7), moving beyond a standard safety data sheet (SDS) to offer practical insights and procedural rationale.
Compound Profile and Inherent Hazards
This compound is a halogenated aromatic ketone with the molecular formula C₉H₉ClO.[1] Its structure, featuring a chlorinated and methylated phenyl ring attached to an ethanone group, is fundamental to its reactivity and toxicological profile. Understanding this structure is the first step in anticipating its potential hazards.
A critical analysis of available safety data reveals that this compound is classified as hazardous. The primary concerns for laboratory personnel are acute toxicity upon ingestion, inhalation, or skin contact.[2]
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For this compound, the following classifications are consistently reported:
| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07[2] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning | GHS07[2] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning | GHS07[2] |
These classifications are not merely labels; they are a direct reflection of the compound's potential to cause significant harm upon exposure. The "Warning" signal word indicates a moderate level of hazard.[2]
Prudent Handling and Storage: A Proactive Approach to Safety
The principle of "as low as reasonably practicable" (ALARP) should govern all interactions with this compound. The causality behind stringent handling and storage protocols is the prevention of accidental exposure and the maintenance of compound integrity.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize the potential for exposure at the source.
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] This is crucial to prevent the accumulation of harmful vapors in the breathing zone of laboratory personnel.
-
Personal Protective Equipment (PPE): The selection of appropriate PPE is a non-negotiable aspect of safe handling.
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes.[3]
-
Skin Protection: Impervious gloves (e.g., nitrile or neoprene) must be worn. It is also advisable to wear a lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: In situations where ventilation is inadequate or if there is a risk of aerosol generation, a respirator with an appropriate organic vapor cartridge should be used.[3]
-
Storage and Incompatibility
Proper storage is essential not only for safety but also for preserving the chemical's purity.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] This minimizes the risk of vapor release and degradation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous and potentially hazardous reactions.[5]
Emergency Response: Preparedness and Action
In the event of an accidental exposure or spill, a rapid and informed response is critical to mitigating harm.
First-Aid Measures
The following first-aid procedures should be implemented immediately following exposure:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3] |
Spill and Leak Management
A well-defined spill response plan is a cornerstone of laboratory safety.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to emergency response.
Caption: Workflow for safe handling and emergency response.
Toxicological and Ecological Considerations
While comprehensive toxicological data for this specific compound is not extensively published, the GHS classifications indicate a clear potential for acute toxicity.[2] The long-term health effects have not been fully investigated.[5] From an ecological perspective, it is prudent to prevent the release of this compound into the environment, as halogenated organic compounds can be persistent and harmful to aquatic life.[5] All waste containing this chemical should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable reagent in research and development, but its safe use demands a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the principles of proactive risk assessment, proper engineering controls, diligent use of personal protective equipment, and preparedness for emergencies, researchers can handle this compound with confidence and ensure a safe laboratory environment. This guide serves as a foundational resource to complement, not replace, official Safety Data Sheets and institutional safety procedures.
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1-(4-Chloro-2-methylphenyl)ethanone suppliers
An In-Depth Technical Guide to 1-(4-Chloro-2-methylphenyl)ethanone for Advanced Research Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple cataloging of facts to provide a deeper understanding of its synthesis, quality control, and strategic application as a pivotal chemical intermediate.
Compound Profile and Strategic Importance
This compound, also known as 4-Chloro-2-methylacetophenone, is an aromatic ketone that serves as a versatile building block in organic synthesis.[1][2] Its strategic value lies in the specific arrangement of its functional groups: a reactive ketone, a directing methyl group, and a chlorine atom that can participate in or influence subsequent chemical transformations. This trifecta of features makes it a sought-after precursor for constructing more complex molecular architectures, particularly in the synthesis of pharmaceutical agents and agrochemicals.[3][4][5]
Table 1: Core Compound Identifiers
| Property | Value |
| CAS Number | 37074-38-7[1][2][6] |
| Molecular Formula | C₉H₉ClO[1][6] |
| Molecular Weight | 168.62 g/mol [1][6] |
| Synonyms | 4-Chloro-2-methylacetophenone[1][7] |
| IUPAC Name | This compound |
Synthesis Pathway: Friedel-Crafts Acylation
The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 3-chlorotoluene.[8][9] This classic electrophilic aromatic substitution reaction offers a direct route to the target ketone.
Mechanistic Rationale
The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[8][10] The causality of the process unfolds in two critical stages:
-
Generation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of acetyl chloride, forming a complex. This polarization and subsequent cleavage of the C-Cl bond generates a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺). This step is crucial as it creates the potent electrophile necessary to attack the electron-rich aromatic ring.[9]
-
Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the 3-chlorotoluene ring. The regioselectivity of this attack is dictated by the directing effects of the existing substituents. The methyl group is an activating, ortho, para-director, while the chlorine atom is a deactivating, ortho, para-director. The combined influence strongly favors acylation at the C4 position, which is para to the chloro group and ortho to the methyl group, yielding the desired product with high selectivity.
Synthesis Workflow Diagram
Caption: Workflow for the Friedel-Crafts acylation synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Initial Charge: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, inert solvent such as dichloromethane (DCM).
-
Reactant Addition: Add 3-chlorotoluene (1.0 eq) to the dropping funnel. Add acetyl chloride (1.1 eq) to the stirred AlCl₃ suspension slowly, maintaining the internal temperature below 5°C.
-
Reaction: After the addition of acetyl chloride, add the 3-chlorotoluene from the dropping funnel dropwise. Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Quality Control and Analytical Characterization
Ensuring the purity and structural integrity of this compound is paramount for its successful use in subsequent research. A multi-technique approach is required for full validation.
Table 2: Key Analytical Parameters
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Singlet ~2.5 ppm (Ar-CH₃), Singlet ~2.6 ppm (-COCH₃), Multiplets ~7.2-7.8 ppm (Aromatic protons) |
| ¹³C NMR | Chemical Shift (δ) | ~20.0 ppm (Ar-CH₃), ~30.0 ppm (-COCH₃), ~125-140 ppm (Aromatic carbons), ~198 ppm (C=O) |
| FT-IR | Wavenumber (cm⁻¹) | Strong C=O stretch at ~1685 cm⁻¹, C-Cl stretch at ~1050 cm⁻¹, Aromatic C-H stretches ~3000-3100 cm⁻¹ |
| Mass Spec (EI) | m/z | Molecular ion [M]⁺ at 168/170 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes), Fragment [M-CH₃]⁺ at 153/155 |
| HPLC | Purity | ≥95-99% (depending on grade) |
Quality Control Workflow Diagram
Caption: A standard workflow for the quality control and assurance of this compound.
Sourcing and Procurement
Identifying a reliable supplier is a critical step that impacts research timelines and outcomes. When procuring this intermediate, professionals should prioritize suppliers who provide comprehensive documentation and demonstrate consistent quality.
Key Supplier Selection Criteria:
-
Purity Specification: Ensure the purity level (e.g., >97% by HPLC) meets the demands of your application.
-
Certificate of Analysis (CoA): A detailed CoA should be available for each batch, confirming its identity and purity through the analytical methods described above.
-
Safety Data Sheet (SDS): A comprehensive SDS is mandatory for safe handling and storage.[1]
-
Availability and Scale: The supplier should be able to provide quantities ranging from research-scale grams to pilot-scale kilograms.
Table 3: Exemplar Suppliers
| Supplier | Noted For |
| BLDpharm | Offers various purities and package sizes for research and development.[2] |
| ChemicalBook | Aggregates multiple suppliers, allowing for comparison of purity and pricing.[7] |
| Sigma-Aldrich | Provides high-purity grades with extensive supporting documentation for research. |
| BOC Sciences | Supplies chemical intermediates for pharmaceutical synthesis.[] |
Note: This list is for informational purposes and does not constitute an endorsement.
Applications in Drug Discovery and Development
The true utility of this compound is realized in its role as a versatile scaffold. The ketone functional group is a synthetic linchpin, allowing for a wide array of subsequent reactions.
Common Synthetic Transformations:
-
Alpha-Halogenation: Bromination or chlorination at the alpha-position to the ketone (e.g., to form 2-bromo-1-(4-chloro-2-methylphenyl)ethanone) creates a potent electrophilic site for introducing nucleophiles, a common strategy in building heterocyclic rings.[12]
-
Reduction: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter and functional group for further elaboration.
-
Condensation Reactions: Aldol or similar condensation reactions can be used to form larger carbon skeletons.
-
Oxime Formation: Reaction with hydroxylamine can form an oxime, a key intermediate in the Beckmann rearrangement or for synthesis of other nitrogen-containing heterocycles.
Application Pathway Diagram
Caption: Synthetic utility of this compound as a precursor to advanced intermediates.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular architects. A thorough understanding of its synthesis via Friedel-Crafts acylation, the rigorous application of analytical quality control, and the creative exploitation of its reactive ketone functionality are essential for any research program that relies on it. By adhering to the principles of mechanistic understanding and stringent quality validation outlined in this guide, scientists can confidently and efficiently leverage this key intermediate to accelerate the discovery and development of novel chemical entities.
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1-(4-Chloro-2-hydroxy-5-methylphenyl)ethanone. PubChem. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
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Ethanone, 1-(4-chlorophenyl)- IR Spectrum. NIST WebBook. [Link]
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Friedel-Crafts acylation. YouTube. [Link]
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Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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1-(4-Chlorophenyl)-ethanone 13C NMR. SpectraBase. [Link]
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1-(4-Chloro-2-ethylphenyl)ethanone. MySkinRecipes. [Link]
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2-bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone suppliers. USA Chemical Suppliers. [Link]
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Ethanone, 1-(4-methylphenyl)- IR Spectrum. NIST WebBook. [Link]
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Chemical Properties of Ethanone, 1-(4-chlorophenyl)-. Cheméo. [Link]
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¹H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). ResearchGate. [Link]
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Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone derivatives. ResearchGate. [Link]
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2,2-Dichloro-1-(4-methylphenyl)ethanone. National Center for Biotechnology Information. [Link]
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Why 1-(5-Chloro-2-hydroxyphenyl)ethanone is a Key Intermediate for Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An In-Depth Technical Guide to the Synthesis of 1-(4-Chloro-2-methylphenyl)ethanone
Abstract
1-(4-Chloro-2-methylphenyl)ethanone, also known as 4'-Chloro-2'-methylacetophenone, is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its substituted acetophenone structure serves as a versatile scaffold for constructing more complex molecular architectures. This guide provides a comprehensive examination of its synthesis, focusing on the industrially relevant and pedagogically significant Friedel-Crafts acylation pathway. We will explore the mechanistic underpinnings, provide a detailed, field-tested experimental protocol, discuss methods for product characterization, and offer insights into troubleshooting and optimization. This document is intended for researchers, chemists, and process development professionals who require a robust and reliable method for the preparation of this key intermediate.
The Primary Synthetic Route: Friedel-Crafts Acylation of 3-Chlorotoluene
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 3-chlorotoluene. This classic electrophilic aromatic substitution (EAS) reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent in the presence of a strong Lewis acid catalyst.
Mechanistic Underpinnings & Regioselectivity
The reaction proceeds via the formation of a highly electrophilic acylium ion.[2][3] Typically, acetyl chloride is treated with anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a resonance-stabilized acylium ion.[3]
Causality of Experimental Choice: The selection of 3-chlorotoluene as the substrate is dictated by the desired substitution pattern of the final product. The core challenge and scientific point of interest in this synthesis is controlling the regioselectivity of the acylation. The aromatic ring of 3-chlorotoluene has two substituents:
-
Methyl Group (-CH₃): An activating, ortho-, para- directing group.
-
Chloro Group (-Cl): A deactivating, ortho-, para- directing group.
The directing effects of these two groups determine the position of the incoming acetyl group. The potential sites for electrophilic attack are C2, C4, and C6. The methyl group directs to positions 2, 4, and 6, while the chloro group directs to positions 2, 4, and 6. Both groups thus favor substitution at these positions. However, steric hindrance from the adjacent methyl group at C2 makes the C6 position less accessible.[4] The primary product formed is therefore this compound, resulting from acylation at the C4 position, which is para to the chloro group and ortho to the methyl group.
Caption: Friedel-Crafts Acylation Mechanism.
Validated Experimental Protocol
This protocol is designed as a self-validating system. Adherence to anhydrous conditions and temperature control are critical for success and safety.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| 3-Chlorotoluene | C₇H₇Cl | 126.58 | 1.0 | ~0.10 mol | Substrate |
| Anhydrous AlCl₃ | AlCl₃ | 133.34 | 1.1 | ~0.11 mol | Lewis Acid Catalyst |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.05 | ~0.105 mol | Acylating Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~150 mL | Anhydrous Solvent |
| Conc. Hydrochloric Acid | HCl | 36.46 | - | ~50 mL | For workup |
| Crushed Ice | H₂O | 18.02 | - | ~200 g | For quenching |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | - | ~100 mL | For washing |
| Brine | NaCl (aq) | - | - | ~100 mL | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g | Drying Agent |
Step-by-Step Synthesis Workflow
Caption: Step-by-step experimental workflow.
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube (CaCl₂) or nitrogen inlet. All glassware must be scrupulously dried to prevent deactivation of the catalyst.[5]
-
Catalyst Suspension: In the flask, place anhydrous aluminum chloride (1.1 eq). Add approximately two-thirds of the total anhydrous dichloromethane (DCM) and begin stirring to form a suspension.
-
Temperature Control: Cool the flask in an ice-water bath to 0-5 °C.[4] Proper temperature control is crucial as the reaction is highly exothermic.[4]
-
Electrophile Formation: Add acetyl chloride (1.05 eq) to the dropping funnel with the remaining DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: After the acetyl chloride addition is complete, add 3-chlorotoluene (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, again maintaining a low temperature.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4] This step is highly exothermic and will generate HCl gas; it must be performed in a well-ventilated fume hood.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with additional portions of DCM.
-
Workup - Washing: Combine all organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield this compound as a pure product.
Safety Imperatives
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and wear appropriate personal protective equipment (PPE).
-
Acetyl Chloride: Corrosive and a lachrymator (tear gas). Reacts with moisture to produce HCl. Must be handled in a fume hood.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All operations should be conducted within a fume hood.
-
Quenching: The workup procedure is highly exothermic and releases toxic HCl gas. Ensure adequate cooling and ventilation.
Product Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
| Technique | Expected Result for this compound |
| ¹H NMR | δ (ppm) ~7.5-7.6 (d, 1H, Ar-H) , ~7.2-7.3 (m, 2H, Ar-H) , ~2.55 (s, 3H, -COCH₃) , ~2.45 (s, 3H, Ar-CH₃) . Note: Predicted shifts based on analogous structures. |
| ¹³C NMR | δ (ppm) ~200 (C=O) , ~140 (Ar-C) , ~138 (Ar-C) , ~132 (Ar-CH) , ~130 (Ar-CH) , ~127 (Ar-CH) , ~125 (Ar-C) , ~30 (-COCH₃) , ~21 (Ar-CH₃) . Note: Predicted shifts based on analogous structures.[6] |
| IR (Infrared) | ~1685 cm⁻¹ (strong, C=O stretch) , ~3000-2850 cm⁻¹ (C-H stretch) , ~1600 cm⁻¹ (C=C aromatic stretch) , ~800-850 cm⁻¹ (C-Cl stretch) . |
| Mass Spec (MS) | M⁺ at m/z = 168 , Isotope peak for ³⁷Cl at m/z = 170 (approx. 1/3 intensity) , Fragment ion at m/z = 153 ([M-CH₃]⁺) . |
Troubleshooting & Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents, solvent, or glassware. 2. Deactivated AlCl₃ catalyst. 3. Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried. Use anhydrous grade solvent and fresh reagents. 2. Use a fresh, unopened container of AlCl₃. 3. Monitor reaction by TLC to confirm completion. Gentle heating may be required for less reactive substrates. |
| Formation of Multiple Products | 1. Incorrect reaction temperature (too high). 2. Isomer formation due to incomplete regioselectivity. | 1. Maintain strict temperature control (0-5 °C) during reagent addition. 2. While the desired isomer is major, minor isomers can form. Purify carefully via column chromatography. |
| Recovery of Starting Material | 1. Inactive catalyst. 2. Insufficient amount of acylating agent or catalyst. | 1. Address catalyst deactivation as above. 2. Re-check stoichiometry; ensure at least 1.1 equivalents of AlCl₃ are used as it complexes with the product ketone. |
Conclusion
The Friedel-Crafts acylation of 3-chlorotoluene provides a reliable and scalable route to this compound. By understanding the reaction mechanism, particularly the factors governing regioselectivity, and by exercising meticulous control over experimental parameters such as temperature and anhydrous conditions, researchers can consistently achieve high yields of this valuable chemical intermediate. The protocol and data presented herein serve as a robust foundation for laboratory synthesis and process development.
References
-
Weber State University. (n.d.). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved from [Link]
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Chem-Impex. (n.d.). 4'-Chloro-2'-methylacetophenone. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones. Retrieved from [Link]
-
YouTube. (2019, January 3). Friedel-Crafts acylation. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Retrieved from [Link]
-
YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Retrieved from [Link]
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- 6. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Friedel-Crafts Acylation of 3-Chlorotoluene
This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 3-chlorotoluene, a key reaction in the synthesis of substituted aromatic ketones. These products serve as valuable intermediates in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, predictive analysis of regioselectivity, a detailed experimental protocol, and characterization data.
Executive Summary
The Friedel-Crafts acylation of 3-chlorotoluene is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The reaction's outcome is governed by the interplay of the electronic and steric effects of the chloro and methyl substituents. This guide will elucidate these directing effects, predict the major and minor isomeric products, provide a robust experimental workflow, and detail the analytical methods for product characterization. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Theoretical Framework: Mechanistic Insights and Regioselectivity
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, typically generated from an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3] The acylium ion then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] Subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product.[2][4]
A key feature of the Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material. The acyl group is deactivating, which prevents further acylation of the product.[1][2] This allows for the synthesis of monoacylated products with high selectivity.
Directing Effects of Substituents on 3-Chlorotoluene
The regiochemical outcome of the acylation of 3-chlorotoluene is determined by the directing effects of the methyl (-CH₃) and chloro (-Cl) groups.
-
Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-director. It donates electron density to the benzene ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediate when the electrophile attacks at the positions ortho and para to it.[5][6]
-
Chloro Group (-Cl): The chloro group is a deactivating, ortho-, para-director. While it withdraws electron density through its inductive effect (deactivating), it can donate electron density through resonance, which preferentially stabilizes the arenium ion when attack occurs at the ortho and para positions.
Predicted Isomer Distribution
In 3-chlorotoluene, the positions on the aromatic ring are influenced by both substituents. The activating effect of the methyl group is generally stronger than the directing effect of the deactivating chloro group. Therefore, the positions most activated towards electrophilic attack are those that are ortho and para to the methyl group.
The possible sites of acylation are C2, C4, C5, and C6.
-
Attack at C2 (ortho to -CH₃, ortho to -Cl): This position is activated by the methyl group and directed by the chloro group. However, it is sterically hindered by both adjacent substituents.
-
Attack at C4 (ortho to -CH₃, meta to -Cl): This position is activated by the methyl group.
-
Attack at C5 (para to -Cl, meta to -CH₃): This position is directed by the chloro group.
-
Attack at C6 (para to -CH₃, ortho to -Cl): This position is strongly activated by the methyl group and also directed by the chloro group.
Considering these factors, the primary products expected from the Friedel-Crafts acylation of 3-chlorotoluene are:
-
Major Product: Acylation at C6, leading to 2-chloro-4-methylacetophenone . This position is electronically favored by both groups and is sterically accessible.
-
Significant Product: Acylation at C4, leading to 4-chloro-2-methylacetophenone . This position is strongly activated by the methyl group.
-
Minor Product: Acylation at C2, leading to 2-chloro-6-methylacetophenone . While electronically favorable, this position is subject to significant steric hindrance.
-
Trace Product: Acylation at C5, leading to 5-chloro-2-methylacetophenone . This position is only activated by the weaker directing chloro group.
The high regioselectivity for the para-acylation of toluene is well-documented, often favoring the 4-substituted product due to reduced steric hindrance compared to the ortho position.[5][7] This further supports the prediction that acylation will predominantly occur at the positions ortho and para to the activating methyl group.
Experimental Protocol: Acetylation of 3-Chlorotoluene
This protocol is a representative procedure for the acetylation of 3-chlorotoluene using acetyl chloride and aluminum chloride.
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetyl chloride is corrosive and a lachrymator. Handle in a fume hood.
-
Dichloromethane is a volatile and toxic solvent. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chlorotoluene | 126.58 | 10.0 g | 0.079 mol |
| Anhydrous Aluminum Chloride | 133.34 | 12.6 g | 0.095 mol |
| Acetyl Chloride | 78.50 | 6.8 g (6.2 mL) | 0.087 mol |
| Dichloromethane (anhydrous) | - | 100 mL | - |
| 6M Hydrochloric Acid | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Addition: In the fume hood, charge the flask with anhydrous aluminum chloride (12.6 g) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Add acetyl chloride (6.8 g) to the dropping funnel and add it dropwise to the stirred suspension of aluminum chloride over 15-20 minutes.
-
Addition of 3-Chlorotoluene: In a separate beaker, dissolve 3-chlorotoluene (10.0 g) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (100 g) in a 500 mL beaker with stirring. Slowly add 6M hydrochloric acid (50 mL) to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the isomers.
Product Characterization
The resulting isomeric mixture can be characterized by a combination of spectroscopic techniques.
Expected Spectroscopic Data
4.1.1 4-Chloro-2-methylacetophenone (Major Product)
-
¹H NMR (CDCl₃): Expect signals for the acetyl group protons (singlet, ~2.6 ppm), the methyl group protons (singlet, ~2.4 ppm), and three aromatic protons. The aromatic region will show a doublet for the proton ortho to the acetyl group, a doublet for the proton ortho to the chloro group, and a doublet of doublets for the proton between the chloro and methyl groups.
-
¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~197 ppm), the acetyl methyl carbon (~26 ppm), the ring methyl carbon (~21 ppm), and six distinct aromatic carbons.
-
IR (neat): Expect a strong absorption for the carbonyl group (C=O) around 1680-1690 cm⁻¹.
4.1.2 2-Chloro-4-methylacetophenone (Significant Product)
-
¹H NMR (CDCl₃): Expect signals for the acetyl group protons (singlet, ~2.6 ppm), the methyl group protons (singlet, ~2.4 ppm), and three aromatic protons. The aromatic region will display a pattern characteristic of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~198 ppm), the acetyl methyl carbon (~30 ppm, deshielded by the ortho chloro group), the ring methyl carbon (~21 ppm), and six distinct aromatic carbons.
-
IR (neat): Expect a strong absorption for the carbonyl group (C=O) around 1685-1695 cm⁻¹.
Logical and Experimental Workflow Diagrams
Reaction Mechanism Workflow
Caption: Mechanism of Friedel-Crafts Acylation on 3-Chlorotoluene.
Experimental Workflow
Caption: Step-by-step experimental workflow for the acylation of 3-chlorotoluene.
Conclusion
The Friedel-Crafts acylation of 3-chlorotoluene is a predictable and high-yield reaction for the synthesis of chloro-methyl-substituted acetophenones. The regioselectivity is primarily dictated by the activating and ortho-, para-directing methyl group, leading to a mixture of isomers with 2-chloro-4-methylacetophenone and 4-chloro-2-methylacetophenone as the major products. The provided experimental protocol offers a reliable method for conducting this synthesis, and the outlined characterization techniques are essential for confirming the structure and purity of the resulting products. This guide serves as a valuable resource for chemists engaged in the synthesis of complex aromatic molecules.
References
-
The Royal Society of Chemistry. (2013). Supplementary Information for Organic & Biomolecular Chemistry. [Link]
-
Clark, J. (2023). Friedel-Crafts Reactions of Benzene and Methylbenzene. Chemguide. [Link]
-
Weber State University. (2020). Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]
-
LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
-
H. C. Brown, G. Marino. (1962). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.).
-
The Royal Society of Chemistry. (n.d.). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
LibreTexts. (2021). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Google Patents. (n.d.). Method for preparing 2-chlorine-4-(4-chlorophenoxy)-acetophenone.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to Aldehydes. [Link]
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
MDPI. (2019). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
ACG Publications. (2023). Efficient and regioselective acetylation of benzene derivatives with Ac2O in the presence of mercurytetrathiocyanatocobaltate (II) as a novel catalyst. [Link]
-
ResearchGate. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]
Sources
Mechanism of 1-(4-Chloro-2-methylphenyl)ethanone synthesis
An In-depth Technical Guide to the Synthesis of 1-(4-Chloro-2-methylphenyl)ethanone
Abstract
This compound is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of its functional groups—a ketone, a chloro substituent, and a methyl group on the aromatic ring—renders it a versatile scaffold for molecular elaboration. This guide provides a comprehensive technical overview of its primary synthesis route, the Friedel-Crafts acylation. We will delve into the reaction's mechanistic underpinnings, present a field-proven experimental protocol, and discuss the critical aspects of process control and product validation, tailored for researchers, scientists, and professionals in drug development.
Introduction: Strategic Importance of a Key Building Block
In the landscape of organic synthesis, substituted aryl ketones are indispensable precursors. This compound, in particular, holds significant value due to its utility in constructing more complex molecular architectures. The chloro and methyl groups on the phenyl ring not only influence the reactivity of the aromatic system but also provide specific steric and electronic handles for subsequent chemical modifications. A robust and well-understood synthesis of this ketone is therefore a foundational requirement for many research and development programs.
The Primary Synthetic Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 3-chlorotoluene. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group (in this case, an acetyl group) onto the aromatic ring using an acetylating agent in the presence of a strong Lewis acid catalyst.
Mechanistic Dissection
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process can be broken down into three key stages:
The reaction is initiated by the activation of the acetylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acetylating agent, which significantly enhances the electrophilicity of the carbonyl carbon. This coordination complex readily dissociates to form a highly reactive and resonance-stabilized acylium ion ([CH₃C≡O]⁺), the key electrophile in the reaction.
Figure 1. Generation of the acylium ion electrophile.
The potent acylium ion electrophile is then attacked by the electron-rich π-system of the 3-chlorotoluene substrate. The regiochemical outcome of this step is dictated by the directing effects of the substituents already present on the aromatic ring:
-
Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.
-
Chloro Group (-Cl): A deactivating group (due to its inductive effect) that also directs incoming electrophiles to the ortho and para positions (due to resonance).
In 3-chlorotoluene, the para-position relative to the activating methyl group is occupied by the chloro group. The two ortho-positions to the methyl group are C2 and C6. The C2 position is also ortho to the deactivating chloro group, which sterically and electronically disfavors attack at this site. Therefore, the electrophilic attack predominantly occurs at the C6 position, which is ortho to the methyl group and meta to the chloro group, leading to the formation of the desired this compound. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.
Figure 2. Electrophilic attack and formation of the σ-complex.
In the final step of the mechanism, the tetrachloroaluminate anion ([AlCl₄]⁻), formed during the initial activation step, acts as a base, abstracting a proton from the σ-complex. This restores the aromaticity of the ring, yielding the final ketone product. This step also regenerates the aluminum chloride catalyst, although in practice, it often forms a complex with the product ketone and requires a hydrolytic workup to be liberated.
A Validated Experimental Protocol
The following protocol provides a detailed, step-by-step methodology for the synthesis.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Notes |
| 3-Chlorotoluene | 126.58 | 0.10 | 12.66 g (11.5 mL) | Substrate |
| Acetyl Chloride | 78.50 | 0.11 | 8.64 g (7.8 mL) | Acylating Agent |
| Aluminum Chloride | 133.34 | 0.12 | 16.0 g | Lewis Acid Catalyst |
| Dichloromethane (DCM) | - | - | ~150 mL | Anhydrous Solvent |
| 5% HCl (aq) | - | - | ~50 mL | For workup |
| Sat. NaHCO₃ (aq) | - | - | ~50 mL | For neutralization |
| Brine | - | - | ~50 mL | For washing |
| Anhydrous MgSO₄ | - | - | As needed | Drying Agent |
Step-by-Step Synthesis Workflow
-
Reaction Assembly: Under an inert atmosphere (e.g., nitrogen or argon), a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser is assembled. The condenser outlet is connected to a gas trap (e.g., a bubbler containing mineral oil or a scrubber with a dilute NaOH solution) to manage the HCl gas evolved during the reaction.
-
Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (16.0 g, 0.12 mol) and anhydrous dichloromethane (50 mL). The resulting suspension is cooled to 0–5 °C using an ice-water bath.
-
Reagent Addition: A solution of 3-chlorotoluene (12.66 g, 0.1 mol) and acetyl chloride (8.64 g, 0.11 mol) in anhydrous dichloromethane (50 mL) is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 30–45 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of side products. The internal temperature should be maintained below 10 °C.
-
Reaction Progression: Upon completion of the addition, the reaction mixture is stirred at 0–5 °C for an additional hour. The ice bath is then removed, and the mixture is allowed to warm to ambient temperature, with stirring continued for another 2–3 hours. Self-Validation: The reaction's progress can be monitored by Thin-Layer Chromatography (TLC), comparing the consumption of the starting material (3-chlorotoluene) against a reference spot.
-
Quenching and Work-up: The reaction mixture is carefully and slowly poured onto a vigorously stirred mixture of crushed ice (approximately 200 g) and concentrated HCl (20 mL). Causality: This hydrolyzes the aluminum complexes and quenches the reaction. The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
Purification: The combined organic extracts are washed sequentially with 5% aqueous HCl (50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) until effervescence ceases, and finally with brine (50 mL). The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product Isolation: The resulting crude oil is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization and Quality Control
The identity, purity, and structure of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the proton environments. Expected signals include a singlet for the acetyl protons (~2.5 ppm), a singlet for the methyl group on the ring (~2.4 ppm), and distinct signals in the aromatic region for the three protons on the substituted phenyl ring.
-
¹³C NMR: Validates the carbon framework of the molecule.
-
-
Infrared (IR) Spectroscopy: Identifies key functional groups. A strong, characteristic absorption band for the carbonyl (C=O) stretch is expected in the range of 1680–1700 cm⁻¹.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming its elemental composition.
-
Melting Point: For the solidified, pure product, a sharp melting point range serves as a reliable indicator of purity.
Conclusion
The Friedel-Crafts acylation of 3-chlorotoluene stands as an efficient and well-established method for the synthesis of this compound. A successful synthesis hinges on a solid grasp of the underlying electrophilic aromatic substitution mechanism, particularly the directing effects of the ring substituents, and meticulous control over experimental parameters such as temperature and reagent stoichiometry. The protocol and validation methods described in this guide provide a robust framework for producing this valuable chemical intermediate with high purity and yield, enabling its effective use in advanced scientific and industrial applications.
References
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
A Technical Guide to the Spectroscopic Characterization of 1-(4-Chloro-2-methylphenyl)ethanone
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Chloro-2-methylphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles and practical application of key spectroscopic techniques in the structural elucidation of this compound. While direct experimental spectra for this specific molecule are not publicly available in common databases, this guide will present a robust, predictive analysis based on established spectroscopic principles and extensive data from structurally analogous compounds. This approach not only offers a reliable characterization of the target molecule but also serves as an instructive framework for the spectroscopic analysis of similarly substituted aromatic ketones.
Molecular Structure and Spectroscopic Overview
This compound possesses a substituted acetophenone framework. The strategic placement of a chloro group at the para position and a methyl group at the ortho position relative to the acetyl group significantly influences the electronic environment and, consequently, the spectroscopic signatures of the molecule. Understanding these influences is paramount for accurate spectral interpretation.
Caption: Molecular Structure of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the characteristic absorption of the carbonyl group and vibrations associated with the substituted aromatic ring.
Predicted IR Absorption Frequencies
| Predicted Frequency (cm⁻¹) | Vibration Type | Intensity | Rationale and Comparative Analysis |
| ~1685 | C=O stretch | Strong | The carbonyl stretch in acetophenones is typically observed around 1685 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (~1715 cm⁻¹). The electronic effects of the chloro and methyl substituents are not expected to shift this value dramatically. |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak | These absorptions are characteristic of the C-H stretching vibrations of the sp²-hybridized carbons in the benzene ring. |
| 3000-2850 | Aliphatic C-H stretch | Medium-Weak | These bands arise from the C-H stretching vibrations of the methyl groups (both the acetyl and the ring methyl). |
| 1600, 1580, 1475 | Aromatic C=C stretch | Medium, variable | These are characteristic skeletal vibrations of the benzene ring. The presence of multiple peaks in this region is typical for substituted aromatics. |
| ~830 | C-H out-of-plane bend | Strong | For a 1,2,4-trisubstituted benzene ring, a strong absorption in this region is expected due to the out-of-plane C-H bending of the adjacent hydrogens. |
| ~1100 | C-Cl stretch | Medium-Strong | The C-Cl stretching vibration is expected in this region of the fingerprint portion of the spectrum. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
A robust and common method for obtaining an IR spectrum of a solid or liquid sample is through Attenuated Total Reflectance (ATR).
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: The spectrum is recorded by passing an infrared beam through the ATR crystal in a way that it reflects off the internal surface in contact with the sample. The evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies corresponding to the vibrational modes of the molecule.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum. A background spectrum of the clean ATR crystal is typically recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Caption: Workflow for ATR-IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proportional to the number of protons), and their splitting patterns (indicating neighboring protons).
Predicted ¹H NMR Data (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.5 | Singlet | 3H | -COCH₃ | The acetyl methyl protons are deshielded by the adjacent carbonyl group and typically appear as a singlet in this region. |
| ~2.4 | Singlet | 3H | Ar-CH₃ | The aromatic methyl protons will appear as a singlet. The ortho position to the acetyl group will cause a slight downfield shift compared to toluene. |
| ~7.2-7.5 | Multiplet | 3H | Aromatic Protons | The three aromatic protons will exhibit complex splitting patterns due to their coupling with each other. Their chemical shifts are influenced by the electron-withdrawing acetyl and chloro groups and the electron-donating methyl group. |
¹³C NMR Spectroscopy: Carbon Environments
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~197 | C=O | The carbonyl carbon is significantly deshielded and appears far downfield. |
| ~140 | Aromatic C-Cl | The carbon atom attached to the chlorine will be shifted downfield due to the electronegativity of chlorine. |
| ~138 | Aromatic C-CH₃ | The carbon bearing the methyl group. |
| ~135 | Aromatic C-COCH₃ | The ipso-carbon attached to the acetyl group. |
| ~132, ~130, ~128 | Aromatic C-H | The chemical shifts of the protonated aromatic carbons. |
| ~29 | -COCH₃ | The acetyl methyl carbon. |
| ~21 | Ar-CH₃ | The aromatic methyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.
-
Data Processing: The FID is Fourier-transformed to generate the NMR spectrum. Phasing and baseline correction are applied to obtain a clean spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 168, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in an M+2 peak at m/z = 170 with an intensity of approximately one-third of the M⁺ peak, which is a characteristic isotopic signature for chlorine.
-
Key Fragment Ions:
-
m/z = 153: Loss of a methyl group ([M-CH₃]⁺) from the acetyl group, forming a stable acylium ion.
-
m/z = 139: Loss of the entire acetyl group ([M-COCH₃]⁺), leading to the chlorotoluene radical cation.
-
m/z = 43: A peak corresponding to the acetyl cation ([CH₃CO]⁺).
-
Caption: Predicted Mass Spectrometry Fragmentation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into the gas chromatograph.
-
Separation: The compound travels through a heated column, separating it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically electron ionization for GC-MS).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined and predictive application of IR, ¹H NMR, ¹³C NMR, and mass spectrometry. This guide provides a detailed, predictive framework for the interpretation of its spectroscopic data, grounded in the established principles of chemical analysis and supported by comparative data from analogous structures. This self-validating system of cross-referencing data from multiple techniques ensures a high degree of confidence in the assigned structure, a critical aspect of scientific integrity in research and development.
References
-
NIST Chemistry WebBook. Ethanone, 1-(4-chlorophenyl)-. [Link]
-
NIST Chemistry WebBook. Ethanone, 1-(2-methylphenyl)-. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(4-Chloro-2-methylphenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(4-Chloro-2-methylphenyl)ethanone, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicts the chemical shifts, integration, and splitting patterns based on the molecule's unique electronic and structural environment, and provides a robust experimental protocol for acquiring high-quality data. By explaining the causality behind the spectral features, this guide serves as a practical reference for structural elucidation and quality control.
Introduction: The Role of NMR in Modern Chemical Analysis
In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it indispensable in research and industry.
1.1. The Subject Molecule: this compound
This compound (CAS No: 37074-38-7) is a substituted acetophenone.[1][2] Its structure, featuring an acetyl group, a methyl group, and a chlorine atom on a benzene ring, presents a fascinating case for ¹H NMR analysis. The interplay of electronic effects—inductive withdrawal from the chlorine and acetyl groups and hyperconjugation from the methyl group—creates a distinct magnetic environment for each proton, resulting in a well-resolved and highly informative spectrum. Understanding this spectrum is critical for verifying the compound's identity and purity in synthetic workflows.
1.2. Why ¹H NMR is the Gold Standard
¹H NMR spectroscopy operates on the principle of nuclear spin. Protons (¹H nuclei), when placed in a strong magnetic field, can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required for this resonance is exquisitely sensitive to the local electronic environment of the proton.[3][4] By analyzing the resulting spectrum, we can extract four key types of information:
-
Number of Signals: Indicates the number of chemically non-equivalent sets of protons.[5][6]
-
Chemical Shift (δ): Reveals the electronic environment of each proton (shielding/deshielding).[4][5]
-
Integration: Shows the relative number of protons in each set.[6][7]
-
Splitting (Multiplicity): Details the number of neighboring protons, providing connectivity information.[7][8]
Molecular Structure and Proton Environments
To predict the ¹H NMR spectrum, we must first identify all sets of chemically non-equivalent protons in this compound. The molecule's substitution pattern (1, 2, 4) removes any planes of symmetry that would render aromatic protons equivalent.
Caption: Molecular structure of this compound with proton environments labeled Hₐ to Hₑ.
Based on the structure, we can identify five distinct sets of protons:
-
Hₐ: The three equivalent protons of the acetyl methyl group.
-
Hₑ: The three equivalent protons of the aromatic methyl group.
-
Hₑ: The aromatic proton at the C-6 position, ortho to the acetyl group.
-
Hₑ: The aromatic proton at the C-3 position, ortho to the methyl group.
-
Hₑ: The aromatic proton at the C-5 position, ortho to the chloro group.
Predictive Analysis of the ¹H NMR Spectrum
A detailed analysis of the expected chemical shifts, splitting patterns, and integration for each proton set allows for a robust prediction of the final spectrum.
3.1. Chemical Shift (δ)
The chemical shift of a proton is primarily determined by the degree of electronic shielding around it. Electron-withdrawing groups (EWGs) pull electron density away from a proton, "deshielding" it and causing its signal to appear at a higher ppm value (downfield). Electron-donating groups (EDGs) have the opposite effect, "shielding" the proton and moving its signal to a lower ppm value (upfield).
-
Hₐ (Acetyl -COCH₃): These protons are adjacent to an electron-withdrawing carbonyl group. This deshielding effect typically places their signal in the 2.0-2.7 ppm range.[9]
-
Hₑ (Aromatic -CH₃): Protons of a methyl group attached to an aromatic ring generally appear in the 2.2-2.5 ppm region.[9]
-
Aromatic Protons (Hₑ, Hₑ, Hₑ): These protons resonate in the characteristic aromatic region of 6.0-8.0 ppm .[9] Their specific shifts are modulated by the substituents:
-
The acetyl group is a strong EWG, significantly deshielding the ortho proton (Hₑ).
-
The chloro group is an EWG through induction but a weak EDG through resonance, leading to moderate deshielding.
-
The methyl group is a weak EDG, providing slight shielding.
-
Therefore, the expected downfield order is Hₑ > H₅ > H₃ . Hₑ is ortho to the powerful acetyl EWG. H₅ is ortho to the chloro group and meta to the acetyl group. H₃ is ortho to the methyl EDG and meta to the acetyl EWG, making it the most shielded (upfield) of the aromatic protons.
-
3.2. Integration
The area under each NMR signal is directly proportional to the number of protons it represents.
-
Signal Hₐ: Integrates to 3H .
-
Signal Hₑ: Integrates to 3H .
-
Signal Hₑ, Hₑ, Hₑ: Each integrates to 1H .
3.3. Spin-Spin Splitting (Multiplicity)
Splitting arises from the magnetic influence of non-equivalent protons on adjacent carbons. The multiplicity of a signal is described by the n+1 rule , where 'n' is the number of neighboring protons.
-
Hₐ (Acetyl -COCH₃): The adjacent carbon (carbonyl) has no protons (n=0). Thus, this signal will be a singlet (s) .
-
Hₑ (Aromatic -CH₃): The adjacent carbon (C-2 of the ring) has no protons (n=0). This signal will also be a singlet (s) .
-
Hₑ (Aromatic, C-6): This proton has one neighbor on an adjacent carbon: H₅ (n=1). The coupling between these ortho protons (³J) is typically strong (7-10 Hz). Therefore, the Hₑ signal will be a doublet (d) .
-
H₅ (Aromatic, C-5): This proton has two neighbors: Hₑ (ortho) and H₃ (meta). It will be split by Hₑ into a doublet, and each of those peaks will be further split by H₃. Meta coupling (⁴J) is much weaker (2-3 Hz). This will result in a doublet of doublets (dd) .
-
H₃ (Aromatic, C-3): This proton has one meta neighbor, H₅ (n=1). It will be split into a doublet (d) by the small meta coupling. Due to the small coupling constant, this may sometimes appear as a broadened singlet if resolution is poor.
3.4. Summary of Predicted Spectral Data
The predicted ¹H NMR data for this compound is summarized below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Hₐ (-COCH₃) | ~ 2.6 | 3H | Singlet (s) | - |
| Hₑ (Ar-CH₃) | ~ 2.4 | 3H | Singlet (s) | - |
| H₃ | ~ 7.2-7.3 | 1H | Doublet (d) | ⁴J ≈ 2-3 Hz (meta) |
| H₅ | ~ 7.3-7.4 | 1H | Doublet of Doublets (dd) | ³J ≈ 8-9 Hz (ortho), ⁴J ≈ 2-3 Hz (meta) |
| Hₑ | ~ 7.6-7.7 | 1H | Doublet (d) | ³J ≈ 8-9 Hz (ortho) |
Standard Operating Protocol for ¹H NMR Spectrum Acquisition
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. This self-validating system ensures accuracy from sample preparation to data processing.
Caption: Standard experimental workflow for acquiring a ¹H NMR spectrum.
4.1. Materials and Reagents
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Glass Pasteur pipette with cotton plug (for filtration)
-
5 mm NMR tube (clean and dry)
-
Vortex mixer
4.2. Step-by-Step Experimental Procedure
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound and place it in a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of CDCl₃ containing TMS to the vial. TMS serves as the internal standard for calibrating the chemical shift scale to 0.00 ppm.
-
Dissolution: Cap the vial and vortex thoroughly until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton plug at the neck, filter the solution directly into the NMR tube. The cotton plug removes any particulate matter that could degrade spectral quality.
-
Spectrometer Setup: Insert the NMR tube into a spinner turbine, adjust the depth, and place it in the NMR spectrometer's autosampler or manual probe.
-
Data Acquisition:
-
Locking: The instrument locks onto the deuterium signal from the CDCl₃ to stabilize the magnetic field.
-
Shimming: The magnetic field is homogenized (shimmed) to maximize resolution and achieve symmetrical peak shapes.
-
Acquisition: A standard proton experiment is run, typically involving a 90° pulse and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8 or 16) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform.
-
The spectrum is phase-corrected to ensure all peaks are positive and have a proper Lorentzian shape.
-
The baseline is corrected to be flat and at zero intensity.
-
The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Integration and peak picking are performed for final analysis.
-
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of fundamental NMR principles. The presence of two distinct singlets for the methyl groups and a resolved pattern of three signals for the aromatic protons provides an unambiguous fingerprint for the molecule. The predictable nature of its chemical shifts and splitting patterns, governed by the electronic effects of its substituents, makes ¹H NMR an exemplary technique for its identification and for assessing its purity in any research or drug development context. This guide provides the theoretical foundation and practical methodology required for scientists to confidently acquire and interpret this crucial analytical data.
References
-
PubChem. (n.d.). 1-(4-Chloro-2-hydroxy-5-methylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). This compound. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Wisconsin. (n.d.). 1H NMR - Chemical Shift List. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
- Shorter, J. (n.d.). Short Summary of 1H-NMR Interpretation.
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
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Chemistry with Caroline. (2021). How to Interpret Splitting in the 1H NMR (O Chem). YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
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An In-depth Technical Guide to the ¹³C NMR Analysis of 1-(4-Chloro-2-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(4-Chloro-2-methylphenyl)ethanone. Aimed at professionals in research and drug development, this document delves into the structural elucidation of this important chemical intermediate. While a direct experimental spectrum is not publicly available, this guide presents a detailed theoretical analysis, including predicted chemical shifts with justifications based on extensive data from analogous substituted acetophenones. Furthermore, a rigorous, self-validating experimental protocol for acquiring a high-quality ¹³C NMR spectrum is provided, alongside a discussion of the potential applications of this compound scaffold in medicinal chemistry.
Introduction: The Significance of this compound in Chemical and Pharmaceutical Research
This compound, with the CAS number 37074-38-7, is a substituted acetophenone that serves as a valuable building block in organic synthesis.[1] The presence of a reactive acetyl group, a chlorinated aromatic ring, and a methyl substituent provides multiple sites for chemical modification, making it an attractive starting material for the synthesis of a diverse range of more complex molecules. In the realm of drug discovery and development, substituted acetophenones are key intermediates in the synthesis of various biologically active compounds. While specific pharmacological data for this compound is not extensively documented, its structural motifs are present in molecules with potential therapeutic applications, including antifungal and antimicrobial agents. A thorough understanding of its structure, confirmed through analytical techniques like ¹³C NMR, is paramount for its effective utilization in the synthesis of novel chemical entities.
¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, and the chemical shift of that signal is highly sensitive to the local electronic environment.[3] This allows for the unambiguous identification and structural verification of organic compounds. For researchers and drug development professionals, accurate ¹³C NMR analysis is a critical quality control step to confirm the identity and purity of starting materials and synthetic intermediates, ensuring the integrity of the subsequent synthetic steps and the final active pharmaceutical ingredient (API).
This guide will provide a detailed prediction and interpretation of the ¹³C NMR spectrum of this compound, followed by a comprehensive, field-proven protocol for its experimental acquisition.
Predicted ¹³C NMR Spectrum and Structural Assignment
Due to the lack of a publicly available experimental ¹³C NMR spectrum for this compound, a detailed prediction of the chemical shifts is presented below. This prediction is based on the well-established principles of ¹³C NMR spectroscopy and extensive empirical data from a large number of substituted acetophenones. The expected chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring (the chloro and methyl groups) and the acetyl group.
Molecular Structure and Carbon Numbering:
Caption: Molecular structure of this compound with carbon numbering.
Predicted Chemical Shifts:
The predicted ¹³C NMR chemical shifts for this compound in a standard NMR solvent such as deuterochloroform (CDCl₃) are summarized in the table below. These predictions are derived from additive models based on the known substituent effects of chloro, methyl, and acetyl groups on a benzene ring, and by comparison with experimentally determined values for structurally similar compounds.
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O | Carbonyl | ~198-202 | The carbonyl carbon of an acetophenone typically resonates in this downfield region. The ortho-methyl group may cause some steric hindrance, slightly influencing the exact shift. |
| C1 | Aromatic (quaternary) | ~138-142 | Attached to the acetyl group, this carbon is deshielded. |
| C2 | Aromatic (quaternary) | ~139-143 | Attached to the methyl group, its chemical shift is increased. |
| C3 | Aromatic (CH) | ~130-134 | This carbon is ortho to the chloro group and meta to the acetyl group. |
| C4 | Aromatic (quaternary) | ~135-139 | Attached to the electron-withdrawing chloro group, leading to a downfield shift. |
| C5 | Aromatic (CH) | ~126-130 | This carbon is meta to both the chloro and acetyl groups. |
| C6 | Aromatic (CH) | ~128-132 | This carbon is ortho to the acetyl group and meta to the methyl group. |
| C8 (C=O-CH₃) | Methyl | ~29-33 | The methyl group of the acetyl moiety typically appears in this range. |
| C9 (Ar-CH₃) | Methyl | ~20-24 | The aromatic methyl group is generally found in this upfield region. |
Experimental Protocol for ¹³C NMR Data Acquisition
This section outlines a detailed, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
3.1. Materials and Equipment
-
Sample: this compound (purity ≥ 98%)
-
NMR Solvent: Deuterochloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Volumetric Glassware: Calibrated micropipettes and vials
-
NMR Spectrometer: A modern NMR spectrometer with a field strength of at least 400 MHz for ¹H, equipped with a broadband probe.
3.2. Experimental Workflow
Caption: Experimental workflow for ¹³C NMR analysis.
3.3. Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of this compound into a clean, dry vial. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. The final sample height should be around 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
¹³C NMR Data Acquisition:
-
Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Set the following acquisition parameters as a starting point, which may be optimized based on the instrument and sample concentration:
-
Spectral Width (SW): ~240 ppm (to cover the expected range of chemical shifts)
-
Number of Scans (NS): 1024 to 4096 (or more, to achieve an adequate signal-to-noise ratio)
-
Relaxation Delay (D1): 2-5 seconds (to allow for full relaxation of quaternary carbons)
-
Acquisition Time (AQ): ~1-2 seconds
-
Pulse Angle: 30-45 degrees (a smaller pulse angle can be used to shorten the experiment time if full quantitation is not required)
-
-
Start the acquisition.
-
-
Data Processing and Analysis:
-
Once the acquisition is complete, process the Free Induction Decay (FID) data.
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the FID into the frequency domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Identify and list the chemical shifts of all peaks in the spectrum.
-
Assign the observed peaks to the corresponding carbon atoms in the molecule based on the predicted chemical shifts and general knowledge of ¹³C NMR spectroscopy.
-
Trustworthiness and Self-Validation
The reliability of the obtained ¹³C NMR data is ensured through several key self-validating steps integrated into the protocol:
-
Internal Standard: The use of TMS as an internal standard provides a universally accepted reference point for chemical shifts, ensuring data comparability across different instruments and laboratories.
-
Solvent Signal: The characteristic signal of the deuterated solvent (for CDCl₃, a triplet at ~77.16 ppm) serves as a secondary internal reference and confirms the identity of the solvent.
-
Reproducibility: Repeating the experiment should yield identical spectra, confirming the stability of the sample and the instrument's performance.
-
Comparison with Predicted Data: The close agreement between the experimentally obtained chemical shifts and the theoretically predicted values provides strong evidence for the correct structural assignment.
Conclusion
References
-
Chemical Synthesis Database. (2025, May 20). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 2-chloro-1-(4-methylphenyl)ethanone. Retrieved from [Link]
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LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Wikipedia. (2023, December 27). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]
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Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloro-1-(4-methylphenyl)ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Supporting Information for a publication. Retrieved from [Link]
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Mass spectrometry of 1-(4-Chloro-2-methylphenyl)ethanone
An In-Depth Technical Guide to the Mass Spectrometry of 1-(4-Chloro-2-methylphenyl)ethanone
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound (CAS No. 37074-38-7), a substituted acetophenone derivative relevant in synthetic chemistry and drug development. This document details the fundamental principles of its ionization and fragmentation behavior, primarily under Electron Ionization (EI), and presents a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its unequivocal identification and characterization. The guide is intended for researchers, analytical scientists, and quality control professionals who require a deep, practical understanding of how to analyze this and structurally related compounds.
Introduction and Significance
This compound is an aromatic ketone that serves as a key intermediate in the synthesis of various chemical entities. Its structure, featuring a chlorinated and methylated phenyl ring attached to an acetyl group, presents a unique analytical challenge. Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS), stands as the definitive method for its structural elucidation and quantification.
The electron ionization mass spectrum of a molecule is a highly specific fingerprint, revealing its molecular weight and providing clues to its structure through predictable fragmentation pathways. Understanding these pathways is not merely an academic exercise; it is critical for confirming identity, distinguishing between isomers, and identifying unknown impurities in a sample matrix. This guide explains the causal relationships behind the observed mass spectrum, grounding the interpretation in the established principles of physical organic chemistry.
Physicochemical Properties & Analytical Considerations
Before analysis, understanding the fundamental properties of the analyte is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| Monoisotopic Mass | 168.03419 Da | [2] |
| Boiling Point | 113 °C @ 4 Torr | [3] |
| Structure | Acetyl group and methyl group are ortho on the phenyl ring. The chloro group is para to the acetyl group. | [1] |
The compound's volatility and thermal stability make it an ideal candidate for GC-MS analysis. The presence of a chlorine atom is a key feature, as it will produce a characteristic isotopic pattern (³⁵Cl/³⁷Cl) in the mass spectrum, providing a high degree of confidence in the identification of chlorine-containing fragments.
Electron Ionization (EI) and Fragmentation Mechanisms
Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of volatile organic compounds. In the EI source, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a high-energy molecular radical cation (M⁺•).[4] This excess energy induces extensive and reproducible fragmentation.
The fragmentation of acetophenones is well-documented and follows predictable pathways, primarily driven by the stability of the resulting ions.[5][6] The primary fragmentation mechanisms for this compound are detailed below.
Primary Fragmentation: Alpha-Cleavage
The most favorable fragmentation pathway for ketones is α-cleavage, the breaking of a bond adjacent to the carbonyl group.[6] For this compound, this involves the cleavage of the bond between the carbonyl carbon and the acetyl methyl group.
-
Formation of the Acylium Ion: The molecular ion (m/z 168) readily loses a methyl radical (•CH₃; 15 Da) to form a highly stable, resonance-stabilized 4-chloro-2-methylbenzoyl cation. This fragment is typically the most abundant ion in the spectrum (the base peak).[5]
-
m/z 153/155: The presence of a chlorine atom means this fragment appears as a doublet, with the m/z 155 peak having approximately one-third the intensity of the m/z 153 peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a definitive marker.
-
Secondary Fragmentation Pathways
-
Loss of Carbon Monoxide (CO): The acylium ion (m/z 153/155) can undergo a subsequent neutral loss of carbon monoxide (CO; 28 Da) to form the 4-chloro-2-methylphenyl cation.
-
m/z 125/127: This fragment also exhibits the characteristic 3:1 isotopic ratio for a single chlorine atom.
-
-
Formation of the Acetyl Cation: A less dominant α-cleavage pathway involves the breaking of the bond between the carbonyl carbon and the aromatic ring. This results in the formation of the acetyl cation.
-
m/z 43 (CH₃CO⁺): This is a common diagnostic peak for methyl ketones and is expected to be present in the spectrum.[7]
-
The expected fragmentation pathway is visualized in the diagram below.
Caption: Predicted EI fragmentation of this compound.
Summary of Key Spectral Features
The following table summarizes the key ions expected in the EI mass spectrum.
| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Structure | Fragmentation Step | Significance |
| 168 / 170 | [C₉H₉ClO]⁺• | - | Molecular Ion (M⁺•) . Confirms molecular weight. |
| 153 / 155 | [C₈H₆ClO]⁺ | M⁺• - •CH₃ | Base Peak . Result of stable acylium ion formation. |
| 125 / 127 | [C₇H₆Cl]⁺ | [M-CH₃]⁺ - CO | Confirms acylium precursor and aromatic core. |
| 43 | [C₂H₃O]⁺ | M⁺• - •C₇H₆Cl | Diagnostic for a methyl ketone structure. |
Recommended GC-MS Protocol
This protocol provides a robust starting point for the analysis of this compound. It is designed as a self-validating system, incorporating necessary quality control checks.
Experimental Workflow
Caption: General workflow for GC-MS analysis of the target analyte.
Sample and Standard Preparation
-
Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10.0 mL of HPLC-grade ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Dissolve the unknown sample in the same solvent to an expected concentration within the calibration range. Filter if particulates are present.
-
Quality Control: Prepare a solvent blank and at least one mid-range Quality Control (QC) standard to be run at the beginning and end of the analytical batch to verify system performance.
Instrumentation and Parameters
The following parameters are recommended for a standard capillary GC-MS system.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split 20:1 | Prevents column overloading for concentrations >1 µg/mL. Use splitless for trace analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal separation efficiency and is inert. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS) | A 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of semi-volatile compounds. |
| Oven Program | Initial 70 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | The initial hold separates solvent from the analyte. The ramp ensures good peak shape, and the final hold elutes any higher-boiling components. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard for creating a reproducible fragmentation library. |
| Ion Source Temp. | 230 °C | Standard operating temperature to maintain cleanliness and performance. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |
| Electron Energy | 70 eV | The industry standard for generating comparable mass spectra.[8] |
| Mass Scan Range | m/z 40 - 250 | Covers all expected fragments, the molecular ion, and avoids the solvent front (m/z < 40). |
| Solvent Delay | 3 minutes | Prevents the high solvent load from reaching and saturating the detector. |
Conclusion
The mass spectrometric analysis of this compound via GC-MS is a straightforward yet powerful technique. Its behavior under electron ionization is predictable, dominated by a characteristic α-cleavage to produce a stable acylium ion at m/z 153/155, which serves as the base peak. The distinct isotopic signature imparted by the chlorine atom provides an additional layer of confirmation for all chlorine-containing fragments. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for researchers, enabling them to confidently identify this compound, differentiate it from its isomers, and ensure the integrity of their analytical results.
References
-
Scientific Committee on Consumer Safety (SCCS). (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from Scirp.org. [Link]
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Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Retrieved from Michigan State University Department of Chemistry. [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved from National Center for Biotechnology Information. [Link]
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NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]
-
Chemistry LibreTexts. (n.d.). Fragmentation Mechanisms. Retrieved from chem.libretexts.org. [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
PubChem. (n.d.). 2-Methylacetophenone. Retrieved from National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Ethanone, 1-(2-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]
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An In-Depth Technical Guide to the Infrared Spectrum of 1-(4-Chloro-2-methylphenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(4-Chloro-2-methylphenyl)ethanone, a substituted aromatic ketone of interest in chemical synthesis and drug development. Infrared spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of organic molecules. By examining the interaction of infrared radiation with molecular vibrations, we can identify key functional groups and deduce the overall molecular architecture. This document will deconstruct the expected vibrational modes based on the molecule's structure, interpret the principal absorption bands across the spectrum, provide a validated experimental protocol for data acquisition, and serve as a reference for researchers and scientists in the field.
Molecular Structure and Predicted Vibrational Modes
To accurately interpret the infrared spectrum, we must first analyze the molecular structure of this compound (Molecular Formula: C₉H₉ClO)[1][2]. The structure consists of a 1,2,4-trisubstituted benzene ring bonded to an acetyl group.
The key structural components and their expected vibrational modes are:
-
Aryl Ketone (C=O): The carbonyl group is the most prominent feature. Its stretching vibration is expected to produce a very strong and sharp absorption band. Because the carbonyl is conjugated with the aromatic ring, the frequency of this C=O stretch is lowered compared to a simple aliphatic ketone. The expected range is typically 1685-1666 cm⁻¹[3].
-
Aromatic Ring (C=C and C-H): The benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][5][6] The stretching of the C=C bonds within the ring produces a series of absorptions of variable intensity in the 1625-1450 cm⁻¹ region.[4][5] Furthermore, the substitution pattern on the ring dictates the position of strong C-H out-of-plane (OOP) bending bands in the fingerprint region. For a 1,2,4-trisubstituted ring, characteristic bands are expected in the 900-800 cm⁻¹ range.[4][5]
-
Methyl Group (-CH₃): The two methyl groups (one on the ring and one in the acetyl group) will exhibit characteristic aliphatic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretches are expected in the 2975-2850 cm⁻¹ range, just below the 3000 cm⁻¹ mark. C-H bending (scissoring) vibrations typically occur around 1450 cm⁻¹ and 1375 cm⁻¹.
-
Aryl Halide (C-Cl): The carbon-chlorine bond stretch is expected to produce a strong absorption in the lower frequency (fingerprint) region of the spectrum, typically between 800 cm⁻¹ and 600 cm⁻¹.[7][8]
Detailed Analysis of the Infrared Spectrum
The infrared spectrum can be divided into two primary areas for analysis: the Functional Group Region (4000-1500 cm⁻¹) and the Fingerprint Region (<1500 cm⁻¹).
Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
This region is dominated by the stretching vibrations of key functional groups.
-
~3100-3000 cm⁻¹ (Aromatic C-H Stretch): A series of weak to medium, sharp peaks are expected just to the left of 3000 cm⁻¹. These are characteristic of the C-H bonds on the benzene ring and their presence distinguishes them from aliphatic C-H bonds.[4][5]
-
~2975-2850 cm⁻¹ (Aliphatic C-H Stretch): Multiple weak to medium peaks will appear just to the right of 3000 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.
-
~1685 cm⁻¹ (Aryl Ketone C=O Stretch): This will be one of the strongest and most diagnostically significant peaks in the entire spectrum.[9] Its position, lowered from the typical ~1715 cm⁻¹ of a saturated ketone, confirms the conjugation of the carbonyl group with the aromatic π-system.[3][10]
-
~1600-1450 cm⁻¹ (Aromatic C=C Stretch): A series of two to four peaks of variable intensity will be observed in this range. These absorptions arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[4][5] Common peaks appear near 1600 cm⁻¹ and 1500 cm⁻¹.
Fingerprint Region (<1500 cm⁻¹)
This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from bending vibrations and other complex skeletal motions.
-
~1450 cm⁻¹ and ~1375 cm⁻¹ (Methyl C-H Bending): Medium intensity peaks corresponding to the bending vibrations of the methyl groups are expected here.
-
~1300-1230 cm⁻¹ (Aryl Ketone C-C-C Stretch): Aromatic ketones exhibit a characteristic, strong C-C-C stretching vibration involving the carbonyl carbon and the adjacent ring and methyl carbons.[9]
-
~850-800 cm⁻¹ (Aromatic C-H Out-of-Plane Bending): The 1,2,4-trisubstitution pattern of the benzene ring gives rise to characteristic strong absorptions in this range, resulting from the out-of-plane bending of the remaining C-H bonds on the ring.[4][5]
-
~800-600 cm⁻¹ (C-Cl Stretch): A strong, distinct peak corresponding to the stretching of the carbon-chlorine bond is anticipated in this lower wavenumber region.[7][8]
Summary of Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |
| ~2975 - 2850 | C-H Stretch | Methyl Groups (-CH₃) | Weak to Medium |
| ~1685 | C=O Stretch (Conjugated) | Aryl Ketone | Strong, Sharp |
| ~1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |
| ~1450, ~1375 | C-H Bend | Methyl Groups (-CH₃) | Medium |
| ~1300 - 1230 | C-C-C Stretch | Aryl Ketone | Strong |
| ~850 - 800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong |
| ~800 - 600 | C-Cl Stretch | Aryl Halide | Strong |
Experimental Protocol: Spectral Acquisition via ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred technique for acquiring the FTIR spectrum of a solid sample like this compound due to its minimal sample preparation and high reproducibility.[11][12]
Methodology
-
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or zinc selenide) must be impeccably clean.[13] Clean the crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe and allow it to fully evaporate.
-
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.[13]
-
Sample Application: Place a small amount (typically a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Applying Pressure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid sample and the crystal surface, which is essential for the evanescent wave to penetrate the sample and generate a high-quality spectrum.[11][14] Insufficient contact is a common source of poor signal intensity.
-
Sample Spectrum Collection: Initiate the scan to collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. If necessary, an ATR correction algorithm can be applied to make the spectrum appear more like a traditional transmission spectrum.[12]
-
Cleaning: After the measurement, retract the press arm, remove the sample, and clean the ATR crystal thoroughly as described in Step 1 to prepare for the next measurement.
Experimental Workflow Diagram
Caption: ATR-FTIR experimental workflow.
Visualization of Key Molecular Vibrations
The following diagram illustrates the structure of this compound and highlights the primary bonds responsible for the most characteristic IR absorptions.
Caption: Key vibrational modes in this compound.
Conclusion
The infrared spectrum of this compound provides a definitive fingerprint for its structural verification. The combination of a strong, conjugation-shifted carbonyl absorption around 1685 cm⁻¹, characteristic aromatic and aliphatic C-H stretches, and distinct bands in the fingerprint region corresponding to the 1,2,4-trisubstitution pattern and the C-Cl stretch, collectively confirm the molecule's identity. The ATR-FTIR methodology outlined herein represents a robust and efficient protocol for obtaining high-quality spectral data for this and similar solid compounds, ensuring accuracy and reliability in research and quality control settings.
References
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]
-
Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]
-
Wikipedia. (2023). Attenuated total reflectance. Available at: [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Chloro-2-hydroxy-5-methylphenyl)ethanone. Available at: [Link]
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Scribd. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 1-(4-Chloro-2-methylphenyl)ethanone
This guide provides a comprehensive technical overview of the solubility of 1-(4-Chloro-2-methylphenyl)ethanone, a substituted aromatic ketone of interest in pharmaceutical and chemical research. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes a predictive approach based on molecular structure, coupled with detailed, field-proven experimental protocols for empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and quantify the solubility of this compound.
Understanding the Molecule: A Predictive Solubility Analysis
The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[1]
Molecular Structure of this compound:
-
Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.
-
Ketone Group (C=O): The carbonyl group introduces polarity and a hydrogen bond acceptor site, contributing to potential interactions with polar solvents.[2]
-
Chloro Group (Cl): The electronegative chlorine atom attached to the aromatic ring acts as a weak deactivating group, influencing the electron density of the ring.[3] It contributes to the overall molecular weight and van der Waals forces.
-
Methyl Group (CH3): The methyl group is a nonpolar, electron-donating group that adds to the hydrophobic character of the molecule.[3]
Predicted Solubility Profile:
Based on its structure, this compound is expected to be a sparingly soluble to insoluble compound in water. The dominant nonpolar aromatic ring and the methyl group are likely to outweigh the polarity of the ketone group. However, it is predicted to be soluble in a range of organic solvents.
Qualitative Solubility Profile
Qualitative solubility tests provide a rapid and valuable initial assessment of a compound's solubility characteristics across a range of solvents with varying polarities.[4] These tests are crucial for selecting appropriate solvents for reactions, purifications, and analytical procedures.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Insoluble | The large nonpolar surface area of the aromatic ring and the presence of the methyl group are expected to dominate over the polar ketone group. |
| Methanol | High | Sparingly Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor to the carbonyl oxygen of the ketone, but the overall nonpolar character of the molecule will limit solubility. |
| Ethanol | High | Sparingly Soluble | Similar to methanol, but the slightly larger alkyl chain of ethanol may slightly enhance interactions with the nonpolar regions of the molecule. |
| Acetone | Medium | Soluble | Acetone's polarity is intermediate, and it can act as a hydrogen bond acceptor. It is a good solvent for many organic compounds. |
| Dichloromethane | Medium | Soluble | A common aprotic solvent that is effective at dissolving a wide range of organic compounds. |
| Toluene | Low | Soluble | The aromatic nature of toluene will facilitate favorable van der Waals interactions with the phenyl ring of the target molecule. |
| Hexane | Low | Sparingly Soluble to Insoluble | The highly nonpolar nature of hexane may not be sufficient to overcome the crystal lattice energy of the solid compound, despite the presence of nonpolar groups. |
Experimental Protocols for Solubility Determination
Qualitative Solubility Determination
This protocol provides a systematic approach to visually assess the solubility of this compound in various solvents.[5][6]
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A small portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve, and the majority of it remains at the bottom of the test tube.
-
-
Record Observations: Document the solubility of the compound in each solvent at room temperature.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7]
Workflow for Quantitative Solubility Determination:
Caption: Workflow for quantitative solubility determination.
Materials:
-
This compound
-
Chosen solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled shaker bath
-
Syringes and 0.45 µm syringe filters
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Tightly cap the vials and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve of absorbance versus concentration.
-
Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method for the analysis of this compound.
-
Prepare a series of standard solutions and inject them to create a calibration curve.
-
Inject the filtered sample solution and determine its concentration from the calibration curve.
-
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L) based on the determined concentration and any dilution factors used.
-
Table 2: Summary of Quantitative Experimental Parameters
| Parameter | Recommended Value/Condition |
| Temperature | 25 °C (or other physiologically relevant temperatures) |
| Equilibration Time | 24 - 48 hours |
| Agitation Speed | 100 - 200 rpm |
| Filter Pore Size | 0.45 µm |
| Analytical Method | UV-Vis Spectrophotometry or HPLC |
Safety and Handling
It is imperative to handle this compound with appropriate safety precautions in a laboratory setting. Always refer to the latest Safety Data Sheet (SDS) for comprehensive safety information.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Conclusion
This technical guide has provided a predictive analysis of the solubility of this compound based on its molecular structure. Furthermore, detailed and validated experimental protocols for both qualitative and quantitative solubility determination have been presented. By following these guidelines, researchers can confidently assess the solubility of this compound, a critical parameter for its application in chemical synthesis and drug development.
References
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HOU, T., et al. (2004). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling, 44(5), 1702-1705. Available at: [Link]
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Hughes, D. L. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 24(12), 2856-2863. Available at: [Link]
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]
-
University of the Witwatersrand, Johannesburg. (n.d.). Qualitative Analysis of Organic Compounds. Available at: [Link]
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Studylib. (n.d.). Organic Chemistry Solubility Tests: Qualitative Analysis. Available at: [Link]
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Pharmaacademias. (2023, December 15). Quantitative approach to the factors influencing solubility of drugs. Available at: [Link]
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JoVE. (2020, March 26). Solubility - Concept [Video]. Available at: [Link]
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Solubility of Things. (n.d.). Acetophenone. Available at: [Link]
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California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Available at: [Link]
-
Hacettepe University. (n.d.). Qualitative Analysis of Organic Compounds. Available at: [Link]
-
Ye, F., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Available at: [Link]
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. bioRxiv. Available at: [Link]
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Purdue University. (n.d.). Solubility. Available at: [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
Wikipedia. (n.d.). Solubility. Available at: [Link]
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-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]
-
Santa Monica College. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Available at: [Link]
- Al-Ghabeish, M., & Al-Akayleh, F. (2017). A review of methods for solubility determination in biopharmaceutical drug characterisation.
-
Quora. (2021, August 16). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Available at: [Link]
-
Sciencemadness Wiki. (2024, January 13). Acetophenone. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Chloro-2-hydroxy-5-methylphenyl)ethanone. Available at: [Link]
-
Chemical Synthesis Database. (2025, May 20). This compound. Available at: [Link]
-
NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. In NIST Chemistry WebBook. Available at: [Link]
-
Keskisalo, M., et al. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon. The Journal of Physical Chemistry A, 119(38), 9878-9889. Available at: [Link]
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Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Available at: [Link]
-
Zuccaccia, D., et al. (2022). Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Aromatic Hydrocarbons. Organometallics, 41(5), 539-551. Available at: [Link]
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-
Doc Brown's Chemistry. (n.d.). Aromatic Hydrocarbons - Arenes - Electrophilic substitution reactions - CHLORINATION & BROMINATION. Available at: [Link]
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Methodological & Application
HPLC method for 1-(4-Chloro-2-methylphenyl)ethanone analysis
An Application Note for the Analysis of 1-(4-Chloro-2-methylphenyl)ethanone by High-Performance Liquid Chromatography
Introduction
This compound, a substituted acetophenone derivative, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity and concentration of this key starting material directly impact the quality, yield, and safety profile of the final product. Therefore, a robust and reliable analytical method for its quantification and impurity profiling is essential for quality control and process monitoring.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This application note presents a detailed reversed-phase HPLC (RP-HPLC) method developed for the routine analysis of this compound. The narrative explains the rationale behind the methodological choices and provides comprehensive protocols for sample preparation, system operation, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]
Analyte Physicochemical Properties & Chromatographic Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties.
-
Structure: The molecule consists of a benzene ring substituted with chloro, methyl, and acetyl groups.
-
Solubility: As a halogenated aromatic ketone, it exhibits significant hydrophobicity and is readily soluble in organic solvents such as acetonitrile, methanol, and ethanol.[7]
The pronounced non-polar character of this compound makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This mode of chromatography separates molecules based on their hydrophobicity.[8] It utilizes a non-polar stationary phase (typically alkyl-silica like C18) and a polar mobile phase.[9][10] In this system, this compound will interact with and be retained by the hydrophobic stationary phase. Elution is achieved by increasing the organic solvent content in the mobile phase, which decreases its polarity and displaces the analyte from the column.[11]
HPLC Method Parameters
The following chromatographic conditions have been optimized to ensure a sharp, symmetrical peak for this compound with a practical runtime.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Any standard HPLC or UHPLC system with a UV/PDA detector | This method is compatible with standard, widely available equipment. |
| Stationary Phase (Column) | C18, 4.6 x 150 mm, 5 µm | The C18 (octadecyl-silica) phase is the most widely used reversed-phase packing, offering excellent retention for hydrophobic compounds like the target analyte.[9] The specified dimensions provide a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier providing good peak shape and lower backpressure than methanol. Water is the aqueous component. A 60:40 ratio provides sufficient elution strength for a reasonable retention time. Phosphoric acid is added to acidify the mobile phase, which helps to suppress the ionization of any residual silanols on the silica backbone, thereby improving peak symmetry.[11][12] |
| Elution Mode | Isocratic | An isocratic method, where the mobile phase composition remains constant, is preferred for its simplicity, robustness, and shorter re-equilibration times, making it ideal for quality control applications.[11] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving mass transfer kinetics. |
| Detection Wavelength | 254 nm | The aromatic ring of the analyte contains a chromophore that absorbs UV light. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity. For optimal results, a UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax). |
| Injection Volume | 10 µL | This volume provides a good signal response without causing column overload for typical analytical concentrations. |
| Diluent | Mobile Phase (Acetonitrile:Water, 60:40) | Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects and that the sample is fully compatible with the chromatographic system. |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
Accuracy in solution preparation is paramount for reliable quantitative results.
-
Diluent Preparation: Prepare the diluent by mixing HPLC-grade acetonitrile and HPLC-grade water in a 60:40 volume ratio.
-
Standard Stock Solution (approx. 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Working Standard Solution (approx. 100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This solution is now ready for injection.
-
-
Sample Preparation (for Assay):
-
Accurately weigh an amount of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Follow the dissolution and dilution steps described for the Standard Stock Solution (Step 2).
-
Perform a subsequent 1-in-10 dilution as described for the Working Standard Solution (Step 3).
-
Prior to injection, filter the final solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the HPLC column.
-
Protocol 2: Chromatographic Analysis Workflow
-
System Preparation:
-
Prime all solvent lines to remove air bubbles.
-
Set the column oven to 30 °C.
-
Equilibrate the column by pumping the mobile phase through the system at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
-
The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak area for the five replicates is ≤ 2.0%.
-
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution.
-
Inject the prepared Sample Solution.
-
Inject the Working Standard Solution again after every 6-10 sample injections to monitor system drift.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time in the standard chromatogram.
-
Calculate the amount of the analyte in the sample using the peak areas and the following formula:
Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard
Where:
-
Area_Sample: Peak area of the analyte in the sample chromatogram.
-
Area_Standard: Average peak area of the analyte from the standard injections.
-
Conc_Standard: Concentration of the reference standard solution.
-
Conc_Sample: Concentration of the sample solution.
-
Purity_Standard: Purity of the reference standard (as a percentage).
-
Diagram: HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Overview per ICH Q2(R2)
For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for the intended purpose.[13] The validation should assess the parameters outlined in the ICH Q2(R2) guideline.[13][14]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte and not from interferences (e.g., impurities, degradation products, or matrix components). | The analyte peak should be pure and well-resolved from any other peaks. (Peak purity can be assessed with a PDA detector). |
| Linearity | To verify that the method's response is directly proportional to the analyte concentration over a specified range. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Accuracy | To assess the closeness of the test results to the true value. This is typically done by analyzing samples with known concentrations (e.g., spiked placebo). | Mean recovery should be within 98.0% to 102.0% at three different concentration levels. |
| Precision | Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. | %RSD of results should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio (S/N) ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio (S/N) ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase organic content, ±2°C in column temp, ±0.1 mL/min in flow rate). | System suitability parameters should remain within acceptable limits, and the results should not be significantly impacted by the changes.[1] |
References
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Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. [Link]
-
Reverse Phase HPLC Basics for LC/MS. IonSource. [Link]
-
HPLC Separation Modes. Waters Corporation. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
This compound. Chemical Synthesis Database. [Link]
-
1-(4-Chlorophenyl)ethanone. SIELC Technologies. [Link]
-
2-Chloro-1-(4-methylphenyl)ethan-1-one. PubChem, National Center for Biotechnology Information. [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]
-
1-(4-Chloro-2-hydroxy-5-methylphenyl)ethanone. PubChem, National Center for Biotechnology Information. [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
-
ethanone, 1-(4-chloro-3-methylphenyl)-. ChemBK. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. SlidePlayer. [Link]
-
2-chloro-1-(4-methylphenyl)ethanone. ChemSynthesis. [Link]
-
Ethanone, 1-(4-chlorophenyl)-. NIST WebBook. [Link]
-
Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. [Link]
-
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-
Ethanone, 1-(4-chlorophenyl)-. NIST WebBook, SRD 69. [Link]
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Application Note: A Validated Gas Chromatography Method for the Analysis of 1-(4-Chloro-2-methylphenyl)ethanone
Abstract
This application note presents a detailed and validated gas chromatography (GC) method for the quantitative analysis of 1-(4-Chloro-2-methylphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, providing a robust framework for quality control and purity assessment. The described method utilizes a flame ionization detector (FID) and a mid-polarity capillary column, ensuring high sensitivity and selectivity. The causality behind experimental choices, from sample preparation to instrument parameters, is elucidated to provide a comprehensive understanding of the analytical process. This guide also outlines the validation of the method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
This compound is a substituted acetophenone derivative of significant interest in organic synthesis. Its purity is critical to ensure the quality and efficacy of the final products. Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it an ideal choice for the assessment of this particular ketone.[2] This application note provides a step-by-step protocol for the GC analysis of this compound, developed to be both reliable and reproducible. The method is designed to be readily implemented in a standard analytical laboratory.
Scientific Principles
The separation of this compound from potential impurities is achieved based on its differential partitioning between a gaseous mobile phase and a liquid stationary phase within the GC column. The choice of a mid-polarity stationary phase is predicated on the "like dissolves like" principle, where the polarity of the stationary phase is matched to the analyte to achieve optimal retention and separation.[3][4] Temperature programming is employed to ensure efficient elution of the analyte and any potential impurities with varying boiling points, resulting in sharp, symmetrical peaks and improved resolution.[5][6][7] The Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds and its wide linear range, making it suitable for both high-purity samples and trace-level impurity analysis.[8][9][10]
Experimental Workflow
The overall workflow for the GC analysis of this compound is depicted in the following diagram:
Figure 1: General workflow for the GC analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity ≥ 98%)
-
Dichloromethane (GC grade or equivalent)
-
Volumetric flasks (Class A)
-
Syringes and syringe filters (0.45 µm)
-
GC vials with septa
Instrumentation
A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system is required. The specific parameters are detailed in the table below.
| Parameter | Setting |
| Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) |
| Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Injector | |
| Type | Split/Splitless |
| Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | |
| Initial Temperature | 100 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C, hold for 5 minutes |
| Detector | |
| Type | Flame Ionization Detector (FID) |
| Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
| Carrier Gas | |
| Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
Table 1: Recommended GC instrument parameters.
Detailed Protocols
Standard Solution Preparation
-
Accurately weigh approximately 50 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Dissolve the standard in dichloromethane and dilute to the mark. This yields a stock solution of approximately 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution as needed for the specific application (e.g., for linearity studies).
Sample Preparation
-
Accurately weigh an appropriate amount of the sample to be analyzed into a volumetric flask to achieve a final concentration of approximately 1 mg/mL after dilution with dichloromethane.
-
If the sample contains particulates, filter the solution through a 0.45 µm syringe filter into a GC vial.
Analysis Procedure
-
Equilibrate the GC system with the parameters outlined in Table 1 until a stable baseline is achieved.
-
Inject 1 µL of the prepared sample or standard solution into the GC.
-
Initiate the data acquisition and the oven temperature program.
-
At the end of the run, integrate the peaks of interest.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.
Specificity
The specificity of the method was evaluated by injecting a blank (dichloromethane) and a spiked sample containing the analyte and potential impurities. The chromatograms demonstrated that there were no interfering peaks at the retention time of this compound.
Linearity
The linearity of the method was assessed by analyzing five concentrations of the reference standard ranging from 0.1 to 1.5 mg/mL. The calibration curve of peak area versus concentration showed a correlation coefficient (R²) of > 0.999, indicating excellent linearity over the tested range.
Accuracy
Accuracy was determined by a recovery study, where a known amount of the analyte was spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery at each level was within the acceptable range of 98-102%.
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of the same standard solution, resulting in a relative standard deviation (RSD) of < 1.0%. Intermediate precision was determined by analyzing the same sample on different days with different analysts, with the RSD also being within acceptable limits (< 2.0%).
Logical Relationships in Method Development
The selection of the analytical parameters is a critical step in developing a robust GC method. The following diagram illustrates the key considerations and their interdependencies.
Figure 2: Key relationships in GC method development.
Conclusion
The gas chromatography method detailed in this application note provides a reliable, accurate, and precise means for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in quality control laboratories. The validation data confirms that the method is suitable for its intended purpose in the pharmaceutical and chemical industries.
References
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Greyhound Chromatography. (n.d.). GC Column Selection Guide. Retrieved from [Link]
-
Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
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Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Retrieved from [Link]
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Phenomenex. (2025, July 24). How to Choose the Right Column for Gas Chromatography: A Comprehensive Guide. Retrieved from [Link]
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Phenomenex. (2025, August 12). What is Temperature Programming in Gas Chromatography? Retrieved from [Link]
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AzoM. (2022, October 14). What is Temperature Programming in Gas Chromatography? Retrieved from [Link]
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Tong, H. Y., & Karasek, F. W. (1984). Flame ionization detector response factors for compound classes in quantitative analysis of complex organic mixtures. Analytical Chemistry, 56(12), 2124–2128. Retrieved from [Link]
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LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming. Retrieved from [Link]
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LCGC International. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
-
Wikipedia. (n.d.). Flame ionization detector. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 9). What Is Temperature Programming In GC-MS? [Video]. YouTube. Retrieved from [Link]
-
Journal of Analysis and Testing. (n.d.). Simple Methods to Analyse Compounds Using Flame Ionization Detectors. Retrieved from [Link]
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Sternson, L. A., Hincal, F., & Bannister, S. J. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. Journal of Chromatography A, 144(2), 191–200. Retrieved from [Link]
-
SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector. Retrieved from [Link]
-
SciELO. (2024, August 6). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Gas chromatographic analysis of acetophenone oxime and its metabolites. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Supplementary Information. Retrieved from [Link]
-
Journal of Chemical Education. (2022, February 4). Qualitative Analysis of Acetophenone, Naphthalene, and Hexadecane by GC-Triple-Quad-MS Using MRM. Retrieved from [Link]
-
figshare. (2023, July 1). Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS. Retrieved from [Link]
-
LookChem. (n.d.). 4-CHLORO-2-METHYLACETOPHENONE manufacturers and suppliers in india. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Derivatives from 1-(4-Chloro-2-methylphenyl)ethanone
Introduction: The Strategic Importance of 1-(4-Chloro-2-methylphenyl)ethanone in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical entities. This compound, a substituted acetophenone, represents a versatile and highly valuable scaffold for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—a chloro group at the 4-position and a methyl group at the 2-position of the phenyl ring—imparts specific electronic and steric properties that can be exploited to generate derivatives with significant biological potential. The chloro substituent can enhance lipophilicity and metabolic stability, while the methyl group can influence the conformation of the molecule and its interaction with biological targets.
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of key classes of heterocyclic derivatives from this compound, namely chalcones, pyrazoles, and pyrimidines. These protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the underlying chemical principles and the rationale behind the experimental design.
Part 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their α,β-unsaturated ketone moiety is a key pharmacophore responsible for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The most reliable and widely adopted method for the synthesis of chalcones is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[4][5]
Reaction Rationale and Mechanistic Insight
The Claisen-Schmidt condensation proceeds through a well-established mechanism. A strong base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from the methyl group of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[6] The choice of an aromatic aldehyde without α-hydrogens prevents self-condensation of the aldehyde, leading to higher yields of the desired cross-condensation product.
Caption: General workflow for the Claisen-Schmidt condensation.
Detailed Protocol for the Synthesis of 1-(4-Chloro-2-methylphenyl)-3-(aryl)prop-2-en-1-one
This protocol describes a general procedure for the synthesis of chalcones from this compound and a variety of substituted aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Crushed ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in a minimal amount of 95% ethanol with stirring at room temperature.
-
Base Addition: While stirring, slowly add an aqueous solution of NaOH or KOH (typically 40-50%) dropwise to the reaction mixture. The reaction is often exothermic, so maintaining the temperature with a cool water bath may be necessary.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 4:1). The formation of a precipitate is often an indication of product formation.[7]
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute HCl until it is neutral to pH paper.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic impurities.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| This compound | Benzaldehyde | NaOH | Ethanol | 6 | ~85 |
| This compound | 4-Chlorobenzaldehyde | KOH | Ethanol | 8 | ~90 |
| This compound | 4-Methoxybenzaldehyde | NaOH | Ethanol | 5 | ~88 |
Characterization:
The synthesized chalcones should be characterized by standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequency of the α,β-unsaturated ketone at approximately 1650-1680 cm⁻¹ and the C=C stretching of the enone system.[8]
-
¹H NMR Spectroscopy: Expect to see signals for the aromatic protons, the vinyl protons of the enone system (as doublets with a coupling constant of ~15-18 Hz for the trans isomer), and the methyl group protons.
-
¹³C NMR Spectroscopy: The carbonyl carbon will appear downfield (around 190 ppm), along with signals for the aromatic and vinyl carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the chalcone should be observed.
Part 2: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent structural motif in a multitude of pharmaceuticals, exhibiting a broad range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[9][10] A common and efficient method for the synthesis of pyrazoles involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative.[2][11]
Reaction Rationale and Mechanistic Insight
The reaction of a chalcone with hydrazine hydrate proceeds via a Michael addition of the hydrazine to the β-carbon of the enone system, followed by an intramolecular cyclization and dehydration. The initial nucleophilic attack of the hydrazine on the chalcone forms a hydrazone intermediate. Subsequent intramolecular cyclization and elimination of a water molecule lead to the formation of the stable aromatic pyrazole ring.
Caption: General workflow for the synthesis of pyrazoles from chalcones.
Detailed Protocol for the Synthesis of Pyrazoles from Chalcones
This protocol outlines the synthesis of pyrazole derivatives from the chalcones prepared in Part 1.
Materials:
-
Chalcone derivative (from Part 1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Glacial acetic acid
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq.) in ethanol or glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.5-2.0 eq.) to the solution.[4]
-
Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, pour the reaction mixture into cold water to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude pyrazole from a suitable solvent, such as ethanol, to obtain the pure product.
| Chalcone Precursor | Reagent | Solvent | Time (h) | Yield (%) |
| 1-(4-Chloro-2-methylphenyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | Ethanol | 6 | ~80 |
| 1-(4-Chloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Hydrazine Hydrate | Glacial Acetic Acid | 5 | ~85 |
| 1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol | 7 | ~82 |
Characterization:
-
IR Spectroscopy: The disappearance of the C=O stretching band of the chalcone and the appearance of C=N stretching bands are indicative of pyrazole formation.
-
¹H NMR Spectroscopy: The signals for the vinyl protons of the chalcone will be absent. New signals corresponding to the pyrazole ring protons and the NH proton (if not substituted) will appear.
-
¹³C NMR Spectroscopy: The signal for the carbonyl carbon of the chalcone will be absent, and new signals for the carbons of the pyrazole ring will be present.
-
Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the synthesized pyrazole.
Part 3: Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The pyrimidine core is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous synthetic drugs with a wide range of therapeutic applications, including anticancer and antimicrobial agents.[7][12] A common synthetic route to pyrimidines involves the reaction of chalcones with urea, thiourea, or guanidine.[13][14]
Reaction Rationale and Mechanistic Insight
The synthesis of pyrimidines from chalcones is a cyclocondensation reaction. The reaction is typically carried out in the presence of a base, such as potassium hydroxide. The mechanism involves the initial Michael addition of the nucleophilic nitrogen of urea, thiourea, or guanidine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization, where the other nitrogen attacks the carbonyl carbon, and a subsequent dehydration and aromatization to form the stable pyrimidine ring.
Caption: General workflow for the synthesis of pyrimidines from chalcones.
Detailed Protocol for the Synthesis of Pyrimidines from Chalcones
This protocol provides a general method for the synthesis of pyrimidine derivatives from the chalcones prepared in Part 1.
Materials:
-
Chalcone derivative (from Part 1)
-
Urea, Thiourea, or Guanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq.) and urea, thiourea, or guanidine hydrochloride (1.0-1.2 eq.) in ethanol.
-
Base Addition: Add an ethanolic solution of KOH to the mixture.[15]
-
Reflux: Heat the reaction mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. Neutralize the solution with dilute HCl to precipitate the product.
-
Filtration and Washing: Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude pyrimidine derivative from a suitable solvent like ethanol.
| Chalcone Precursor | Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1-(4-Chloro-2-methylphenyl)-3-phenylprop-2-en-1-one | Urea | KOH | Ethanol | 8 | ~75 |
| 1-(4-Chloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Thiourea | KOH | Ethanol | 10 | ~78 |
| 1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Guanidine HCl | KOH | Ethanol | 8 | ~80 |
Characterization:
-
IR Spectroscopy: The C=O stretching band of the chalcone will be absent. New bands corresponding to the C=N and C=C stretching of the pyrimidine ring will be observed. If thiourea is used, a C=S stretching band may be present.
-
¹H NMR Spectroscopy: The vinyl proton signals of the chalcone will be absent. New signals for the pyrimidine ring protons and any associated NH protons will be visible.
-
¹³C NMR Spectroscopy: The carbonyl carbon signal will be absent, and new signals for the pyrimidine ring carbons will appear.
-
Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the synthesized pyrimidine derivative.
Conclusion
The protocols and application notes presented herein provide a comprehensive framework for the synthesis of chalcone, pyrazole, and pyrimidine derivatives starting from this compound. By understanding the underlying reaction mechanisms and the rationale for the experimental procedures, researchers can confidently and efficiently generate a library of novel heterocyclic compounds for further investigation in drug discovery and development programs. The versatility of the starting material, coupled with the robustness of these synthetic methodologies, opens up a vast chemical space for the exploration of new therapeutic agents.
References
- Farooq, S., & Ngaini, Z. (n.d.). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(13).
- Grokipedia. (n.d.).
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Patil, P. S., et al. (n.d.). (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. NIH.
- Synthesis, Characterization, and in vitro Antimicrobial Screening of Some “1H-Pyrazole's and 4H-Chromen-4-One's Derivative. (2023).
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.
- Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. (n.d.). Der Pharma Chemica.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2025). IJIRT.
- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (n.d.).
- Synthesis, characterization and biological screening of novel substituted chalcones. (2025).
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characteris
- Design, Synthesis, And Spectral Characterization Of Chalcone-Based Pyrimidines. (2024). International Journal of Environmental Sciences.
- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv
- Sahoo, B. M., et al. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science.
- The Pharma Innovation Journal. (2017).
- Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. (n.d.). SciSpace.
- Asiri, A. M., et al. (n.d.). 1-Chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one. NIH.
- Synthesis of some New Pyrimidines from Chalcone Containing an Imine Group. (2025).
- [Synthesis and antitumor activities of pyrimidines]. (2011). PubMed.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Claisen–Schmidt condensation: Significance and symbolism. (2025).
- SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry.
- 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis. (n.d.).
- Figure S33. 1 H NMR spectrum of 1-(4-Choloromethylphenyl)ethanone oxime... (n.d.).
- Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. (2024).
- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (n.d.). MDPI.
- spectral analysis of novel 1-(4-methyl -2, 5- dimethoxyphenyl) ethanone-clubbed chalcone derivetives. (2025).
- 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805. (n.d.). PubChem.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021).
- Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). (n.d.).
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (n.d.). MDPI.
- One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2023).
- 2-Chloro-1-(4-methylphenyl)ethanone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Comput
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- Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.
- Ethanone, 1-(4-chlorophenyl)-. (n.d.). the NIST WebBook.
- Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2025).
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Application Notes and Protocols for 1-(4-Chloro-2-methylphenyl)ethanone in Medicinal Chemistry
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-(4-Chloro-2-methylphenyl)ethanone (also known as 2-methyl-4-chloroacetophenone) as a versatile building block in contemporary medicinal chemistry. This document outlines its pivotal role in the synthesis of key heterocyclic scaffolds, including pyrazoles and chalcones, which are precursors to a wide array of pharmacologically active agents. Furthermore, we present a detailed synthetic strategy for its application in the development of potent kinase inhibitors, a critical class of therapeutics in oncology and beyond. This guide is designed to be a practical resource, offering not only detailed, step-by-step protocols but also the underlying chemical principles and strategic considerations for its effective implementation in drug discovery programs.
Introduction: The Strategic Importance of Substituted Acetophenones
Substituted acetophenones are a cornerstone in the synthesis of a vast number of biologically active molecules and heterocyclic systems.[1] Their utility stems from the reactivity of the ketone functional group, which allows for a variety of chemical transformations, including condensations, cyclizations, and substitutions. This compound, with its specific substitution pattern of a chloro and a methyl group on the phenyl ring, offers a unique combination of steric and electronic properties that can be exploited to fine-tune the pharmacological profile of the resulting drug candidates. The presence of the chloro group can enhance binding affinity through halogen bonding and improve metabolic stability, while the methyl group can influence conformation and solubility.
This guide will focus on three key applications of this compound in medicinal chemistry:
-
Synthesis of Pyrazole Derivatives: Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
-
Claisen-Schmidt Condensation to Yield Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are themselves recognized for their diverse pharmacological effects, such as antimicrobial and antitumor activities.
-
A Key Building Block for Kinase Inhibitors: This section will detail a strategic approach to synthesizing kinase inhibitors, a crucial class of targeted therapies.
Synthesis of Pyrazole Derivatives: A Gateway to Bioactive Molecules
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles. This compound can be readily converted into a 1,3-diketone intermediate, which can then be cyclized to form a pyrazole ring.
Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazole derivatives.
Protocol 1: Synthesis of 3-(4-Chloro-2-methylphenyl)-5-methyl-1H-pyrazole
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 37074-38-7 | 168.62 |
| Sodium ethoxide (NaOEt) | 141-52-6 | 68.05 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Hydrazine hydrate | 7803-57-8 | 50.06 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 |
| Diethyl ether | 60-29-7 | 74.12 |
| Hydrochloric acid (HCl), 1M | 7647-01-0 | 36.46 |
| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 |
Procedure:
Step 1: Synthesis of 1-(4-Chloro-2-methylphenyl)-1,3-butanedione
-
To a stirred solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol at 0 °C, add this compound (1.0 eq.) dropwise.
-
After 15 minutes, add ethyl acetate (1.5 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with 1M HCl to pH ~5.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.
Step 2: Synthesis of 3-(4-Chloro-2-methylphenyl)-5-methyl-1H-pyrazole
-
Dissolve the crude 1-(4-Chloro-2-methylphenyl)-1,3-butanedione (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.1 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrazole derivative.
Claisen-Schmidt Condensation: Crafting Chalcone Scaffolds
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which involves the base-catalyzed reaction between an acetophenone and a non-enolizable aromatic aldehyde.
Workflow for Chalcone Synthesis
Caption: A strategic workflow for the synthesis of kinase inhibitors.
Protocol 3: Synthesis of a 2-Amino-4-(4-chloro-2-methylphenyl)thiazole Scaffold
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 37074-38-7 | 168.62 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 |
| Benzoyl peroxide (BPO) | 94-36-0 | 242.23 |
| Carbon tetrachloride (CCl4) | 56-23-5 | 153.82 |
| Thiourea | 62-56-6 | 76.12 |
| Ethanol | 64-17-5 | 46.07 |
Procedure:
Step 1: Synthesis of 2-Bromo-1-(4-chloro-2-methylphenyl)ethanone
-
To a solution of this compound (1.0 eq.) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromoacetophenone. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 2-Amino-4-(4-chloro-2-methylphenyl)thiazole
-
To a solution of the crude 2-bromo-1-(4-chloro-2-methylphenyl)ethanone (1.0 eq.) in ethanol, add thiourea (1.2 eq.).
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the formation of the product by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-aminothiazole scaffold.
This 2-aminothiazole scaffold can be further functionalized through various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate a library of potential kinase inhibitors.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of each chemical.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic application enables the efficient synthesis of diverse heterocyclic scaffolds with significant therapeutic potential. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery endeavors. The ability to readily access pyrazoles, chalcones, and key intermediates for kinase inhibitors underscores the importance of this compound in the modern medicinal chemist's toolbox.
References
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de Souza, M. V. N. (2015). Synthesis and biological activity of natural and synthetic chalcones. Journal of the Brazilian Chemical Society, 26(9), 1775-1804. [Link]
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The Versatility of 1-(4-Chloro-2-methylphenyl)ethanone: A Building Block for Heterocyclic Scaffolds in Modern Organic Synthesis
Introduction: In the landscape of contemporary organic synthesis, the strategic selection of foundational molecular frameworks is paramount to the efficient construction of complex target molecules. 1-(4-Chloro-2-methylphenyl)ethanone, a readily accessible acetophenone derivative, has emerged as a highly versatile and valuable building block. Its unique substitution pattern—a chlorine atom providing a potential site for further functionalization and a methyl group influencing steric and electronic properties—renders it an ideal starting material for a diverse array of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic systems, including chalcones, thiophenes, pyrroles, and pyrimidines. These motifs are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. This document is intended for researchers, scientists, and professionals in drug development, offering detailed application notes, step-by-step protocols, and insights into the underlying chemical principles.
Section 1: The Claisen-Schmidt Condensation: A Gateway to Chalcones
The Claisen-Schmidt condensation is a robust and widely employed reaction for the formation of α,β-unsaturated ketones, known as chalcones. This base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde lacking α-hydrogens provides a straightforward route to these important intermediates. Chalcones serve as precursors for a multitude of heterocyclic compounds, including flavonoids, pyrimidines, and pyrazolines, and exhibit a broad spectrum of biological activities.
The reaction of this compound with various aromatic aldehydes proceeds efficiently under basic conditions. The methyl group ortho to the acetyl moiety can exert a minor steric influence, potentially affecting reaction rates, but generally does not impede the condensation.
Mechanistic Pathway of the Claisen-Schmidt Condensation
The mechanism involves the formation of a resonance-stabilized enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone.
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 1-(4-Chloro-2-methylphenyl)ethanone
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of substituted pyrazole derivatives, a scaffold of paramount importance in medicinal chemistry, utilizing 1-(4-chloro-2-methylphenyl)ethanone as a readily accessible starting material. Pyrazole derivatives are integral to a multitude of approved therapeutics, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] This guide details two robust and versatile synthetic strategies: the Chalcone Intermediate Pathway and the β-Diketone Pathway . Each protocol is presented with in-depth, step-by-step instructions, mechanistic insights, and expert commentary on critical experimental parameters. The objective is to equip researchers with the foundational knowledge and practical protocols necessary to confidently synthesize and explore this privileged heterocyclic motif for applications in drug discovery and development.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern medicinal chemistry, featured in numerous blockbuster drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction drug Sildenafil (Viagra), and various anticancer agents.[4][5][6] The pyrazole ring's unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its rigid structure allow it to effectively interact with a wide range of biological targets.[2] Consequently, the development of efficient and modular synthetic routes to novel pyrazole derivatives is a highly active area of research.[6][7]
The starting material, this compound, is an ideal precursor, offering multiple points for diversification. The chloro and methyl substituents on the phenyl ring can be leveraged for further functionalization or to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. This guide focuses on transforming this ketone into key intermediates that readily undergo cyclization to form the pyrazole core.
Synthetic Strategy Overview
The most prevalent and reliable methods for constructing the pyrazole ring involve the cyclocondensation of a hydrazine derivative with a precursor containing a 1,3-dielectrophilic system.[1][8] Starting from an acetophenone like this compound, this 1,3-dielectrophile is not immediately available. Therefore, a preliminary activation step is required. We will explore two distinct and highly effective pathways to generate suitable intermediates for pyrazole synthesis.
Diagram 2: Step-by-step workflow for the Chalcone Pathway.
Detailed Experimental Protocol: Route A
Part 1: Synthesis of the Chalcone Intermediate
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20-30 mL of ethanol.
-
Aldehyde Addition: To this solution, add 1.0-1.1 equivalents of a selected aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde).
-
Base-Catalyzed Condensation: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1-2 mL of a 20-50% solution) dropwise. [9]The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The formation of a precipitate (the chalcone) often indicates reaction progress. Monitor the reaction to completion using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.
-
Isolation: Once the starting ketone is consumed, pour the reaction mixture into a beaker containing crushed ice and water. If necessary, acidify with dilute HCl to neutralize the excess base.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol to yield the purified product. [10] Part 2: Synthesis of the Pyrazole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the synthesized chalcone in a suitable solvent such as ethanol, acetic acid, or 1,4-dioxane (15-25 mL). [10]2. Hydrazine Addition: Add 1.1-1.5 equivalents of hydrazine hydrate (NH₂NH₂·H₂O) or a substituted hydrazine (e.g., phenylhydrazine) to the solution.
-
Cyclization: Add a catalytic amount of glacial acetic acid (2-3 drops) to promote the reaction. [10]Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours.
-
Reaction Monitoring: Monitor the progress of the cyclization by TLC.
-
Product Isolation: After completion, allow the mixture to cool to room temperature. Often, the pyrazole derivative will precipitate out of the solution. If not, the product can be precipitated by pouring the reaction mixture into ice-cold water. [10]6. Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from ethanol or another appropriate solvent. [10]
Mechanistic Considerations
The formation of the pyrazole from the chalcone proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a hydroxyl-pyrazoline intermediate. Subsequent dehydration (acid-catalyzed) yields the stable, aromatic pyrazole ring.
Route B: The β-Diketone Pathway (Knorr Pyrazole Synthesis)
This classic and highly effective route is modeled after the industrial synthesis of many pyrazole-containing pharmaceuticals, including Celecoxib. [6][11]The acetophenone is first converted into a 1,3-diketone via a Claisen condensation with an ester. This diketone then undergoes a regioselective cyclocondensation with a hydrazine derivative in what is known as the Knorr pyrazole synthesis. [12][13]Using an ester like ethyl trifluoroacetate is common for producing drug candidates with a trifluoromethyl group, a common motif in medicinal chemistry. [14]
Workflow for the β-Diketone Pathway
Diagram 3: Step-by-step workflow for the β-Diketone Pathway.
Detailed Experimental Protocol: Route B
Part 1: Synthesis of the 1,3-Diketone Intermediate
-
Base Preparation: In a dry, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding 1.1 equivalents of sodium metal to anhydrous methanol. Alternatively, use commercially available sodium methoxide.
-
Ester Addition: To the sodium methoxide solution, add 1.1 equivalents of an ester, such as ethyl trifluoroacetate or ethyl acetate.
-
Ketone Addition: Slowly add a solution of 1.0 equivalent of this compound in methanol dropwise over 30 minutes. [11]4. Reaction: Heat the resulting solution to reflux and stir for 8-12 hours.
-
Work-up: After cooling, evaporate the solvent under reduced pressure. Dissolve the resulting sodium salt in water and acidify carefully with a dilute acid (e.g., 1N HCl) to a pH of ~4-5.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude 1,3-diketone, which can be used in the next step with or without further purification.
Part 2: Knorr Pyrazole Synthesis
-
Reaction Setup: Dissolve 1.0 equivalent of the crude 1,3-diketone in ethanol or methanol in a round-bottom flask.
-
Hydrazine Addition: Add 1.0-1.1 equivalents of the desired hydrazine derivative (e.g., hydrazine hydrate, or for Celecoxib analogues, 4-sulfonamidophenylhydrazine hydrochloride). [14]3. Cyclization: Heat the mixture to reflux for 3-6 hours. The reaction is often catalyzed by the acidic nature of the hydrazine salt or by adding a few drops of acetic acid.
-
Reaction Monitoring: Monitor the reaction by TLC until the 1,3-diketone is consumed.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield the target pyrazole derivative.
Data Summary Table
| Parameter | Route A: Chalcone Pathway | Route B: β-Diketone Pathway |
| Key Intermediate | α,β-Unsaturated Ketone (Chalcone) | 1,3-Diketone |
| Key Reactions | Claisen-Schmidt Condensation, Cyclocondensation | Claisen Condensation, Knorr Cyclocondensation |
| Typical Reagents | Aromatic aldehyde, NaOH/KOH, Hydrazine | Ester (e.g., EtOAc, CF₃COOEt), NaOMe, Hydrazine |
| Catalyst | Base (Part 1), Acid (Part 2) | Base (Part 1), Acid (Part 2) |
| Advantages | High atom economy, readily available aldehydes for diversity. | Classic, reliable, direct route to highly functionalized pyrazoles (e.g., trifluoromethylated). |
| Considerations | Potential for pyrazoline intermediate; may require oxidation step. | Requires anhydrous conditions for diketone formation; regioselectivity can be an issue with unsymmetrical hydrazines. |
Safety and Handling
-
Hydrazine derivatives are toxic and potential carcinogens. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. [15]* Sodium metal and sodium methoxide are corrosive and react violently with water. Handle under an inert atmosphere.
-
Strong acids and bases (HCl, NaOH, KOH) are corrosive. Wear appropriate PPE.
-
Always perform reactions in a well-ventilated chemical fume hood.
Conclusion
The protocols detailed in these application notes provide robust and versatile methods for the synthesis of medicinally relevant pyrazole derivatives starting from this compound. The Chalcone Pathway offers a straightforward approach for introducing diversity through various aldehydes, while the β-Diketone Pathway provides a classic and powerful route analogous to the synthesis of established pharmaceuticals. By understanding the causality behind the experimental choices and adhering to the detailed protocols, researchers can effectively synthesize a library of novel pyrazole compounds for screening in drug discovery programs.
References
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Varghese, M. K. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) [PowerPoint slides]. SlideShare. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
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Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-184. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
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Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]
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Singh, R., & Singh, R. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2529-2535. Retrieved from [Link]
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Goud, P. S., et al. (2021). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Pharmaceutical Research International, 33(31A), 15-24. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 220-239. Retrieved from [Link]
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Request PDF. (n.d.). Chalcone Derived Pyrazole Synthesis via One Pot and Two Pot Strategies. Retrieved from [Link]
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Al-Jumaili, R. M. H., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Journal of Taibah University Medical Sciences, 15(6), 514-521. Retrieved from [Link]
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Reddy, G. J., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. International Journal of Pharmaceutical Sciences and Research, 11(6), 2736-2743. Retrieved from [Link]
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Patel, D., et al. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal, 6(12), 115-119. Retrieved from [Link]
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Bhor, R. J., et al. (2023). Synthesis, Characterization, and in vitro Antimicrobial Screening of Some “1H-Pyrazole's and 4H-Chromen-4-One's Derivative. International Journal of Pharmaceutical Investigation, 13(4), 875-882. Retrieved from [Link]
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Berente, Z., et al. (2018). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 61(21), 9675-9686. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of N-substituted celecoxib derivatives 5(a-l). Retrieved from [Link]
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Bozdağ-Dündar, O., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(8), 14140-14163. Retrieved from [Link]
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GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
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Quiroga, J., & Trilleras, J. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6668. Retrieved from [Link]
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Schmidt, A., & Dreger, A. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 7, 338-350. Retrieved from [Link]
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Patel, M. B., et al. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]
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Schmidt, A., & Dreger, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. Retrieved from [Link]
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Ramli, Y., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]
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Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 42-47. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 1-(4-Chloro-2-methylphenyl)ethanone
Introduction
1-(4-Chloro-2-methylphenyl)ethanone is a readily accessible and versatile ketone that serves as a foundational building block for a diverse array of heterocyclic compounds.[1] Its substituted phenyl ring and reactive acetyl group provide two key points for chemical modification, enabling the construction of complex molecular architectures. Heterocyclic scaffolds are of paramount importance in the fields of medicinal chemistry and drug development, forming the core structure of a vast number of pharmaceuticals. This guide provides detailed protocols and technical insights for synthesizing various high-value heterocyclic systems—including thiophenes, pyridines, indoles, pyrroles, and pyrazolines—using this compound as the primary starting material.
The methodologies presented herein are designed for researchers, medicinal chemists, and process development scientists. Beyond providing step-by-step instructions, this document explains the underlying chemical principles and mechanistic considerations for each transformation, empowering users to adapt and optimize these protocols for their specific research and development goals.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component synthesis that provides efficient access to polysubstituted 2-aminothiophenes.[2][3][4][5] These structures are valuable intermediates in the synthesis of dyes and biologically active compounds.[3]
Principle and Mechanism
The reaction proceeds through an initial Knoevenagel condensation between the ketone, this compound, and an active methylene nitrile, such as ethyl cyanoacetate, catalyzed by a base.[2] The resulting α,β-unsaturated nitrile intermediate then reacts with elemental sulfur. The exact mechanism of sulfur addition is still under investigation, but it is postulated to form a sulfur-adduct that subsequently undergoes cyclization and tautomerization to yield the final 2-aminothiophene product.[2] Modern variations of the Gewald reaction employ techniques like microwave irradiation or solvent-free mechanochemistry to improve reaction times and yields.[2][3]
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(4-chloro-2-methylphenyl)-5-methylthiophene-3-carboxylate
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.69 g, 10 mmol).
-
Solvent and Reagents Addition: Add ethyl cyanoacetate (1.13 g, 10 mmol) and elemental sulfur (0.32 g, 10 mmol) to the flask.
-
Solvent and Catalyst: Add 30 mL of ethanol, followed by the dropwise addition of morpholine (1.0 mL, 11.5 mmol) as the basic catalyst.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and then with water. Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Data Summary
| Parameter | Value |
| Starting Ketone | This compound |
| Co-reagents | Ethyl cyanoacetate, Elemental Sulfur |
| Catalyst | Morpholine |
| Solvent | Ethanol |
| Expected Yield | 75-85% |
| Product | Ethyl 2-amino-4-(4-chloro-2-methylphenyl)-5-methylthiophene-3-carboxylate |
| Appearance | Pale yellow solid |
Workflow Diagram
Caption: Workflow for the Gewald Aminothiophene Synthesis.
Hantzsch-Type Pyridine Synthesis via a Chalcone Intermediate
The classical Hantzsch synthesis is a four-component reaction to produce dihydropyridines.[6][7] A versatile modification involves a two-step process where the starting ketone is first converted into an α,β-unsaturated ketone (a chalcone), which then participates in a Hantzsch-like condensation. This approach broadens the scope of accessible pyridine derivatives.
Principle and Mechanism
Step 1: Claisen-Schmidt Condensation. this compound undergoes a base-catalyzed aldol condensation with an aromatic aldehyde to form a chalcone.[8][9] This reaction creates the core α,β-unsaturated carbonyl moiety required for the subsequent cyclization.
Step 2: Pyridine Formation. The chalcone intermediate reacts with a β-ketoester (e.g., ethyl acetoacetate) and a nitrogen source, typically ammonium acetate. The mechanism involves an initial Michael addition of the enamine (formed from the β-ketoester and ammonia) to the chalcone, followed by cyclization and dehydration to yield a 1,4-dihydropyridine, which is often oxidized in situ or in a separate step to the final aromatic pyridine.[10][11]
Experimental Protocols
Protocol 2.1: Synthesis of (E)-1-(4-chloro-2-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Reagent Preparation: Dissolve this compound (1.69 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 20 mL of ethanol in a flask.
-
Catalyst Addition: Slowly add 5 mL of a 40% aqueous NaOH solution while stirring vigorously in an ice bath.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. A solid precipitate will form.
-
Work-up and Purification: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize from ethanol to yield the pure chalcone.
Protocol 2.2: Synthesis of 2-(4-Chloro-2-methylphenyl)-4-phenyl-6-methyl-nicotinonitrile
-
Reagent Preparation: In a 50 mL flask, combine the chalcone from Protocol 2.1 (2.57 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol).
-
Reaction: Add 20 mL of glacial acetic acid. Heat the mixture to reflux for 5-7 hours.
-
Work-up: Cool the reaction mixture and pour it into 100 mL of ice-cold water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from an appropriate solvent like ethanol or acetic acid to obtain the substituted pyridine product.
Data Summary
| Step | Key Reagents | Catalyst/Solvent | Expected Product |
| 2.1 Chalcone | Benzaldehyde | NaOH / Ethanol | (E)-1-(4-chloro-2-methylphenyl)-3-phenylprop-2-en-1-one |
| 2.2 Pyridine | Malononitrile, Ammonium Acetate | Acetic Acid | 2-(4-Chloro-2-methylphenyl)-4-phenyl-6-methyl-nicotinonitrile |
Workflow Diagram
Caption: Two-step Hantzsch-type synthesis of pyridines.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus, a core component of many natural products and pharmaceuticals.[12][13][14] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from a ketone and a phenylhydrazine.[15]
Principle and Mechanism
This compound first reacts with a phenylhydrazine to form a phenylhydrazone.[13] Under acidic conditions, the hydrazone tautomerizes to its enamine form. This intermediate then undergoes a[6][6]-sigmatropic rearrangement, followed by the elimination of ammonia and subsequent aromatization to yield the final indole product.[12][16] The choice of acid catalyst is crucial and can range from Brønsted acids like polyphosphoric acid (PPA) to Lewis acids like ZnCl₂.[12][15]
Experimental Protocol: Synthesis of 6-Chloro-2,4-dimethyl-1H-indole
-
Reagent Preparation: In a flask suitable for heating, add this compound (1.69 g, 10 mmol) and methylhydrazine sulfate (1.44 g, 10 mmol).
-
Catalyst and Reaction: Add polyphosphoric acid (PPA) (approx. 20 g) as both the catalyst and solvent. Heat the mixture to 100-120°C with stirring for 1-2 hours.
-
Work-up: Carefully pour the hot, viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Neutralization: Neutralize the aqueous solution with a strong base, such as 50% NaOH solution, until it is alkaline.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary
| Parameter | Value |
| Ketone | This compound |
| Hydrazine | Methylhydrazine sulfate |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) |
| Temperature | 100-120°C |
| Expected Yield | 60-75% |
| Product | 6-Chloro-2,4-dimethyl-1H-indole |
Workflow Diagram
Caption: Workflow for the Fischer Indole Synthesis.
Paal-Knorr Pyrrole Synthesis via a 1,4-Dicarbonyl Intermediate
The Paal-Knorr synthesis is a fundamental method for preparing five-membered heterocycles like furans, thiophenes, and pyrroles from a 1,4-dicarbonyl precursor.[17][18][19] To utilize this compound, it must first be converted into a suitable 1,4-dicarbonyl compound.
Principle and Mechanism
This is a multi-step synthesis. First, the starting ketone is α-halogenated to create a more reactive electrophile. This α-haloketone is then used to alkylate an enolate, typically derived from a β-ketoester, to construct the 1,4-dicarbonyl skeleton. Finally, this intermediate undergoes the classical Paal-Knorr condensation with ammonia or a primary amine. The amine attacks the carbonyl groups, leading to a double condensation and cyclization-dehydration cascade to form the aromatic pyrrole ring.[20]
Experimental Protocols
Protocol 4.1: Synthesis of 2-Bromo-1-(4-chloro-2-methylphenyl)ethanone
-
Reagent Preparation: Dissolve this compound (1.69 g, 10 mmol) in 20 mL of glacial acetic acid.
-
Bromination: Warm the solution gently to 40°C. Add a solution of bromine (1.60 g, 10 mmol) in 5 mL of acetic acid dropwise with stirring. A few drops of HBr can be used to initiate the reaction.
-
Reaction Completion: Stir for 1 hour after the addition is complete.
-
Work-up: Pour the reaction mixture into ice water to precipitate the α-bromoketone. Filter the solid, wash with water, and dry. This product is often used in the next step without further purification.
Protocol 4.2: Synthesis of the 1,4-Dicarbonyl Intermediate
-
Enolate Formation: In a dry flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 10 mmol) in 20 mL of absolute ethanol. Add ethyl acetoacetate (1.30 g, 10 mmol) dropwise at 0°C.
-
Alkylation: Add a solution of the α-bromoketone from Protocol 4.1 (2.48 g, 10 mmol) in 10 mL of ethanol to the enolate solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Neutralize with dilute HCl and extract the product with ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate to obtain the crude 1,4-dicarbonyl compound, which may require purification via chromatography.
Protocol 4.3: Paal-Knorr Pyrrole Synthesis
-
Reagent Preparation: Dissolve the crude 1,4-dicarbonyl from Protocol 4.2 (approx. 10 mmol) and ammonium acetate (3.85 g, 50 mmol) in 30 mL of glacial acetic acid.
-
Cyclization: Heat the mixture to reflux for 2-3 hours.
-
Work-up and Purification: Cool the reaction, pour it into water, and neutralize with aqueous ammonia. Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography to yield the substituted pyrrole.
Workflow Diagram
Caption: Multi-step synthesis of pyrroles via the Paal-Knorr reaction.
Synthesis of Pyrazolines from Chalcone Intermediates
Chalcones are exceptionally useful Michael acceptors, making them ideal precursors for a variety of five- and six-membered heterocycles.[21] A prominent example is the synthesis of pyrazolines through the reaction of a chalcone with hydrazine derivatives.
Principle and Mechanism
The synthesis begins with the Claisen-Schmidt condensation to produce the chalcone (as described in Protocol 2.1). The subsequent reaction with hydrazine hydrate involves a nucleophilic attack (Michael addition) of the hydrazine onto the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization via condensation between the remaining hydrazine nitrogen and the carbonyl group, which, after dehydration, yields the 2-pyrazoline ring system.[22]
Experimental Protocol: Synthesis of 5-(4-chloro-2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
-
Chalcone Synthesis: Prepare the chalcone, (E)-1-(4-chloro-2-methylphenyl)-3-phenylprop-2-en-1-one, according to Protocol 2.1.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve the chalcone (2.57 g, 10 mmol) in 30 mL of ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (80% solution, 1.0 mL, approx. 20 mmol) to the solution.
-
Reaction: Heat the mixture to reflux for 6-8 hours. The progress can be monitored by TLC.
-
Work-up: After cooling, the product often crystallizes out of the solution. If not, reduce the solvent volume under vacuum and add cold water to precipitate the solid.
-
Purification: Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain the pure pyrazoline derivative.
Data Summary
| Parameter | Value |
| Intermediate | (E)-1-(4-chloro-2-methylphenyl)-3-phenylprop-2-en-1-one |
| Co-reagent | Hydrazine Hydrate |
| Solvent | Ethanol |
| Reaction Type | Cyclocondensation |
| Expected Yield | 80-90% |
| Product | 5-(4-chloro-2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |
Workflow Diagram
Caption: Synthesis of pyrazolines from a chalcone intermediate.
Conclusion
This compound has been demonstrated to be a highly effective and adaptable starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols detailed in this guide—spanning the Gewald, Hantzsch, Fischer, and Paal-Knorr reactions, as well as chalcone-based cyclizations—offer robust and reproducible pathways to thiophenes, pyridines, indoles, pyrroles, and pyrazolines. By understanding the mechanistic principles behind these transformations, researchers can further innovate and expand the chemical space accessible from this versatile building block, accelerating progress in drug discovery and materials science.
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Application Note: A Comprehensive Guide to the Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation of 1-(4-Chloro-2-methylphenyl)ethanone with Aromatic Aldehydes
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of chalcones, a class of compounds with significant pharmacological interest.[1][2][3][4] We focus specifically on the Claisen-Schmidt condensation reaction between 1-(4-Chloro-2-methylphenyl)ethanone and various aromatic aldehydes. This guide elucidates the underlying reaction mechanism, offers a robust and validated step-by-step protocol, presents expected outcomes with a range of aldehydes, and provides expert insights into experimental choices and troubleshooting. The protocols and data herein are designed to be self-validating, ensuring reproducibility and reliability in a research setting.
Theoretical Background and Reaction Mechanism
The synthesis of chalcones, which are α,β-unsaturated ketones, is most commonly achieved through the Claisen-Schmidt condensation.[5][6][7] This reaction is a specific type of crossed-aldol condensation that occurs between an aromatic aldehyde (which lacks α-hydrogens) and a ketone possessing α-hydrogens, such as this compound.[8][9][10] The absence of α-hydrogens on the aldehyde prevents it from undergoing self-condensation, which drives the reaction toward the desired cross-condensed product with high selectivity.[8][11][12]
The reaction is typically catalyzed by a base (e.g., NaOH or KOH) and proceeds through three key steps:
-
Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate ion. This is the rate-determining step.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate (a β-hydroxy ketone or aldol adduct).[12][13]
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the basic conditions to form the final α,β-unsaturated ketone, or chalcone. This step is thermodynamically favored due to the formation of a highly conjugated system extending across both aromatic rings and the carbonyl group.[12]
The general mechanism is illustrated below.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Applications in Medicinal Chemistry and Drug Development
Chalcones are not merely synthetic intermediates; they are a privileged scaffold in medicinal chemistry.[4] The core 1,3-diphenylprop-2-en-1-one structure is found in numerous natural products and serves as a template for designing novel therapeutic agents.[3][7] The presence of the reactive α,β-unsaturated carbonyl system is crucial for their biological activity.[5] Derivatives have demonstrated a wide spectrum of pharmacological effects, including:
The specific substituents on the aromatic rings of the chalcone molecule modulate its biological activity, lipophilicity, and metabolic stability, making this reaction a cornerstone for generating compound libraries for high-throughput screening.
Detailed Experimental Protocol
This protocol describes a general and reliable method for the synthesis of chalcones from this compound.
Materials and Reagents
-
This compound
-
Selected Aromatic Aldehyde (e.g., Benzaldehyde, 4-Anisaldehyde, 4-Chlorobenzaldehyde)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (e.g., 2N)
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
-
Silica Gel TLC plates (with F254 indicator)
Equipment
-
Magnetic stirrer with stir bar
-
Round-bottom flask or Erlenmeyer flask (50 mL or 100 mL)
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask assembly
-
Melting point apparatus
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Experimental Workflow
The overall workflow from reaction setup to final product characterization is outlined below.
Caption: General experimental workflow for chalcone synthesis.
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve 10 mmol of this compound and 10 mmol of the chosen aromatic aldehyde in 20-30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are completely dissolved.
-
Expert Insight: Using an equimolar ratio of reactants is standard. Ethanol is an excellent solvent as it dissolves the organic reactants while also being miscible with the aqueous base solution.
-
-
Initiation of Condensation: While stirring vigorously, slowly add 10 mL of a 20-40% aqueous sodium hydroxide solution dropwise to the flask.[11][14] The addition should be done over 5-10 minutes.
-
Expert Insight: A rapid change in color (typically to yellow or orange) and an increase in temperature are common indicators that the reaction has initiated. In many cases, the product will begin to precipitate out of the solution during this step.[12] The reaction is exothermic, and for sensitive substrates, cooling in an ice bath may be necessary to prevent side reactions.
-
-
Reaction and Monitoring: Continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). Spot the starting ketone, the aldehyde, and the reaction mixture. The reaction is complete when the spot corresponding to the starting ketone has disappeared or is significantly diminished, and a new, typically lower Rf spot for the chalcone product is dominant.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ~100 mL of cold water and ice. Acidify the solution by slowly adding dilute HCl until it is neutral to litmus paper. This step neutralizes the excess NaOH and protonates any remaining enolate.
-
Expert Insight: The crude chalcone product should precipitate as a solid. Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold water to remove any inorganic salts and residual base.[15] Allow the crude product to air-dry on the filter paper or in a desiccator.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, typically 95% ethanol.[15][16] Dissolve the crude solid in a minimum amount of hot ethanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Characterization: Dry the purified crystals and determine the final yield. Characterize the product using:
-
Melting Point: Compare with literature values if available. A sharp melting point is indicative of high purity.
-
FT-IR Spectroscopy: Look for characteristic peaks: a strong C=O stretch for the α,β-unsaturated ketone (approx. 1650-1670 cm⁻¹) and C=C stretching of the alkene (approx. 1600-1630 cm⁻¹).[17][18]
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts and coupling constants. The two vinyl protons of the chalcone core typically appear as doublets in the ¹H NMR spectrum with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration.[19][20]
-
Expected Results and Data Summary
The choice of aldehyde significantly influences the reaction outcome and the properties of the resulting chalcone. The table below summarizes expected results for the condensation of this compound with various substituted benzaldehydes.
| Aldehyde Reactant | Product Name | Expected Yield Range (%) | Appearance | Key ¹H NMR Signals (δ, ppm) |
| Benzaldehyde | (E)-1-(4-chloro-2-methylphenyl)-3-phenylprop-2-en-1-one | 85-95% | Pale yellow solid | ~7.8 (d, 1H, J≈15.6 Hz), ~7.5 (d, 1H, J≈15.6 Hz) |
| 4-Anisaldehyde | (E)-1-(4-chloro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 90-98% | Yellow solid | ~7.7 (d, 1H, J≈15.5 Hz), ~7.4 (d, 1H, J≈15.5 Hz), ~3.8 (s, 3H, OCH₃) |
| 4-Chlorobenzaldehyde | (E)-1-(4-chloro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 88-96% | Light yellow solid | ~7.8 (d, 1H, J≈15.6 Hz), ~7.4 (d, 1H, J≈15.6 Hz) |
| 3-Nitrobenzaldehyde | (E)-1-(4-chloro-2-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 80-90% | Yellow-orange solid | ~8.2-7.6 (m, Ar-H), ~7.9 (d, 1H, J≈15.7 Hz), ~7.6 (d, 1H, J≈15.7 Hz) |
Note: Yields are highly dependent on reaction scale and purification efficiency. NMR signals are approximate and refer to the vinyl protons unless otherwise specified.
References
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Application Note & Protocol: High-Fidelity Reduction of 1-(4-Chloro-2-methylphenyl)ethanone
Abstract & Introduction
The reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry where stereochemistry dictates biological activity. 1-(4-Chloro-2-methylphenyl)ethanol is a valuable chiral building block, and its synthesis from the parent ketone, 1-(4-chloro-2-methylphenyl)ethanone, demands a reliable, scalable, and well-characterized protocol.[1][2][3]
This document provides a comprehensive guide to the chemoselective reduction of this compound. As the primary focus, we present a robust and thoroughly validated protocol using sodium borohydride (NaBH₄), a mild and selective reducing agent.[4] The causality behind critical process parameters, including temperature control, reagent stoichiometry, and reaction monitoring, is elucidated to ensure reproducibility and high-fidelity outcomes. Additionally, we will briefly discuss alternative methodologies such as Catalytic Transfer Hydrogenation (CTH) to provide a broader context for researchers. The protocols herein are designed as self-validating systems, incorporating in-process controls and detailed analytical verification steps.
Strategic Approaches to Ketone Reduction
The conversion of a ketone to a secondary alcohol is fundamentally a nucleophilic addition of a hydride (H⁻) to the carbonyl carbon. The choice of hydride source is critical and dictates the reaction's selectivity, safety profile, and scalability.
-
Sodium Borohydride (NaBH₄): This is our method of choice for this application note due to its exceptional balance of reactivity and safety. NaBH₄ is a selective reducing agent, readily reducing aldehydes and ketones while typically leaving more robust functional groups like esters, amides, and carboxylic acids untouched under standard conditions.[4][5] Its operational simplicity in protic solvents like methanol or ethanol makes it highly accessible for most laboratory settings.
-
Catalytic Transfer Hydrogenation (CTH): CTH represents a greener and often more atom-economical alternative to metal hydrides.[6] This method avoids stoichiometric inorganic waste by using a catalyst (often based on ruthenium, palladium, or rhodium) to transfer hydrogen from a donor molecule (e.g., isopropanol, formic acid) to the ketone.[7][8][9][10] While highly effective, CTH often requires higher temperatures and careful catalyst selection.
-
Asymmetric Reduction: For applications demanding a single enantiomer of the alcohol product, asymmetric methods are required. This can be achieved using chiral catalysts, such as Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, or by modifying the reducing agent with chiral ligands.[2][11][12] These advanced techniques are beyond the scope of this primary protocol but represent a critical consideration for pharmaceutical development.
Core Protocol: Sodium Borohydride Reduction of this compound
This protocol details a reliable method for producing racemic 1-(4-chloro-2-methylphenyl)ethanol with high yield and purity.
Critical Safety & Handling Mandates
Sodium borohydride is a hazardous chemical that requires strict adherence to safety protocols. It is toxic if swallowed or in contact with skin and reacts violently with water to release flammable hydrogen gas, which can ignite spontaneously.[13][14]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles with side shields.[14]
-
Handling Environment: Handle solid NaBH₄ and its solutions exclusively within a certified chemical fume hood.[13] To minimize exposure to moisture, it is best practice to handle the solid reagent under an inert atmosphere (e.g., nitrogen or argon), especially for larger-scale reactions.[15]
-
Storage: Store NaBH₄ in a tightly sealed container in a cool, dry, well-ventilated area away from acids, water, and oxidizing agents.[16]
-
Spill & Emergency Response: In case of a spill, do NOT use water.[14] Cover the spill with a dry, inert material such as sand or soda ash, and sweep it into a labeled container for hazardous waste disposal.[14] Ensure eyewash stations and safety showers are immediately accessible.[14][15]
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound (≥98%) | Synthesis Grade | Sigma-Aldrich | Starting material (SM).[17] |
| Sodium Borohydride (NaBH₄) (≥98%, powder) | Reagent Grade | MilliporeSigma | Reducing agent. Store in a desiccator.[13] |
| Methanol (MeOH), Anhydrous | ACS Grade | Fisher Chemical | Reaction solvent. |
| Dichloromethane (DCM), ACS Grade | ACS Grade | VWR Chemicals | Extraction solvent. |
| Hydrochloric Acid (HCl), 1 M solution | Reagent Grade | LabChem | For quenching. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | EMD Millipore | Drying agent. |
| Silica Gel, 60 Å, 230-400 mesh | Chromatography | Sorbent Tech. | For purification. |
| TLC Plates, Silica Gel 60 F₂₅₄ | Analytical | Merck | For reaction monitoring. |
Step-by-Step Experimental Protocol
1. Reaction Setup: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 29.6 mmol, 1.0 equiv). b. Add anhydrous methanol (100 mL) to the flask and stir at room temperature until the solid is completely dissolved. c. Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to manage the exothermic reaction and prevent side product formation.[18]
2. Reduction: a. While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.35 g, 35.6 mmol, 1.2 equiv) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled exotherm and excessive hydrogen gas evolution. b. After the addition is complete, allow the reaction to stir in the ice bath for 1 hour.
3. Reaction Monitoring (Self-Validation): a. Prepare a TLC chamber with an eluent system (e.g., 20% Ethyl Acetate in Hexanes). b. On a TLC plate, spot the starting material (a dilute solution in DCM), a co-spot (SM + reaction mixture), and the reaction mixture. c. Visualize the plate under UV light (254 nm). The reaction is complete when the starting material spot (higher Rƒ) has been fully consumed and a new, more polar product spot (lower Rƒ) has appeared.[5]
4. Work-up and Quenching: a. Once the reaction is complete, slowly and carefully quench the excess NaBH₄ by adding 1 M HCl dropwise while the flask is still in the ice bath. Continue adding until gas evolution ceases and the solution is slightly acidic (pH ~5-6). Safety Note: This step neutralizes unreacted borohydride and should be done slowly in the fume hood to safely vent the hydrogen gas produced. b. Remove the flask from the ice bath and concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the methanol.
5. Extraction and Purification: a. To the remaining aqueous residue, add deionized water (50 mL) and dichloromethane (50 mL). b. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. c. Collect the lower organic layer (DCM). Extract the aqueous layer two more times with DCM (2 x 25 mL). d. Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid. f. Purify the crude product via flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to obtain the pure 1-(4-chloro-2-methylphenyl)ethanol.
Characterization and Validation
-
Infrared (IR) Spectroscopy: Successful reduction is confirmed by the disappearance of the sharp carbonyl (C=O) stretching peak (approx. 1680-1700 cm⁻¹) from the starting ketone and the appearance of a broad hydroxyl (O-H) stretching peak (approx. 3200-3600 cm⁻¹) in the product alcohol spectrum.[18]
-
¹H NMR Spectroscopy: Compare the spectra of the starting material and product. Key changes include the disappearance of the methyl ketone singlet (approx. 2.5 ppm) and the appearance of a quartet for the methine proton (CH-OH) (approx. 4.8-5.0 ppm) and a doublet for the adjacent methyl group (approx. 1.5 ppm).
-
Purity Assessment: Determine the final purity of the isolated product using Gas Chromatography (GC) or HPLC. A typical successful reaction yields the product with >98% purity.
Visualization of Key Processes
Reaction Mechanism
The reduction proceeds via a two-step mechanism: nucleophilic addition of a hydride from the borohydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent.[4]
Caption: Mechanism of NaBH₄ reduction of the ketone.
Experimental Workflow
The overall process can be visualized as a logical sequence from preparation to final analysis.
Caption: Step-by-step experimental workflow diagram.
References
- OSU Chemistry. (n.d.). Sodium Borohydride SOP.docx.
- Sigma-Aldrich. (n.d.). Sodium borohydride - Safety Data Sheet.
- Kayser, M. M., Eliev, S., & Eisenstein, O. (1982). Reduction of ketones by sodium borohydride in the absence of protic solvents. Inter versus intramolecular mechanism. Tetrahedron Letters, 24(10), 1015-1018.
- UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure.
- ESPI Metals. (2007). Sodium Borohydride - Safety Data Sheet.
- New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY.
- Le, L. (2013). Sodium Borohydride Reduction of Acetophenone.
- ResearchGate. (n.d.). Catalytic transfer hydrogenation reaction of acetophenone derivatives.
- The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Morressier. (2020). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry.
- Nature. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction.
- MDPI. (2025). Chemoselective Transfer Hydrogenation over MgO as the Catalyst.
- RSC Publishing. (n.d.). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO₂-dissolved expanded liquids.
- ACS Publications. (2022). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts.
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
- University of Calgary. (n.d.). Enantioselective Reduction of Ketones.
- NIH. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones.
- Chemical Synthesis Database. (2025). This compound.
- MedChemExpress. (n.d.). 1-(4-Methylphenyl)ethanol.
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Application Notes and Protocols for the Derivatization of 1-(4-Chloro-2-methylphenyl)ethanone and Subsequent Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Versatile Chemical Scaffold
In the landscape of modern drug discovery, the strategic derivatization of promising chemical scaffolds is a cornerstone of identifying novel therapeutic agents. The compound 1-(4-Chloro-2-methylphenyl)ethanone presents itself as a valuable starting material for the synthesis of a diverse library of derivatives. Its substituted phenyl ring offers a unique electronic and steric profile that can be exploited to modulate biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound, with a primary focus on the synthesis of chalcones and their subsequent transformation into pyrimidine derivatives. Furthermore, we will detail robust protocols for the biological screening of these novel compounds, with an emphasis on anticancer and antimicrobial activities, and delve into the critical analysis of structure-activity relationships (SAR) to guide further optimization.
The rationale for focusing on chalcone and pyrimidine derivatives stems from their well-documented and diverse pharmacological properties. Chalcones, characterized by an α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Their synthetic accessibility via the Claisen-Schmidt condensation makes them an attractive class of compounds for generating chemical diversity. Pyrimidine derivatives, on the other hand, are integral components of nucleic acids and are found in numerous clinically approved drugs, demonstrating a broad spectrum of therapeutic applications, including as anticancer and antimicrobial agents.[3][4][5]
This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles, enabling researchers to make informed decisions throughout the derivatization and screening workflow.
Synthetic Derivatization Strategies
The primary route for the derivatization of this compound involves a two-step process: the synthesis of chalcone intermediates followed by their cyclization to form pyrimidine derivatives. This approach allows for the introduction of chemical diversity at two key points: the selection of the aromatic aldehyde in the chalcone synthesis and the choice of the cyclizing agent.
Part 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and versatile base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens. In this protocol, this compound will serve as the ketone component. The choice of substituted benzaldehydes is critical as the substituents on this second aromatic ring will significantly influence the biological activity of the final compounds.
Rationale for Aldehyde Selection: Based on established structure-activity relationships of chalcones, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl groups) at various positions on the benzaldehyde ring can modulate the electronic properties of the entire molecule and its interaction with biological targets.[1][6]
Experimental Protocol: Conventional Synthesis of Chalcones
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and a selected substituted benzaldehyde (1.0 eq) in ethanol.
-
Base Addition: While stirring the solution at room temperature, add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess NaOH.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.[7]
Experimental Protocol: Microwave-Assisted Synthesis of Chalcones
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[8][9][10]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the chosen substituted benzaldehyde (1.0 eq), and a catalytic amount of anhydrous potassium carbonate (K2CO3) in a minimal amount of a high-boiling point solvent like ethanol or under solvent-free conditions.[11]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set power (e.g., 160-800 W) for a short duration (e.g., 3-5 minutes).[10][11] The reaction temperature and pressure should be monitored.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethanol), filter to remove the catalyst, and then proceed with the precipitation and purification steps as described in the conventional protocol.
Visualization of Chalcone Synthesis Workflow:
Caption: Workflow for the synthesis of chalcone derivatives.
Part 2: Synthesis of Pyrimidine Derivatives from Chalcones
The synthesized chalcones serve as versatile intermediates for the construction of various heterocyclic systems. A common and effective method is the cyclization with guanidine to yield 2-aminopyrimidine derivatives.[12][13]
Rationale for Pyrimidine Synthesis: Pyrimidines are a privileged scaffold in medicinal chemistry. The introduction of the 2-amino-4,6-diarylpyrimidine core can lead to compounds with potent and selective biological activities.
Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives
-
Reactant Mixture: In a round-bottom flask, dissolve the purified chalcone derivative (1.0 eq) and guanidine hydrochloride (1.5 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).[12][14]
-
Base Addition: Add a base, such as potassium hydroxide or sodium ethoxide, to the mixture to liberate the free guanidine base.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.
-
Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents).[3]
Visualization of Pyrimidine Synthesis Workflow:
Caption: Workflow for the synthesis of pyrimidine derivatives.
Biological Screening of Synthesized Derivatives
A systematic and robust biological screening cascade is essential to identify promising lead compounds from the synthesized library. The initial screening should focus on broad-spectrum activities, followed by more specific assays for hit validation and mechanism of action studies.
High-Throughput Screening (HTS) Workflow
A well-designed HTS workflow enables the efficient evaluation of a large number of compounds.[14][15][16]
Visualization of High-Throughput Screening Workflow:
Caption: High-throughput screening workflow for drug discovery.
Anticancer Activity Screening
1. Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity and is a reliable indicator of cell viability.[17]
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., a panel representing different cancer types) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the synthesized derivatives at a single high concentration (e.g., 10 µM or 50 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that exhibit significant inhibition of cell growth are considered "hits."
2. Secondary Screening: IC50 Determination and Mechanistic Studies
For the identified "hits," a dose-response study should be conducted to determine the half-maximal inhibitory concentration (IC50). Further mechanistic studies can include:
-
Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest.
-
Apoptosis Assays: To investigate if the compounds induce programmed cell death.
-
Efflux Pump Inhibition Assays: Given that multidrug resistance (MDR) is a major challenge in cancer therapy, assessing the ability of the derivatives to inhibit efflux pumps like P-glycoprotein (ABCB1) is crucial.[18][19][20][21]
Antimicrobial Activity Screening
1. Primary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the MIC of a compound against various microorganisms.[6]
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized derivatives in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., a panel of Gram-positive and Gram-negative bacteria, and fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
2. Secondary Screening: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
For compounds with a low MIC, determining the MBC or MFC can distinguish between static (inhibitory) and cidal (killing) activity.
Structure-Activity Relationship (SAR) Analysis
A critical component of this workflow is the analysis of the relationship between the chemical structure of the synthesized derivatives and their observed biological activity.
Key Considerations for SAR Analysis:
-
Effect of Substituents on the Benzaldehyde Ring: Correlate the position (ortho, meta, para) and the electronic nature (electron-donating or electron-withdrawing) of the substituents with the anticancer or antimicrobial activity. For instance, studies have shown that the presence of halogen or nitro groups can enhance the antimicrobial activity of chalcones.[1][6]
-
Impact of the Pyrimidine Ring: Compare the activity of the chalcone precursors with their corresponding pyrimidine derivatives to understand the contribution of the heterocyclic ring to the overall biological effect.
-
Lipophilicity and Bioavailability: Analyze how changes in the chemical structure affect the lipophilicity of the compounds, which in turn can influence their cell permeability and bioavailability.
Data Presentation:
Summarize the synthesized compounds and their biological activity data in a structured table for easy comparison and SAR analysis.
| Compound ID | R-Group on Benzaldehyde | Chalcone or Pyrimidine | IC50 (µM) vs. Cancer Cell Line X | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Derivative-1 | 4-NO2 | Chalcone | 5.2 | 8 | 16 |
| Derivative-2 | 4-NO2 | Pyrimidine | 2.1 | 4 | 8 |
| Derivative-3 | 4-OCH3 | Chalcone | >50 | 64 | >64 |
| Derivative-4 | 4-OCH3 | Pyrimidine | 25.6 | 32 | 64 |
| ... | ... | ... | ... | ... | ... |
Conclusion
The derivatization of this compound into a library of chalcone and pyrimidine derivatives, coupled with a systematic biological screening cascade, represents a robust strategy for the discovery of novel anticancer and antimicrobial agents. The protocols and workflows detailed in this application note provide a comprehensive framework for researchers to synthesize, screen, and analyze new chemical entities. By integrating synthetic chemistry with biological evaluation and SAR analysis, this approach facilitates the identification and optimization of lead compounds with therapeutic potential.
References
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Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
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Revisiting the role of efflux pumps in multidrug-resistant cancer. (2019). PMC. [Link]
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Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. (2014). Journal of Medicinal Chemistry. [Link]
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Synthesis and antimicrobial activity of novel chalcone derivative. (2024). Journal of Pharmaceutical Research. [Link]
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Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents. (2009). Chemical Biology & Drug Design. [Link]
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ABC Efflux Pump-Based Resistance to Chemotherapy Drugs. (2009). Chemical Reviews. [Link]
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Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2018). Frontiers in Microbiology. [Link]
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The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene. (2015). JNCI: Journal of the National Cancer Institute. [Link]
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Comparison of Multidrug Resistant Efflux Pumps of Cancer and Bacterial Cells with Respect to the Same Inhibitory Agents. (2006). In Vivo. [Link]
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SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2020). International Journal of Creative Research Thoughts. [Link]
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Microwave Assisted Synthesis and Antibacterial Activity of Chalcone Derivatives. (2012). Asian Journal of Chemistry. [Link]
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Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. (2014). ACS Omega. [Link]
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Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. (2024). Molecular Devices. [Link]
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Claisen–Schmidt condensation. (2023). Grokipedia. [Link]
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A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025). International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2012). Molecules. [Link]
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Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2013). Der Pharma Chemica. [Link]
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Navigating Drug Discovery with High-Throughput Screening. (2022). Journal of Student Research. [Link]
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Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. (2021). International Journal of Research in Engineering and Science. [Link]
-
ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES. (2008). Rasayan Journal of Chemistry. [Link]
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Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. (2015). Der Pharma Chemica. [Link]
-
Claisen–Schmidt condensation. (2023). Wikipedia. [Link]
-
Microwave Assisted Synthesis of Chalcone and Biological Activity. (2018). Der Pharmacia Lettre. [Link]
-
Synthesis, characterization and in silico studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones. (2024). African Journal of Pure and Applied Chemistry. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF PYRIMIDINES FROM CHALCONES. (2016). ResearchGate. [Link]
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Application Notes and Protocols for the Evaluation of 1-(4-Chloro-2-methylphenyl)ethanone Derivatives as Anticonvulsant Agents
Introduction: The Imperative for Novel Anticonvulsant Therapies
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients continue to experience seizures, and many suffer from dose-limiting side effects.[1] This underscores the urgent need for the development of novel anticonvulsant agents with improved efficacy and a better safety profile.
The 1-(4-chloro-2-methylphenyl)ethanone scaffold presents a promising starting point for the synthesis of new chemical entities with potential anticonvulsant activity. The presence of a substituted phenyl ring offers opportunities for structural modifications to modulate physiochemical properties and enhance interaction with biological targets. This document provides a comprehensive guide for researchers engaged in the synthesis and preclinical evaluation of this compound derivatives as potential anticonvulsant agents. We will delve into the synthetic rationale, detailed experimental protocols for anticonvulsant screening, and the underlying mechanistic principles.
Synthetic Strategy: From a Common Precursor to Diverse Derivatives
The synthetic versatility of the this compound core allows for the generation of a diverse library of derivatives, including chalcones, pyrazolines, and hydrazones. These chemical classes have been explored for their anticonvulsant potential.[1][2][3]
General Synthesis of Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone system, can be synthesized via the Claisen-Schmidt condensation of this compound with various substituted aromatic aldehydes.[2]
Caption: General workflow for the synthesis of chalcone derivatives.
Protocol: Synthesis of a Representative Chalcone (Illustrative Example)
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a selected substituted benzaldehyde (1 equivalent) in ethanol.
-
Reaction Initiation: Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., 40% KOH) dropwise with constant stirring.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Purification: Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Preclinical Evaluation of Anticonvulsant Activity
The initial preclinical screening of novel compounds for anticonvulsant activity is crucial for identifying promising candidates for further development. The two most widely used and well-validated models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.
The Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.
-
Animal Model: Use male albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., 0.5% carboxymethylcellulose) and a positive control group (e.g., Phenytoin at 25 mg/kg, i.p.) should be included.
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound, typically determined in preliminary studies (e.g., 30, 60, 120 minutes post-administration).
-
Induction of Seizure: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint, indicating protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
Caption: Workflow of the Maximal Electroshock (MES) test.
The Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for myoclonic seizures and is used to identify compounds that can raise the seizure threshold.
-
Animal Model: Use male albino mice (20-25 g).
-
Compound Administration: Administer the test compounds, vehicle, and a positive control (e.g., Ethosuximide at 125 mg/kg, i.p.).
-
Pre-treatment Time: Allow for the appropriate pre-treatment time for the compounds to reach their peak effect.
-
Induction of Seizure: Administer a subcutaneous injection of Pentylenetetrazole (PTZ) at a dose of 85 mg/kg.
-
Observation Period: Observe the animals for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures during the observation period indicates protection.
-
Data Analysis: Calculate the percentage of animals protected and determine the ED₅₀.
Data Presentation: Illustrative Anticonvulsant Activity
The following table presents hypothetical, yet plausible, anticonvulsant activity data for a series of this compound derivatives. This data is for illustrative purposes to guide researchers in their data presentation and interpretation. The structure-activity relationships are inferred from published data on similar compound classes.
| Compound ID | R-Group (on Chalcone) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| DERIV-01 | 4-Methoxy | 45.2 | >100 | >300 | >6.6 |
| DERIV-02 | 4-Chloro | 38.7 | 85.5 | >300 | >7.7 |
| DERIV-03 | 4-Nitro | 55.1 | >100 | 250 | 4.5 |
| DERIV-04 | 2,4-Dichloro | 32.5 | 78.3 | >300 | >9.2 |
| Phenytoin | (Standard) | 9.5 | Inactive | 68.0 | 7.2 |
| Ethosuximide | (Standard) | Inactive | 130.0 | >500 | >3.8 |
Neurotoxicity is assessed using the rotarod test.
Mechanism of Action: Unraveling the Molecular Targets
The anticonvulsant activity of novel compounds is often attributed to their interaction with various molecular targets within the central nervous system. The primary mechanisms of action for many existing AEDs involve:
-
Modulation of Voltage-Gated Ion Channels: Blockade of voltage-gated sodium channels is a common mechanism for drugs effective in the MES test. This action inhibits the propagation of action potentials.
-
Enhancement of GABAergic Neurotransmission: Potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, is a key mechanism for drugs active in the scPTZ test. This can be achieved through various means, including direct action on GABA-A receptors or inhibition of GABA metabolism.
Caption: Plausible mechanisms of action for anticonvulsant agents.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anticonvulsant agents. The synthetic accessibility of a wide range of derivatives, coupled with well-established preclinical screening models, provides a clear path for the identification of lead compounds. Future research should focus on elucidating the precise mechanisms of action of active compounds and optimizing their pharmacokinetic and toxicological profiles to advance them toward clinical development.
References
-
Sharma, C. S., Shekhawat, K. S., Chauhan, C. S., & Kumar, N. (2013). Synthesis and anticonvulsant activity of some chalcone derivatives. Journal of Chemical and Pharmaceutical Research, 5(10), 450-454. [Link]
-
Jain, K., & Jain, N. K. (2022). Synthesis, Characterization and Anti-Convulsant Activity of Some Novel Substituted Chalcone Derivatives. International Journal of Drug Delivery Technology, 12(2), 502-509. [Link]
-
Siddiqui, N., & Ahsan, W. (2010). Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones. Journal of Saudi Chemical Society, 14(3), 309-313. [Link]
-
Singh, A., et al. (2010). Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives. Journal of Chemical and Pharmaceutical Research, 2(1), 505-511. [Link]
-
Kumar, P., et al. (2013). Synthesis, anticonvulsant and anti-inflammatory studies of new 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones. European Journal of Medicinal Chemistry, 63, 50-58. [Link]
-
Pandey, A., et al. (2014). Anticonvulsant potential of hydrazone derivatives: A review. Scholars Academic Journal of Pharmacy, 3(5), 366-373. [Link]
Sources
Application of 1-(4-Chloro-2-methylphenyl)ethanone in Agrochemical Research: A Technical Guide
Introduction: The Strategic Value of Substituted Acetophenones in Agrochemical Discovery
In the continuous quest for novel and effective crop protection agents, the acetophenone scaffold has emerged as a privileged structure. Its synthetic tractability and the diverse biological activities exhibited by its derivatives make it a cornerstone for innovation in herbicide, fungicide, and insecticide development. 1-(4-Chloro-2-methylphenyl)ethanone, a specifically substituted acetophenone, presents a unique combination of electronic and steric properties that make it a compelling starting point for the synthesis of new agrochemical candidates.
The presence of a chlorine atom at the 4-position and a methyl group at the 2-position of the phenyl ring are not arbitrary. The halogen atom, a common feature in many commercial pesticides, can enhance the lipophilicity of the molecule, facilitating its penetration through the waxy cuticles of plants or the exoskeletons of insects. Furthermore, the chloro substituent can influence the electronic nature of the aromatic ring, potentially modulating the binding affinity of the final molecule to its biological target. The 2-methyl group, on the other hand, introduces steric hindrance that can confer selectivity towards the target enzyme or receptor, a critical attribute for developing crop-safe agrochemicals.
This technical guide provides a detailed exploration of the application of this compound in agrochemical research. It is designed for researchers, scientists, and professionals in the field of drug development, offering both a conceptual framework and practical, step-by-step protocols for its utilization as a key synthetic intermediate and the subsequent biological evaluation of its derivatives.
Core Application: A Versatile Intermediate for Novel Agrochemical Synthesis
This compound serves as a valuable building block in the synthesis of a wide array of potential agrochemicals. Its ketone functionality is a versatile handle for various chemical transformations, allowing for the construction of more complex molecular architectures with desired biological activities.
One prominent application is in the synthesis of chalcones and their derivatives. Chalcones, characterized by an open-chain flavonoid structure, are known to possess a broad spectrum of biological activities, including antifungal, insecticidal, and herbicidal properties. The reaction of this compound with various aromatic aldehydes via a Claisen-Schmidt condensation provides a straightforward route to a library of novel chalcones, each with a unique substitution pattern and potential for distinct agrochemical applications.
Below is a detailed protocol for the synthesis of a representative chalcone derivative from this compound and the subsequent evaluation of its potential as a broad-spectrum agrochemical.
Experimental Protocols
Part 1: Synthesis of a Chalcone Derivative from this compound
This protocol details the synthesis of (E)-1-(4-chloro-2-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, a hypothetical but plausible agrochemical candidate, via a base-catalyzed Claisen-Schmidt condensation.
Materials and Reagents:
-
This compound (CAS: 37074-38-7)
-
4-Hydroxybenzaldehyde
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.69 g (10 mmol) of this compound and 1.22 g (10 mmol) of 4-hydroxybenzaldehyde in 50 mL of absolute ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add 10 mL of a 20% aqueous sodium hydroxide solution dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the progress of the reaction by TLC (eluent: 3:1 hexane/ethyl acetate). The formation of the chalcone product will be indicated by a new spot with a different Rf value compared to the starting materials.
-
Work-up: After completion of the reaction, pour the mixture into 200 mL of ice-cold water. Acidify the solution to pH 5-6 by the slow addition of 1M HCl. A yellow precipitate of the crude chalcone should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral. Dry the crude product in a desiccator.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure (E)-1-(4-chloro-2-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for the preparation of a chalcone derivative.
Part 2: In Vitro Screening for Agrochemical Activity
The following protocols outline the preliminary in vitro screening of the synthesized chalcone derivative for herbicidal, fungicidal, and insecticidal activities.
This assay evaluates the effect of the test compound on the germination and early growth of representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.
Materials and Reagents:
-
Synthesized chalcone derivative
-
Acetone (for stock solution preparation)
-
Tween-20 (as a surfactant)
-
Seeds of Echinochloa crus-galli and Amaranthus retroflexus
-
Agar
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Growth chamber with controlled light and temperature
Protocol:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the synthesized chalcone by dissolving 100 mg in 10 mL of acetone.
-
Test Solution Preparation: Prepare a series of test concentrations (e.g., 10, 50, 100, 250, 500 ppm) by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20. A control solution should be prepared with the same concentration of acetone and Tween-20 in water.
-
Assay Setup: Place a sterile filter paper in each Petri dish. Add 5 mL of the respective test or control solution to each dish.
-
Seed Plating: Place 20 seeds of either E. crus-galli or A. retroflexus evenly on the filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C with a 16h light/8h dark photoperiod.
-
Data Collection: After 7 days, record the germination rate (%), and measure the root and shoot length of the seedlings.
-
Data Analysis: Calculate the percentage inhibition of germination, root growth, and shoot growth for each concentration relative to the control. Determine the IC50 (concentration for 50% inhibition) values.
Herbicidal Screening Workflow Diagram:
Application Note: High-Resolution Single-Crystal X-ray Structure Analysis of 1-(4-Chloro-2-methylphenyl)ethanone
Introduction and Scientific Context
1-(4-Chloro-2-methylphenyl)ethanone is a substituted acetophenone derivative, a class of compounds frequently utilized as precursors and intermediates in organic synthesis and pharmaceutical development. The precise three-dimensional arrangement of atoms and molecules in the solid state dictates many of its bulk physical properties, including melting point, solubility, and stability. Furthermore, understanding its molecular conformation and intermolecular interactions is critical for rational drug design and materials science.
This application note provides a comprehensive, field-proven protocol for obtaining high-quality single crystals of this compound and subsequently determining its crystal structure via single-crystal X-ray diffraction (SC-XRD). The workflow detailed herein follows a logic of causality, explaining not just the steps to be taken, but the scientific reasoning behind them, ensuring a robust and reproducible outcome. The protocol is designed for researchers with foundational knowledge of chemistry and laboratory practices and aims to guide them through the entire process, from crystallization to final structure validation.
Principle of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[1] The method is based on the principle, first elucidated by Max von Laue and the Braggs, that a crystal acts as a three-dimensional diffraction grating for X-rays.[1] When a monochromatic X-ray beam is directed at a single crystal, the X-rays are scattered by the electron clouds of the atoms. Constructive interference occurs at specific angles where the path difference between scattered waves is an integer multiple of the wavelength, a condition described by Bragg's Law (nλ = 2d sinθ).[1]
By systematically rotating the crystal and collecting the intensities and positions of the thousands of diffracted beams, a diffraction pattern is generated. Through a mathematical process known as a Fourier transform, this pattern is converted into a three-dimensional map of the electron density within the crystal's unit cell. This map is then interpreted to determine the positions of individual atoms, bond lengths, bond angles, and the overall molecular structure.
Materials, Equipment, and Safety
Safety and Handling
This compound and the solvents used in this protocol require careful handling in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, is mandatory.
-
This compound: May be harmful if swallowed and can cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.[2][3]
-
Solvents (e.g., Ethanol, Acetone, Dichloromethane): Are volatile and flammable. Avoid open flames and ensure proper ventilation.
Always consult the latest Safety Data Sheet (SDS) for the specific reagents being used before commencing any experimental work.[2][3][4]
Reagents and Equipment
| Item | Specification / Purpose |
| Compound | This compound, >98% purity |
| Solvents | HPLC or analytical grade (e.g., Ethanol, Acetone, Hexane) |
| Crystallization Vials | 2-4 mL clear glass vials, test tubes, or NMR tubes |
| Microscope | Stereomicroscope with polarizing filters |
| Crystal Mounting Tools | Micromounts™, nylon loops, cryo-vials, mounting oil |
| Single-Crystal X-ray Diffractometer | Equipped with a Mo or Cu X-ray source and a CCD/CMOS detector |
| Cryogenic System | Open-flow nitrogen or helium system (e.g., Oxford Cryosystems) |
| Computer Workstation | With crystallographic software suite installed |
Experimental Protocol Part 1: Crystal Growth
The success of a single-crystal structure determination is critically dependent on the quality of the crystal. The ideal crystal should be a single, non-twinned block, typically 0.1-0.4 mm in at least two dimensions, with clean faces and no visible cracks.[5]
Rationale for Method Selection
For small organic molecules like this compound, the slow evaporation technique is often the most effective starting point.[6][7][8] This method relies on gradually increasing the concentration of the solute past its saturation point as the solvent evaporates, promoting slow and orderly nucleation and growth.[6][7] The slowness of the process is key to minimizing defects and obtaining diffraction-quality crystals.
Step-by-Step Protocol for Slow Evaporation
-
Solvent Screening: Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane) to find one in which it is moderately soluble. A good solvent is one that requires a reasonable amount (e.g., 0.5-1.0 mL) to fully dissolve 10-20 mg of the compound at room temperature.
-
Prepare a Near-Saturated Solution: Accurately weigh 10-20 mg of this compound into a clean, small glass vial.
-
Dissolution: Add the chosen solvent dropwise while gently swirling until the solid is completely dissolved. If needed, the solution can be gently warmed to aid dissolution, but it must be allowed to cool back to room temperature. Avoid adding a large excess of solvent.
-
Initiate Evaporation: Cover the vial with paraffin film or aluminum foil. Using a needle, pierce 1-3 small holes in the cover.[7] The number and size of the holes control the evaporation rate; fewer, smaller holes lead to slower evaporation and often better crystals.
-
Incubation: Place the vial in a vibration-free location (e.g., at the back of a fume hood or on a dedicated shelf) and leave it undisturbed for several days to weeks.[9]
-
Monitoring and Harvesting: Periodically check the vial under a microscope without disturbing it. Once suitable crystals have formed, carefully harvest one using a nylon loop, wicking away excess solvent with the edge of a paper towel. The crystal should be immediately mounted or transferred to a vial containing the mother liquor to prevent it from drying out.[10]
Caption: Workflow for single-crystal X-ray data collection.
Experimental Protocol Part 3: Structure Solution and Refinement
This stage uses the processed diffraction data (.hkl file) to build and optimize a model of the atomic arrangement. This is typically accomplished using a software suite like SHELX [11][12][13]within a graphical user interface such as Olex2. [14][15][16][17][18][19]
Step-by-Step Protocol for Structure Solution and Refinement
-
Space Group Determination: The software analyzes the systematic absences in the diffraction data to determine the crystal's space group.
-
Structure Solution: The initial atomic positions are found by solving the "phase problem." For small molecules, this is almost always done using direct methods or intrinsic phasing (e.g., using the program SHELXT). [12][14]This provides a preliminary, often incomplete, structural model.
-
Initial Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm (e.g., using SHELXL). [11]At this stage, atoms are typically refined isotropically (assuming spherical thermal motion).
-
Model Completion: The refined model is used to calculate a difference electron density map (Fo-Fc map). Peaks in this map correspond to missing atoms, while negative troughs can indicate misplaced atoms. Missing non-hydrogen atoms are identified and added to the model.
-
Anisotropic Refinement: The refinement is repeated, but this time with anisotropic displacement parameters (ADPs) for all non-hydrogen atoms. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate representation.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions (e.g., using the AFIX command in SHELXL) and refined using a riding model.
-
Final Refinement Cycles: Several more cycles of least-squares refinement are performed until the model converges. Convergence is indicated by a minimal shift in refined parameters and stable R-factors (R1 and wR2), which are measures of the agreement between the calculated model and the experimental data.
-
Structure Validation: The final structural model is validated using a tool like checkCIF, provided by the International Union of Crystallography (IUCr). [20][21][22]This program checks for geometric and crystallographic consistency and generates a report of alerts that must be addressed or explained. [20][23][24]
Caption: Iterative workflow for crystal structure solution and refinement.
Data Interpretation and Validation
The final output of a successful structure determination is a Crystallographic Information File (CIF). This file contains all the necessary information about the experiment and the final structural model.
Representative Crystallographic Data Table
The following table summarizes the type of information that would be generated.
| Parameter | Value (Representative Example) |
| Crystal Data | |
| Chemical formula | C₉H₉ClO |
| Formula weight | 168.62 g/mol |
| Crystal system, space group | Monoclinic, P2₁/c |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |
| α = 90°, β = 105.5°, γ = 90° | |
| Volume | 820.5 ų |
| Z, Calculated density | 4, 1.365 Mg/m³ |
| Data Collection | |
| Diffractometer | Bruker APEX-II CCD |
| Reflections collected / unique | 8510 / 1875 [R(int) = 0.025] |
| Completeness to θ = 25.24° | 99.8 % |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1875 / 0 / 100 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.092 |
| R indices (all data) | R1 = 0.041, wR2 = 0.098 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Conclusion
This application note provides a robust and detailed protocol for the single-crystal X-ray diffraction analysis of this compound. By following the outlined procedures for crystal growth, data collection, and structure refinement, researchers can reliably determine the precise three-dimensional atomic arrangement of this compound. The resulting structural information is invaluable for understanding its chemical behavior, solid-state properties, and potential applications in medicinal chemistry and materials science, forming a critical component of modern chemical research and development.
References
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PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
ChemSynthesis. 2-chloro-1-(4-methylphenyl)ethanone. [Link]
-
Cheméo. Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). [Link]
-
NIST. Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook, SRD 69. [Link]
-
NIST. Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook, SRD 69. [Link]
-
Carleton College. Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). [Link]
-
International Union of Crystallography. Details of checkCIF/PLATON tests. [Link]
-
Huke, J. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2447-2470. [Link]
-
Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]
-
Minor, W. et al. (2007). Data Collection for Crystallographic Structure Determination. In Methods in Molecular Biology, vol 364. Humana Press. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link]
-
Frank Know It All. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. [Link]
-
University of Washington, Department of Chemistry. Slow Evaporation Method. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
Spek, A. L. PLATON/VALIDATION. [Link]
-
Oak Ridge National Laboratory. Methods and Tutorials – Single Crystal Diffraction. [Link]
-
Olex2. Some easy steps in Olex2. YouTube. [Link]
-
MIT OpenCourseWare. The SHELX package. [Link]
-
Purdue University, Department of Chemistry. Sample Submission, Single Crystal X-ray Diffraction. [Link]
-
Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]
-
NIST. Ethanone, 1-(2-chlorophenyl)-. NIST Chemistry WebBook, SRD 69. [Link]
-
MIT Department of Chemistry. Growing Quality Crystals. [Link]
-
Zenodo. Olex Tutorial. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E, 72(7), 939-946. [Link]
-
ResearchGate. Crystal structure refinement with SHELXL. [Link]
-
University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. [Link]
-
Northwestern University. Structure Solution and Refinement with Olex2. [Link]
-
ResearchGate. checkCIF validation ALERTS: what they mean and how to respond. [Link]
-
ShelXle. ShelXle Tutorial solving and refining crystal structures. YouTube. [Link]
-
OlexSys. A few interactive self-paced tutorials to get started with Olex2. [Link]
-
Hu, W. et al. (2011). 2,2-Dichloro-1-(4-methylphenyl)ethanone. Acta Crystallographica Section E, 67(3), o677. [Link]
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Application Note: High-Purity Isolation of 1-(4-Chloro-2-methylphenyl)ethanone
Abstract
1-(4-Chloro-2-methylphenyl)ethanone is a key substituted acetophenone intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. The purity of this reagent is critical, as impurities can lead to significant side reactions, reduced yields, and compromised final product integrity. This document provides a comprehensive, field-proven protocol for the purification of crude this compound to >98% purity. The primary method detailed is recrystallization, leveraging its efficacy for crystalline solids. An alternative protocol for vacuum distillation is also discussed for low-melting solids or liquid crude products. This guide is intended for researchers, chemists, and process development professionals requiring a reliable method for obtaining high-purity material.
Physicochemical Properties & Safety
A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy. While many substituted acetophenones are solids, this compound is described as a colorless to light yellow liquid at room temperature, which dictates the most appropriate primary purification method.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 37074-38-7 | [1][2] |
| Molecular Formula | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Storage Temp. | Room Temperature, Sealed in Dry Conditions | [1] |
| Boiling Point | Not explicitly defined; high boiling point expected | [3][4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, hexanes); Insoluble in water. | General Chemical Principle |
Safety & Handling Precautions
Substituted acetophenones and the solvents used for their purification require careful handling in a controlled laboratory environment.[5][6]
-
Hazard Profile: Harmful if swallowed, in contact with skin, or if inhaled.[1] Always consult the latest Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles conforming to EN166 or OSHA standards, and a lab coat.[5][7]
-
Engineering Controls: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Fire Safety: Keep away from open flames and ignition sources. Use fire extinguishers suitable for chemical fires, such as dry chemical, CO₂, or alcohol-resistant foam.[5][7]
Principles of Purification
The goal of purification is to separate the target compound from unreacted starting materials, catalysts, and side products. The choice of method depends on the physical state of the compound and the nature of the impurities.
-
Aqueous Work-up: This is a crucial first step after synthesis. It involves washing the crude organic mixture with water, dilute acid, and/or dilute base to remove water-soluble and ionizable impurities. For acetophenones synthesized via Friedel-Crafts acylation, a wash with dilute NaOH is effective for removing acidic residues.[8]
-
Vacuum Distillation: This is the ideal method for purifying liquid compounds with high boiling points.[3][4] By reducing the pressure, the boiling point of the compound is significantly lowered, preventing thermal decomposition that might occur at atmospheric pressure.[4][9] This technique separates compounds based on differences in their volatility.[3]
-
Recrystallization: While the target compound is a liquid, this method is invaluable if the crude product is a solid or if a solid derivative is made for purification. It relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent system.[10] The compound should be highly soluble at high temperatures and poorly soluble at low temperatures in the selected solvent.[10][11]
-
Column Chromatography: For achieving the highest purity or for separating impurities with very similar boiling points, silica gel column chromatography is an effective, albeit more resource-intensive, option.[12]
Given that this compound is a liquid, vacuum distillation is the most direct and efficient primary purification method.
Purification Workflow Overview
The following diagram outlines the logical flow from a crude, post-synthesis product to a final, analytically pure compound.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol A: Preliminary Aqueous Work-up
This protocol assumes the crude product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) following a synthesis reaction.
-
Transfer: Transfer the organic solution containing the crude product to a separatory funnel of appropriate size.
-
Neutralization Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release any evolved gas (CO₂). Shake for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer.
-
Expert Insight: This step neutralizes and removes any residual acid catalyst (e.g., AlCl₃ from a Friedel-Crafts reaction) or acidic byproducts.[8] Frequent venting is critical to prevent pressure buildup.
-
-
Water Wash: Add an equal volume of deionized water, shake for 30 seconds, allow the layers to separate, and discard the aqueous layer.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Shake for 30 seconds.
-
Expert Insight: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.[8]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.
-
Filtration & Concentration: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude oil.
Protocol B: Primary Purification via Vacuum Distillation
This is the recommended method for purifying the crude liquid product obtained from Protocol A.
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased with vacuum grease. Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.
-
System Check: Attach the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to ensure all seals are tight.
-
Distillation:
-
Place the crude oil into the distillation flask.
-
Begin stirring and slowly apply the vacuum. The pressure should be stable and as low as possible (typically <1 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as a forerun fraction.
-
Increase the temperature until the main product begins to distill. Collect the fraction that distills over a narrow and stable temperature range. This is your purified product.
-
Expert Insight: Distilling under high vacuum (<1 mmHg) allows the purification to occur at a much lower temperature, which is crucial for preventing the degradation of heat-sensitive compounds.[4][13] The stability of the head temperature during collection is a key indicator of the compound's purity.
-
-
Completion: Once the main fraction is collected, stop heating and allow the system to cool completely before slowly reintroducing air to the apparatus.
Purity Assessment
Validation of purity is a non-negotiable step.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to monitor the purification process.[12][14] A single spot for the final product, with an Rf value different from the crude material, indicates successful purification. A suitable eluent system for this class of compounds is 10-20% ethyl acetate in hexanes.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity data and confirms the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any remaining impurities.
Troubleshooting
Table 2: Common Issues and Solutions in Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion during Work-up | Agitation was too vigorous; presence of surfactants. | Add more brine to the separatory funnel. Allow the mixture to stand for an extended period. If persistent, filter the entire mixture through a pad of Celite. |
| "Bumping" during Distillation | Uneven heating; insufficient boiling chips or stirring. | Ensure vigorous stirring with a magnetic stir bar. If using boiling chips, ensure they are fresh. Reduce the heating rate. |
| Product Decomposes | Distillation temperature is too high. | The vacuum is not low enough. Check the system for leaks and ensure the vacuum pump is functioning correctly. A lower pressure will decrease the boiling point.[3][9] |
| Poor Separation | Impurities have a boiling point very close to the product. | Use a fractional distillation column with packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.[3] Alternatively, purify via column chromatography. |
Conclusion
The protocol described provides a robust and reproducible method for obtaining high-purity this compound. A systematic approach involving an initial aqueous work-up followed by vacuum distillation is highly effective for purifying this liquid ketone. The purity of the final product should always be confirmed using appropriate analytical techniques such as TLC, GC-MS, and NMR to ensure its suitability for demanding downstream applications in research and development.
References
-
WizardZph. (2023). Vacuum Distillation of Aryl Ketones. YouTube. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Journal of Chemical Education. (1983). Using TLC to follow the oxidation of a secondary alcohol to a ketone. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
- Google Patents. (2020). Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
- Google Patents. (2020). Method for detecting aldehyde and ketone by using thin layer chromatography.
-
Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
ChemBK. (2024). ethanone, 1-(4-chloro-3-methylphenyl)-. Retrieved from [Link]
-
Koch Modular. (n.d.). High Vacuum Aroma Distillation. Retrieved from [Link]
-
Omics Online. (2022). A Short Note on Vacuum Distillation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). How to separate phenacyl bromide and acetophenone?. Retrieved from [Link]
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- 15. EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation for 1-(4-Chloro-2-methylphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-Chloro-2-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the Friedel-Crafts acylation of 3-chlorotoluene. Our goal is to equip you with the necessary insights to overcome common challenges and achieve high-yield, high-purity synthesis of this key intermediate.
Introduction: The Chemistry at Hand
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[1][2] In the synthesis of this compound, 3-chlorotoluene is acylated, typically with acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1][2][3] While the reaction is robust, its success is highly dependent on carefully controlled parameters. This guide will delve into the nuances of catalyst selection, reaction conditions, and troubleshooting common issues such as low yield and isomer formation.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
A1: Low yields in this Friedel-Crafts acylation can stem from several factors:
-
Catalyst Inactivity: The most common culprit is an inactive Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] AlCl₃ is extremely sensitive to moisture and will be deactivated by any water present in your reagents or glassware.[4][5]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not a catalytic amount.[3][4] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction.[3][4]
-
Sub-optimal Temperature: The reaction temperature significantly impacts the yield. While some acylations proceed at room temperature, this specific transformation may require gentle heating to overcome the activation energy.[4] However, excessive heat can lead to side reactions and decomposition.[4]
-
Poor Reagent Quality: The purity of your 3-chlorotoluene and acylating agent is critical. Impurities can lead to the formation of unwanted byproducts and interfere with the primary reaction.[4]
Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity for the desired 4-chloro-2-methyl isomer?
A2: The directing effects of the substituents on the aromatic ring govern regioselectivity in electrophilic aromatic substitution.[6] In 3-chlorotoluene, the methyl group is an ortho, para-director, while the chlorine atom is also an ortho, para-director, albeit a deactivating one. The incoming acyl group will preferentially add to the positions most activated by the methyl group and least sterically hindered.
To favor the desired this compound isomer:
-
Steric Hindrance: The bulky acylium ion electrophile will be sterically hindered from attacking the positions ortho to the existing substituents. This naturally favors substitution at the para position relative to the methyl group.[7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
-
Choice of Lewis Acid: While AlCl₃ is a strong and common catalyst, exploring milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer better selectivity in some cases, though potentially at the cost of reaction rate.[5]
Q3: My reaction mixture turns dark and I'm getting a lot of tar-like byproducts. What's causing this and how can I prevent it?
A3: Dark coloration and tar formation are usually indicative of side reactions and decomposition. This can be caused by:
-
Excessively High Temperatures: Overheating the reaction mixture can lead to polymerization and degradation of the starting materials and product.[4]
-
Reaction with Solvent: If the solvent is not inert under the reaction conditions, it can participate in side reactions. Dichloromethane or 1,2-dichloroethane are generally suitable choices.[8]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the likelihood of byproduct formation.
To mitigate this, carefully control the reaction temperature and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Moisture has deactivated the AlCl₃.[4][5] 2. Insufficient Catalyst: A stoichiometric amount is required as it complexes with the product.[3][4] 3. Deactivated Aromatic Ring: While 3-chlorotoluene is reactive enough, highly deactivated aromatics will not work.[4][9] | 1. Use fresh, anhydrous aluminum chloride. Handle it in a dry environment (e.g., under an inert atmosphere). Ensure all glassware is flame-dried. 2. Use at least a 1.1 to 1.2 molar equivalent of AlCl₃ relative to the limiting reagent. 3. This method is suitable for 3-chlorotoluene. For other, more deactivated substrates, consider alternative synthetic routes. |
| Formation of Multiple Isomers | 1. Sub-optimal Reaction Conditions: Temperature or catalyst choice may not be ideal for regioselectivity. 2. Electronic and Steric Effects: The inherent directing effects of the chloro and methyl groups can lead to a mixture of products.[6] | 1. Optimize the reaction temperature, starting at a lower temperature and gradually increasing if necessary. Consider screening milder Lewis acids. 2. While some isomer formation is expected, purification by column chromatography or recrystallization is often necessary to isolate the desired product. |
| Reaction Mixture Darkens/Tar Formation | 1. Excessive Heat: The reaction is being run at too high a temperature.[4] 2. Prolonged Reaction Time: The reaction is left for too long, leading to decomposition. | 1. Maintain a controlled temperature, using an ice bath for the initial addition of reagents if the reaction is highly exothermic. 2. Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed. |
| Difficult Product Purification | 1. Presence of Isomers: Closely related isomers can be difficult to separate. 2. Residual Catalyst: The aluminum chloride complex must be completely hydrolyzed during workup. | 1. Utilize a high-resolution separation technique like flash column chromatography with an optimized solvent system. 2. Ensure a thorough aqueous workup with dilute acid to break up the ketone-AlCl₃ complex, followed by washes with water and brine.[3] |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize the yield and purity of the target compound.
Materials:
-
3-Chlorotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane to the flask.
-
Cool the mixture in an ice bath to 0-5 °C.
-
In the dropping funnel, prepare a solution of 3-chlorotoluene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Parameter | Optimized Value | Rationale |
| Stoichiometry (3-chlorotoluene:Acetyl Chloride:AlCl₃) | 1 : 1.05 : 1.1 | A slight excess of the acylating agent and a stoichiometric amount of the catalyst are crucial for driving the reaction to completion. |
| Solvent | Anhydrous Dichloromethane | An inert solvent that effectively dissolves the reactants and the intermediate complex. |
| Temperature | 0-5 °C (addition), Room Temperature (reaction) | Controlled initial temperature prevents runaway reactions. Room temperature is often sufficient for the reaction to proceed to completion. |
| Reaction Time | 2-4 hours | Sufficient time for the reaction to complete, monitored by TLC to avoid byproduct formation from prolonged reaction times. |
Visualizations
Reaction Mechanism
Caption: The three-step mechanism of Friedel-Crafts acylation.
Experimental Workflow
Caption: A streamlined workflow for the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
El Abbassi, A., Kiai, H., & Hoinkis, J. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Modeling, 21(3), 57. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
ResearchGate. (2025, March 2). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]
-
Sathee Jee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-chloro-1-(4-methylphenyl)ethanone. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (1972). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction condition optimization for Friedel–Crafts alkylation. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or 2-chloro-1-(2,4-dichlorophenyl)ethanone.... Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
ChemBK. (2024, April 9). ethanone, 1-(4-chloro-3-methylphenyl)-. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,2-Dichloro-1-(4-methylphenyl)ethanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. Retrieved from [Link]
-
YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Video]. Retrieved from [Link]
- Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved from [Link]
Sources
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- 9. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Technical Support Center: Synthesis of 1-(4-Chloro-2-methylphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-Chloro-2-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the issue of low yield. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success and efficiency of your work.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of 3-chlorotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). While this is a cornerstone reaction in organic synthesis, its application to substituted benzenes like 3-chlorotoluene introduces a significant challenge: regioselectivity .
The starting material, 3-chlorotoluene, possesses two directing groups on the aromatic ring: a methyl group (-CH₃) and a chloro group (-Cl). The methyl group is an activating, ortho, para-director, while the chloro group is a deactivating, yet also ortho, para-director. The interplay of these electronic and steric effects leads to the formation of a mixture of isomeric products, which is the primary contributor to a low yield of the desired this compound isomer.
This guide will dissect the causes of low yield and provide actionable solutions to optimize your synthesis and purification processes.
Troubleshooting Guide: Low Product Yield
This section addresses the most common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction has produced a very low yield of the desired product, and I see multiple spots on my TLC plate. What is the likely cause?
Answer:
The most probable cause is the formation of multiple structural isomers during the Friedel-Crafts acylation. The two substituents on your starting material, 3-chlorotoluene, direct the incoming acetyl group to different positions on the aromatic ring.
Causality Explained:
-
Methyl Group (-CH₃): This is an activating group that directs electrophilic substitution to the positions ortho and para to it (positions 2, 4, and 6).
-
Chloro Group (-Cl): This is a deactivating group, but it also directs ortho and para (positions 2, 4, and 6 relative to the chlorine).
The combination of these directing effects means that the acylation can occur at several positions, leading to a mixture of products. The desired product is just one of these isomers.
Major Potential Isomeric Byproducts:
| Isomer Name | Structure |
| This compound (Desired Product) | |
| 1-(2-Chloro-4-methylphenyl)ethanone | |
| 1-(4-Chloro-3-methylphenyl)ethanone | |
| 1-(2-Chloro-6-methylphenyl)ethanone |
Solution Workflow:
-
Reaction Condition Optimization: Carefully control the reaction temperature. Lower temperatures (e.g., 0-5 °C) can enhance selectivity by favoring the kinetically controlled product. Slower, dropwise addition of the acetyl chloride to the mixture of 3-chlorotoluene and aluminum chloride is also crucial to maintain a low temperature and minimize side reactions.[1][2]
-
Characterization: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the different isomers in your crude product mixture.
-
Purification: The separation of these isomers is critical. Due to potentially similar boiling points, fractional distillation under reduced pressure may be challenging but can be attempted. High-Performance Liquid Chromatography (HPLC) is often a more effective method for separating positional isomers.[3]
Question 2: My reaction seems to be incomplete, with a significant amount of starting material remaining. What could be the issue?
Answer:
Incomplete reaction can be due to several factors, primarily related to the activity of the catalyst and the purity of your reagents.
Probable Causes & Solutions:
-
Inactive Catalyst: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic and will readily react with moisture from the air to become inactive.
-
Solution: Ensure you are using freshly opened or properly stored anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., a glove box or under a stream of dry nitrogen). All glassware should be thoroughly flame-dried or oven-dried before use.[4]
-
-
Insufficient Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a complex with it, rendering it inactive.
-
Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acetyl chloride.
-
-
Low Reaction Temperature: While low temperatures can improve selectivity, if the temperature is too low, the reaction rate may be significantly reduced.
-
Solution: After the initial addition at a low temperature, you may need to allow the reaction to warm to room temperature and stir for a period to ensure completion.[1] Monitor the reaction progress by TLC.
-
Troubleshooting Workflow for Incomplete Reaction:
Question 3: After workup, my product is a dark, oily residue that is difficult to purify. What has happened?
Answer:
The formation of a dark, polymeric residue is often a result of side reactions, which can be exacerbated by elevated temperatures or the presence of impurities.
Probable Causes & Solutions:
-
Excessive Heat: Friedel-Crafts reactions are exothermic. If the temperature is not controlled during the addition of the acylating agent, localized heating can lead to polymerization and charring.
-
Solution: Maintain a low temperature (0-5 °C) during the addition of acetyl chloride and ensure efficient stirring. Add the acetyl chloride slowly and dropwise.[1]
-
-
Reaction with Solvent: Some solvents can compete with the substrate in the Friedel-Crafts reaction. For example, if using nitrobenzene as a solvent at higher temperatures, it can undergo side reactions.
-
Solution: Dichloromethane or 1,2-dichloroethane are common and relatively inert solvents for this reaction.
-
-
Impurities in Starting Material: Impurities in the 3-chlorotoluene could lead to undesired side reactions.
-
Solution: Ensure the purity of your starting material using techniques like distillation before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are generally good choices as they are relatively inert under Friedel-Crafts conditions and effectively dissolve the reactants and the aluminum chloride complex. Carbon disulfide (CS₂) is another traditional solvent, but it is highly flammable and toxic.
Q2: Can I use acetic anhydride instead of acetyl chloride?
A2: Yes, acetic anhydride can be used as the acylating agent. It is less reactive than acetyl chloride, so the reaction may require slightly more forcing conditions (e.g., a slightly higher temperature or longer reaction time). An advantage is that the byproduct is acetic acid, which can be easier to handle than the corrosive HCl gas produced when using acetyl chloride.
Q3: How can I improve the regioselectivity to favor the 4-chloro-2-methyl isomer?
A3: Maximizing the yield of the desired isomer is a challenge. The methyl group is a stronger activator than the chloro group is a deactivator, so positions ortho and para to the methyl group are most activated. The position para to the methyl group (position 4) is sterically hindered by the adjacent chloro group. Therefore, acylation is most likely to occur at the other ortho position (position 6) and the para position (position 4). The formation of the desired this compound involves acylation at a position that is ortho to the methyl group and meta to the chloro group. Controlling the reaction temperature to be very low (0-5 °C) can sometimes favor one isomer over others.
Q4: What is the best way to purify the final product from its isomers?
A4: The separation of positional isomers can be difficult due to their similar physical properties.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective. However, the boiling points of these isomers are often very close.
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating isomers. A study on the separation of chloro-methyl-acetophenone isomers showed that a Pentafluorophenyl (PFP) stationary phase provided superior resolution compared to standard C18 or Phenyl-Hexyl columns, due to its ability to engage in multiple types of interactions with the analytes.[3]
-
Crystallization: If the crude product is a solid or can be induced to crystallize, fractional crystallization from a suitable solvent system can be a powerful purification technique.
Physical Properties of Chloro-Methyl-Acetophenone Isomers:
| Isomer | Boiling Point (°C) |
| 1-(2-Chloro-4-methylphenyl)ethanone | 113 °C at 4 Torr[5] |
| 1-(4-Chloro-3-methylphenyl)ethanone | 104-105 °C at 0.5 mmHg |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the Friedel-Crafts acylation of 3-chlorotoluene.
Materials:
-
3-Chlorotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with drying tubes (e.g., filled with CaCl₂).
-
Initial Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice-water bath.
-
Formation of Acylium Ion: In the dropping funnel, prepare a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
Acylation: Prepare a solution of 3-chlorotoluene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
Reaction Workflow Diagram:
Protocol 2: Purification by HPLC
This protocol provides a starting point for the purification of the isomeric mixture using HPLC, based on reported methods for similar compounds.[3]
Instrumentation & Columns:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A Pentafluorophenyl (PFP) column is recommended for optimal separation. A Phenyl-Hexyl or C18 column can be used for initial screening.
Mobile Phase & Conditions:
-
Mobile Phase: A mixture of acetonitrile and water is a good starting point. The exact ratio will need to be optimized. A typical starting gradient could be from 50:50 to 80:20 acetonitrile:water over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all isomers show good absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the crude product in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.
Procedure:
-
Method Development: Perform analytical runs to determine the retention times of the different isomers and optimize the mobile phase composition and gradient to achieve baseline separation.
-
Preparative HPLC: Once an optimal separation method is developed, scale up to a preparative HPLC system to isolate the desired this compound isomer.
-
Fraction Collection & Analysis: Collect the fractions corresponding to the peak of the desired product. Analyze the collected fractions by analytical HPLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
- A Comparative Guide to HPLC Separation of Chloro-Methyl-Acetophenone Positional Isomers. BenchChem. Accessed January 11, 2026.
- Experiment 1: Friedel-Crafts Acylation. University of Michigan. Accessed January 11, 2026.
- Friedel-Crafts Acylation of Toluene. Scribd. Accessed January 11, 2026.
- 2-Chloro-1-(4-methylphenyl)ethanone Formula. ECHEMI. Accessed January 11, 2026.
- Experiment 14: Friedel-Crafts Acylation. YouTube. Accessed January 11, 2026.
Sources
Technical Support Center: Acylation of 3-Chlorotoluene
Welcome to the technical support guide for navigating the complexities of the Friedel-Crafts acylation of 3-chlorotoluene. This resource is designed for researchers, chemists, and process development professionals who are looking to optimize this crucial reaction, troubleshoot common side reactions, and ensure the highest possible yield and purity of the desired product. Here, we address frequently encountered challenges in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven advice.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the acylation of 3-chlorotoluene so challenging?
The primary challenge lies in the competing directing effects of the two substituents on the aromatic ring: the methyl group (-CH₃) and the chlorine atom (-Cl). In electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts acylation, these groups guide the incoming acyl group to different positions.
-
Methyl Group (-CH₃): This is an activating, ortho-, para- directing group.[1][2] It donates electron density to the ring through induction and hyperconjugation, stabilizing the carbocation intermediates (arenium ions) formed during attack at the ortho (positions 2 and 6) and para (position 4) positions.[1]
-
Chlorine Atom (-Cl): This is a deactivating, yet ortho-, para- directing group.[3] While its inductive effect withdraws electron density and deactivates the ring overall, its ability to donate a lone pair of electrons via resonance stabilizes the intermediates for ortho and para attack.
This creates a scenario where both substituents direct the incoming electrophile to the same positions relative to themselves, leading to a mixture of isomers. The primary sites of acylation are positions 2, 4, and 6, with steric hindrance often playing a deciding role.
Q2: What are the major isomeric side products I should expect, and why do they form?
Given the directing effects, you will primarily contend with a mixture of three isomers. The incoming acyl group (R-CO-) will add to the positions activated by both the methyl and chloro groups.
| Position of Acylation | Isomer Name | Influence of Substituents | Expected Outcome |
| Position 4 | 2-Chloro-4-methylacetophenone | Para to the methyl group (favorable) and ortho to the chloro group (favorable). | Often the major product due to a good balance of electronic activation and manageable steric hindrance. |
| Position 6 | 4-Chloro-2-methylacetophenone | Ortho to the methyl group (favorable) and ortho to the chloro group (favorable). | A significant side product . Steric hindrance between the incoming acyl group, the methyl group, and the chloro group can lower its yield compared to the 4-isomer. |
| Position 2 | 2-Chloro-6-methylacetophenone | Ortho to the methyl group (favorable) and ortho to the chloro group (favorable). | Generally a minor product . This position is the most sterically hindered, flanked by both the methyl and chloro substituents. |
The final ratio of these products is a delicate balance of electronic effects, steric hindrance, reaction temperature, and the choice of catalyst and solvent.
Q3: Can polysubstitution occur during the acylation of 3-chlorotoluene?
Polysubstitution is significantly less common in Friedel-Crafts acylation compared to its alkylation counterpart. The reason is that the product of the first acylation—an aromatic ketone—is substantially deactivated. The acyl group is strongly electron-withdrawing, which reduces the nucleophilicity of the aromatic ring and makes a second electrophilic attack much less favorable.[4][5][6]
However, under harsh conditions, such as high temperatures, long reaction times, or a large excess of a highly reactive acylating agent and catalyst, di-acylation can occur, though it is a rare event.[7]
Q4: How does my choice of Lewis acid catalyst impact side reactions?
The Lewis acid is not just a spectator; its strength and stoichiometry are critical variables that can influence both the reaction rate and the product distribution.[8]
-
Strong Lewis Acids (e.g., AlCl₃): Aluminum chloride is highly effective but can sometimes lead to side reactions or product decomposition if the temperature is not carefully controlled.[8] It is crucial to use AlCl₃ in stoichiometric amounts, as it forms a complex with the product ketone.[4][7] This complexation deactivates the product, helping to prevent polysubstitution.[7]
-
Milder Lewis Acids (e.g., FeCl₃, ZnCl₂, Zeolites): Milder catalysts may offer better regioselectivity and require less stringent conditions, potentially reducing charring and other side reactions.[8] Zeolite catalysts, for instance, have been shown to enhance para-selectivity in the acylation of toluene due to shape-selective constraints within their pores.[9] However, the trade-off can be a slower reaction rate.[8]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the acylation of 3-chlorotoluene.
Problem 1: Low Yield of the Desired Isomer and Poor Regioselectivity
Possible Causes & Recommended Actions:
-
Suboptimal Reaction Temperature:
-
Diagnosis: The isomer distribution is highly sensitive to temperature. Higher temperatures can provide the energy to overcome the activation barrier for the formation of more sterically hindered isomers.
-
Solution: Lower the reaction temperature. Performing the reaction at 0 °C or even lower can often enhance selectivity for the thermodynamically favored, less sterically hindered product (typically the 4-acyl isomer).[7] Run a temperature screening experiment to find the optimal balance between reaction rate and selectivity.
-
-
Incorrect Choice of Solvent:
-
Diagnosis: The polarity of the solvent can influence the reactivity of the electrophile and the isomer distribution.
-
Solution: Screen different solvents. Nonpolar solvents like carbon disulfide (CS₂) or halogenated solvents like 1,2-dichloroethane (DCE) are common. In some cases, changing the solvent can subtly alter the isomer ratio.[7] A study on the acetylation of 3,3′-dimethylbiphenyl found that boiling 1,2-dichloroethane provided superior results.[10]
-
-
Lewis Acid Activity:
-
Diagnosis: The activity of your Lewis acid may be too high or too low.
-
Solution: Consider using a milder Lewis acid like FeCl₃ or ZnCl₂ to potentially improve selectivity.[8] Alternatively, solid acid catalysts like zeolites can offer shape-selectivity that favors the formation of the para-isomer.[9]
-
Problem 2: Significant Formation of Colored Byproducts or Charring
Possible Causes & Recommended Actions:
-
Reaction Temperature is Too High:
-
Diagnosis: The reactants, intermediates, or products are decomposing at the reaction temperature. This is a common issue when using powerful Lewis acids like AlCl₃.[4]
-
Solution: Immediately reduce the reaction temperature. Ensure the reaction is adequately cooled, especially during the addition of the Lewis acid, which is an exothermic process. Perform the reaction at the lowest temperature that allows for a reasonable rate.[7]
-
-
Moisture Contamination:
-
Diagnosis: The Lewis acid catalyst (especially AlCl₃) is highly sensitive to moisture and will react violently, generating heat and side products.[4]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and high-purity, freshly opened reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: Reaction Fails to Initiate or Proceeds Very Slowly
Possible Causes & Recommended Actions:
-
Inactive Catalyst:
-
Diagnosis: The Lewis acid has been deactivated, most likely by exposure to atmospheric moisture.[4]
-
Solution: Use a fresh, unopened container of the Lewis acid or purify the existing batch. Ensure strictly anhydrous conditions are maintained throughout the setup and reaction.
-
-
Insufficient Catalyst Loading:
-
Diagnosis: In Friedel-Crafts acylation, the Lewis acid is consumed by complexation with the product ketone. A catalytic amount is often insufficient.
-
Solution: Use a stoichiometric amount (at least 1.0 to 1.1 equivalents) of the Lewis acid relative to the acylating agent.[4][11] This ensures there is enough catalyst to both activate the acylating agent and complex with the product.
-
-
Poor Reagent Quality:
-
Diagnosis: Impurities in the 3-chlorotoluene or the acylating agent (acyl chloride or anhydride) can interfere with the reaction.
-
Solution: Use purified reagents. If necessary, distill the 3-chlorotoluene and the acylating agent before use.
-
Section 3: Visualizing the Process
Experimental Workflow for Optimizing Regioselectivity
The following diagram outlines a logical workflow for troubleshooting and optimizing the acylation reaction to favor a single isomer.
Caption: Troubleshooting workflow for improving regioselectivity.
Mechanism: Formation of Major vs. Minor Isomers
This diagram illustrates the electrophilic attack at the C4 (major) and C2 (minor) positions, highlighting the difference in steric hindrance.
Caption: Competing pathways based on steric hindrance.
References
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
-
Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]
- BenchChem. (n.d.). Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride.
- BenchChem. (2025). A Comparative Analysis of Methyl and Halogen Directing Effects in Electrophilic Aromatic Substitution.
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Retrieved from [Link]
- Organic Reaction Mechanism. (n.d.).
-
Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
- Derouane, E. G., & Gabelica, Z. (1980). Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts.
- BenchChem. (n.d.). How to avoid polysubstitution in the acylation of substituted benzenes?.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Titinchi, S. J. J., Kamounah, F. S., Abbo, H. S., & Hammerich, O. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the corresponding ketones to dicarboxylic acids. Chemistry Central Journal, 6(1), 52.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. forskning.ruc.dk [forskning.ruc.dk]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Purification of 1-(4-Chloro-2-methylphenyl)ethanone
Welcome to the technical support guide for 1-(4-chloro-2-methylphenyl)ethanone (CAS 37074-38-7). This resource is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. This guide provides troubleshooting solutions and detailed protocols based on established chemical principles and field-proven experience.
The primary synthetic route to this compound is the Friedel-Crafts acylation of 3-chlorotoluene.[1][2] While effective, this reaction is known to generate a profile of impurities, including regioisomers and unreacted starting materials, that can complicate purification. This guide directly addresses these specific challenges.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My crude product is a persistent oil or a low-melting, sticky solid. How can I handle and purify it?
A1: This is a frequent issue, often due to the presence of residual solvents or isomeric impurities that depress the melting point.
-
Probable Cause:
-
Residual Solvent: Dichloromethane or other chlorinated solvents used in the Friedel-Crafts reaction or workup are often trapped in the crude product.
-
Isomeric Impurities: The Friedel-Crafts acylation of 3-chlorotoluene can produce other isomers (e.g., 1-(2-chloro-4-methylphenyl)ethanone) which may be oils and form a eutectic mixture with your desired product.
-
Unreacted Starting Material: Residual 3-chlorotoluene (a liquid) can also contribute to the oily nature.
-
-
Solutions:
-
High-Vacuum Evaporation: Before attempting purification, place the crude material under high vacuum for several hours to remove volatile solvents. Gentle heating (<40°C) can aid this process.
-
Trituration: If the product is a semi-solid, attempt trituration. This involves stirring the crude material with a cold, non-polar solvent in which the desired product is poorly soluble, but the oily impurities are. Cold hexanes or pentane are excellent choices. The desired product should solidify and can be isolated by filtration.
-
"Freezer" Crystallization: Dissolve the oil in a minimal amount of a suitable solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture) and store it in a freezer (-20°C) for 24-48 hours. The slow cooling can sometimes induce crystallization where rapid cooling fails.
-
Q2: My recrystallization attempt failed. The product "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[3] This is a common problem for low-melting solids.
-
Probable Cause:
-
Solution Cooled Too Quickly: Rapid cooling does not provide sufficient time for the ordered crystal lattice to form.
-
Solvent Choice: The chosen solvent may be too good, meaning the compound remains highly soluble even at lower temperatures, or too poor, causing it to crash out prematurely.
-
High Impurity Load: A high concentration of impurities can inhibit crystal lattice formation.
-
-
Solutions:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. If necessary, add a few drops more solvent to ensure full dissolution. Allow the flask to cool to room temperature undisturbed on a benchtop, insulated with glass wool or paper towels. Only after it has reached room temperature should you move it to an ice bath.[4]
-
Change Solvent System: Use a mixed-solvent system.[5] Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water, hexanes) dropwise until persistent cloudiness (turbidity) is observed. Add a drop or two of the "good" solvent to clarify the solution, then cool slowly.[6]
-
Scratch and Seed: Induce crystallization by scratching the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a nucleation site. Alternatively, if you have a small crystal of pure product (a "seed crystal"), add it to the cooled solution to initiate crystallization.[3]
-
Q3: After purification, my product is still contaminated with a persistent isomeric impurity according to NMR/GC analysis. How can I remove it?
A3: Regioisomers formed during Friedel-Crafts acylation are the most likely culprits. They often have very similar polarities and boiling points, making separation difficult.
-
Probable Cause:
-
Regioisomer Formation: Acylation of 3-chlorotoluene can occur at positions ortho or para to the methyl group, leading to different isomers. Their similar structures make them difficult to separate by standard crystallization.
-
-
Solutions:
-
Flash Column Chromatography: This is the most effective method for separating isomers. A long column with a shallow solvent gradient provides the best resolution.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent system like hexanes/ethyl acetate (e.g., 98:2) or hexanes/dichloromethane. Gradually increase the polarity. Monitor fractions carefully by TLC.
-
-
Fractional Distillation (under vacuum): If the isomers have a sufficient difference in boiling points (typically >10-15°C), vacuum distillation can be effective. However, this is less likely to succeed for closely related isomers.
-
Preparative HPLC: For very high purity requirements and small scales, preparative HPLC is the ultimate solution, though it is more resource-intensive.
-
Q4: My isolated product has a yellow or brown tint. How can I decolorize it?
A4: Color often arises from high-molecular-weight, polymeric byproducts formed during the reaction, especially if the reaction temperature was too high.
-
Solution: Activated Charcoal Treatment
-
During the recrystallization process, after the crude product has been fully dissolved in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[6]
-
Swirl the mixture and gently heat for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Proceed with the cooling and crystallization steps as usual.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Key properties are summarized below. This data is critical for planning purification strategies (e.g., selecting distillation vs. recrystallization).
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO | [7] |
| Molecular Weight | 168.62 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | ~56-57 °C (for the related 3-methyl isomer) | [8] |
| Boiling Point | ~104-105 °C at 0.5 mmHg (for the related 3-methyl isomer) | [8] |
| Solubility | Soluble in organic solvents like ethanol, ether, acetone; insoluble in water. | [8] |
Q2: What is the most effective general-purpose purification method for this compound?
A2: For typical laboratory scales (1-50 g) with moderate purity requirements (>98%), recrystallization is the most efficient and cost-effective method. For achieving very high purity (>99.5%) or for separating stubborn isomers, flash column chromatography is superior.
Q3: What are the essential safety precautions?
A3: Standard laboratory safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: The compound is irritating to the eyes and skin.[8] Avoid inhalation of dust or vapors. Handle in a well-ventilated fume hood.
-
Solvents: Purification solvents (hexanes, ethyl acetate, ethanol) are flammable. Never heat them with an open flame. Use a heating mantle or a steam/water bath.[6]
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization using a Mixed-Solvent System (Ethanol/Water)
This protocol is designed to maximize both purity and recovery for a typical crude product.
-
Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask with a magnetic stir bar. Add 30 mL of 95% ethanol and heat the mixture on a hot plate with stirring. Continue adding ethanol in small portions until the solid is completely dissolved at a near-boiling temperature. Use the absolute minimum amount of hot solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add ~100-200 mg of activated charcoal. Gently swirl and heat for 5 minutes. Perform a hot filtration to remove the charcoal.
-
Induce Supersaturation: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 drops of hot ethanol to just re-dissolve the precipitate, rendering the solution clear again. This brings the solution to the ideal saturation point.[4]
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity by measuring the melting point and running an analytical sample (TLC, GC-MS, or NMR). A sharp melting point close to the literature value indicates high purity.[3]
Part 4: Visual Purification Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: Decision workflow for purifying this compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Retrieved from BenchChem website. [Link: https://www.benchchem.com/application-notes/recrystallization-of-1-(4-chlorophenyl)-2-methylpropan-1-one]
- ECHEMI. (n.d.). 1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone Formula. Retrieved from ECHEMI website. [Link: https://www.echemi.com/products/177211-26-6.html]
- ChemBK. (2024). ethanone, 1-(4-chloro-3-methylphenyl)-. Retrieved from ChemBK website. [Link: https://www.chembk.com/en/chem/37074-39-8]
- PubChem. (n.d.). 1-(4-Chloro-2-hydroxy-5-methylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from PubChem website. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/12135029]
- PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from PubChem website. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/237805]
- ECHEMI. (n.d.). 2-Chloro-1-(4-methylphenyl)ethanone Formula. Retrieved from ECHEMI website. [Link: https://www.echemi.com/products/4209-24-9.html]
- Chemical Synthesis Database. (2025). This compound. Retrieved from Chemical Synthesis Database website. [Link: https://www.chemsynthesis.com/base/chemical-structure-37074-38-7.html]
- ChemSynthesis. (2025). 2-chloro-1-(4-methylphenyl)ethanone. Retrieved from ChemSynthesis website. [Link: https://www.chemsynthesis.com/base/chemical-structure-4209-24-9.html]
- The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link: https://www.youtube.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S website. [Link: https://byjus.
- National Center for Biotechnology Information. (n.d.). 2,2-Dichloro-1-(4-methylphenyl)ethanone. PubMed Central (PMC). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2242223/]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website. [Link: https://www.chem.rochester.edu/notvoodoo/pages/reagents.php?
- ChemSynthesis. (2025). 1-(4-chloro-2-methylsulfanylphenyl)ethanone. Retrieved from ChemSynthesis website. [Link: https://www.chemsynthesis.com/base/chemical-structure-1-(4-chloro-2-methylsulfanylphenyl)ethanone.html]
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link: https://www.youtube.
- Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia website. [Link: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
- MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. [Link: https://www.youtube.
- Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to Aldehydes: (R)-1-(4-Chlorophenyl)-1-m-tolylethanol. Retrieved from Organic Syntheses website. [Link: http://www.orgsyn.org/demo.aspx?prep=v96p0333]
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry website. [Link: https://www.masterorganicchemistry.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.
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Technical Support Center: Purification of 1-(4-Chloro-2-methylphenyl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(4-Chloro-2-methylphenyl)ethanone. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the removal of impurities.
Introduction to Impurity Profile
The primary synthesis route to this compound is the Friedel-Crafts acylation of 3-chlorotoluene. This reaction, while effective, is known to generate isomeric impurities due to the directing effects of the chloro and methyl substituents on the aromatic ring. The principal impurity of concern is 1-(5-chloro-2-methylphenyl)ethanone . Other potential impurities include unreacted starting materials and poly-acylated byproducts. Effective purification is therefore critical to isolate the desired product with high purity.
Below is a comparative summary of the physicochemical properties of the target compound and its main isomeric impurity, which are crucial for developing an effective purification strategy.
| Property | This compound | 1-(5-chloro-2-methylphenyl)ethanone | Reference(s) |
| Molecular Formula | C₉H₉ClO | C₉H₉ClO | [1] |
| Molecular Weight | 168.62 g/mol | 168.62 g/mol | [1] |
| Boiling Point | Not explicitly available | Not explicitly available | |
| Melting Point | Not explicitly available | Not explicitly available |
Purification Strategy Overview
The choice of purification method depends on the scale of the experiment, the nature of the impurities, and the desired final purity. The most common and effective techniques for purifying this compound are:
-
Recrystallization: A powerful technique for removing small amounts of impurities, particularly when the desired compound is a solid at room temperature.
-
Column Chromatography: Highly effective for separating compounds with different polarities, making it ideal for removing isomeric impurities.
-
Vacuum Distillation: Suitable for large-scale purification of thermally stable liquids with different boiling points.
The following sections provide detailed troubleshooting guides and protocols for each of these methods.
Recrystallization: Troubleshooting and FAQ
Recrystallization is often the first line of defense for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For substituted acetophenones, common and effective solvent systems include:
-
Single-solvent systems: Ethanol or methanol can be effective if the impurities have significantly different solubilities.[2]
-
Mixed-solvent systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can provide excellent results. Common pairs include ethanol/water and hexane/acetone.[2]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. To resolve this:
-
Add more of the "good" solvent: This will reduce the supersaturation and may allow for crystallization to occur upon slower cooling.
-
Lower the crystallization temperature: Try cooling the solution more slowly to encourage crystal nucleation.
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
Q3: Crystal formation is very slow or doesn't happen at all. What are the likely causes?
A3: This is a common issue that can be addressed by:
-
Inducing crystallization: Try scratching the flask or adding a seed crystal.
-
Reducing the amount of solvent: If too much solvent was used, the solution may not be saturated enough for crystallization to occur. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Using a different solvent system: The chosen solvent may not be optimal. Experiment with different solvents or mixed-solvent systems.
Q4: The purity of my recrystallized product is still low. What can I do?
A4: If a single recrystallization does not yield the desired purity, you can:
-
Perform a second recrystallization: This can further remove impurities.
-
Use a different purification technique: If isomeric impurities are the main issue, column chromatography may be necessary.
Experimental Protocol: Recrystallization
This protocol provides a general procedure for recrystallization using a mixed-solvent system, which is often effective for substituted acetophenones.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol with stirring.[2]
-
Induce Saturation: To the hot solution, add hot deionized water dropwise until the solution becomes persistently cloudy.[2]
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, making the solution clear again.[2]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the resulting crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Diagram: Recrystallization Workflow
Caption: General workflow for mixed-solvent recrystallization.
Column Chromatography: Troubleshooting and FAQ
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating isomers of this compound.
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: How do I choose the right solvent system (mobile phase) for column chromatography?
A1: The best way to determine an appropriate mobile phase is by using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that gives good separation between the desired product and its impurities, with an Rf value for the desired product ideally between 0.2 and 0.4. For substituted acetophenones on a silica gel column, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[3]
Q2: My compounds are not separating on the column. What can I do?
A2: Poor separation can be due to several factors:
-
Inappropriate mobile phase: If the Rf values of your compounds are too high (running too fast), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If the Rf values are too low (sticking to the column), increase the polarity.
-
Column overloading: Using too much sample can lead to broad bands and poor separation. Use an appropriate amount of sample for your column size.
-
Improperly packed column: Channels or cracks in the stationary phase will lead to poor separation. Ensure the column is packed uniformly.
Q3: The desired product is eluting with impurities. How can I improve the separation?
A3: If there is co-elution:
-
Use a shallower gradient: If you are using gradient elution, a slower, more gradual increase in polarity can improve separation.
-
Try a different solvent system: Sometimes changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
-
Use a different stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina or a bonded-phase silica.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Pressurized air or nitrogen source
-
Fraction collector or test tubes
Procedure:
-
TLC Analysis: Develop a suitable mobile phase using TLC. Start with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15) to find a system that provides good separation of the desired product from its impurities.[3]
-
Column Packing: Pack a glass column with silica gel using either the "dry packing" or "slurry packing" method. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a low-boiling solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with the least polar mobile phase determined from your TLC analysis. Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or with a fraction collector.
-
TLC Monitoring: Monitor the composition of the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Diagram: Column Chromatography Decision Tree
Caption: Decision-making workflow for purification by column chromatography.
Vacuum Distillation: Considerations
Vacuum distillation can be an effective method for purifying this compound, especially on a larger scale, provided there is a sufficient difference in the boiling points of the product and its impurities.
Key Considerations:
-
Boiling Point Difference: The effectiveness of distillation relies on the difference in boiling points between the desired compound and its impurities. Since the isomeric impurities of this compound have very similar structures, their boiling points are likely to be very close, which may make separation by distillation difficult.
-
Thermal Stability: The compound must be thermally stable at the temperatures required for distillation, even under reduced pressure.
-
Apparatus: A fractional distillation apparatus with a vacuum source is required. The efficiency of the separation will depend on the length and packing of the distillation column.
Given the likely small difference in boiling points between the isomeric impurities, vacuum distillation is generally less effective than column chromatography for achieving high purity.
Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for both separating and identifying volatile and semi-volatile impurities. The mass spectrometer provides structural information that can help in the unambiguous identification of isomeric impurities.[4][5]
-
High-Performance Liquid Chromatography (HPLC): A versatile and robust method for quantitative purity determination. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[6] UV detection is suitable for these aromatic ketones.
References
-
PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
Kamberi, M., Riley, C. M., Ma, X., & Chen, S. W. C. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 123–128. [Link]
-
NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sawada, H., Hara, A., Nakayama, T., & Kato, A. (1980). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 87(5), 1433-1443. [Link]
-
International Journal of Creative Research Thoughts. (2024). Chromatography Method Development For Impurity Analysis And Degradation. [Link]
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DeLuca, R. J., & Paquette, L. A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57361. [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Retrieved from [Link]
- Patsnap. (n.d.). Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography.
- Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. Washington, DC: U.S.
-
Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]
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El-Haj, B. M., Al-Amri, A. M., & Hassan, H. M. (2014). Mass spectral fragmentation pattern of the underivatized halogenated... ResearchGate. [Link]
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Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]
-
Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. [Link]
- Patsnap. (n.d.). Method for separating and determining 2,4-dichloroacetophenone and 2,6-dichloroacetophenone isomers by high-performance liquid chromatography.
- Deanesly, R. M. (1939). U.S. Patent No. 2,166,584. Washington, DC: U.S.
-
Lee, S., et al. (2017). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. PubMed Central. [Link]
-
University of Texas at Arlington. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. [Link]
- University of Arizona. (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process.
-
Westphal, F., et al. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Gesellschaft für Toxikologische und Forensische Chemie. [Link]
Sources
Technical Support Center: Synthesis of 1-(4-Chloro-2-methylphenyl)ethanone
<_ _>
Welcome to the technical support guide for the synthesis of 1-(4-Chloro-2-methylphenyl)ethanone (CAS 37074-38-7), a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers and production chemists overcome common challenges, particularly the formation of isomeric and other byproducts.
Frequently Asked questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent industrial and laboratory method is the Friedel-Crafts acylation of 3-chlorotoluene.[2] This electrophilic aromatic substitution reaction uses an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to introduce an acetyl group onto the aromatic ring.[3][4][5]
Q2: What are the primary byproducts I should expect in this synthesis?
The primary byproducts are isomers of the target molecule. When acylating 3-chlorotoluene, the directing effects of the methyl group (ortho-, para-directing) and the chlorine atom (ortho-, para-directing) lead to a mixture of products.
-
Desired Product: this compound (acylation at C4, para to Cl, ortho to CH₃).
-
Major Isomeric Byproduct: 1-(2-Chloro-4-methylphenyl)ethanone (acylation at C6, ortho to Cl, para to CH₃).
-
Minor Isomeric Byproduct: 1-(4-Chloro-3-methylphenyl)ethanone (acylation at C5, ortho to CH₃, meta to Cl).[6]
Other potential byproducts can include di-acylated products and residual starting materials.
Q3: What is the mechanistic reason for the formation of these isomers?
The formation of isomers is governed by the principles of electrophilic aromatic substitution. The incoming electrophile, the acylium ion (CH₃CO⁺) or its complex with the Lewis acid, attacks the electron-rich aromatic ring.[7] Both the methyl group and the chlorine atom activate the ortho and para positions relative to themselves. The substitution pattern is a result of the combined directing effects and steric hindrance.
-
Position 4 (Desired): Strongly activated (ortho to methyl, para to chloro). This is typically the major product.
-
Position 6: Also strongly activated (ortho to both methyl and chloro), but may be slightly less favored due to steric hindrance from two adjacent substituents.
-
Position 2: Activated (ortho to chloro, meta to methyl), but sterically hindered by the adjacent methyl group.
-
Position 5: Activated (ortho to methyl, meta to chloro), generally a minor product due to less favorable electronic stabilization compared to the para positions.
Q4: Can the acyl group rearrange during the reaction, similar to alkyl groups in Friedel-Crafts alkylation?
No. A significant advantage of Friedel-Crafts acylation is that the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements.[8][9] This ensures that the acetyl group remains intact and adds directly to the ring, preventing the formation of rearranged byproducts that are common in Friedel-Crafts alkylation.[8][9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis and purification of this compound.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low Yield of Desired Product | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate the catalyst. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of anhydrous AlCl₃ if possible. |
| 2. Insufficient Catalyst: The product ketone is a Lewis base and forms a complex with the AlCl₃ catalyst, effectively consuming it.[10] | A stoichiometric amount of AlCl₃ (at least 1.0 equivalent per mole of acylating agent) is required. For optimal results, a slight excess (e.g., 1.1-1.2 equivalents) is often used. | |
| 3. Incomplete Reaction: Reaction time may be too short or the temperature too low. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. | |
| High Levels of Isomeric Byproducts | 1. Suboptimal Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic control of the reaction, affecting isomer distribution. | Generally, lower temperatures favor the formation of the sterically less hindered para-substituted product. Start the reaction at 0-5 °C and allow it to slowly warm to room temperature. |
| 2. Choice of Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the electrophile and the isomer ratios. | Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Using carbon disulfide (CS₂), which is less polar, has been reported to sometimes improve selectivity but requires careful handling due to its high volatility and toxicity. | |
| 3. Impure Starting Material: The starting 3-chlorotoluene may contain other isomers (e.g., 2-chlorotoluene or 4-chlorotoluene).[11][12] | Verify the purity of the starting material by GC or NMR before starting the reaction. Purification of the starting material by distillation may be necessary. | |
| Dark, Tarry Reaction Mixture | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of starting materials and products, a common issue in Friedel-Crafts reactions. | Maintain strict temperature control, especially during the addition of the catalyst and reactants. Use an ice bath to manage the exothermic nature of the reaction.[13] |
| 2. Presence of Reactive Impurities: Impurities in the starting materials or solvent can lead to side reactions and charring. | Use high-purity, anhydrous solvents and reagents. | |
| Difficult Purification | 1. Close Boiling Points of Isomers: The desired product and its main isomeric byproduct, 1-(2-Chloro-4-methylphenyl)ethanone, may have very similar boiling points, making separation by simple distillation challenging. | Fractional Distillation: Use a vacuum distillation setup with a fractionating column (e.g., Vigreux or packed column) for better separation. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be highly effective for removing isomers. Column Chromatography: For small-scale preparations or very high purity requirements, silica gel chromatography is a reliable method.[14] |
| 2. Formation of Emulsions During Workup: The aluminum salts formed during the aqueous quench can lead to persistent emulsions, complicating extraction. | During workup, pour the reaction mixture slowly onto crushed ice and concentrated HCl. The acid helps to break down the aluminum-ketone complex and keep aluminum salts dissolved. If an emulsion forms, adding a saturated brine solution can help break it. |
Visualizing the Reaction: Byproduct Formation Pathway
The following diagram illustrates the Friedel-Crafts acylation of 3-chlorotoluene and the formation pathways for the desired product and the main isomeric byproducts.
Caption: Reaction pathway for the acylation of 3-chlorotoluene.
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Charging Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Formation of Electrophile: In the dropping funnel, prepare a solution of acetyl chloride (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 5 °C.[13]
-
Acylation: After the addition is complete, add a solution of 3-chlorotoluene (1.0 eq.) in anhydrous DCM dropwise via the dropping funnel, again keeping the temperature below 5 °C.
-
Reaction Completion: Once the addition of 3-chlorotoluene is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates consumption of the starting material.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C and very carefully and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Stir until all the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short fractionating column (e.g., Vigreux). Ensure all joints are properly sealed.
-
Distillation: Transfer the crude product to the distillation flask. Apply vacuum and gently heat the flask using an oil bath.
-
Fraction Collection: Collect and discard any initial low-boiling fractions (likely residual solvent or starting material). Carefully collect the product fraction at the expected boiling point (approx. 104-105°C at 0.4 mmHg).[6]
-
Analysis: Analyze the collected fractions by GC or NMR to confirm purity and isomeric ratio. Combine fractions that meet the purity specification.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (1984). US4433173A - Acetophenone purification.
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-chloro-1-(4-methylphenyl)ethanone. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2000). WO2000075094A2 - Method for producing a halogenated acetophenone.
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]
-
SciELO. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Enantioselective microbial reduction of substituted acetophenones. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ChemBK. (n.d.). ethanone, 1-(4-chloro-3-methylphenyl)-. Retrieved from [Link]
- Google Patents. (2000). DE10027654A1 - Preparation of 4-methylacetophenone....
-
NIH National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]
-
Loba Chemie. (n.d.). 3-CHLOROTOLUENE. Retrieved from [Link]
-
SpringerOpen. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the. Retrieved from [Link]
- Google Patents. (2020). CN112094171B - Method for synthesizing m-chlorotoluene through isomerization reaction.
-
Taylor & Francis Online. (n.d.). Chlorotoluene – Knowledge and References. Retrieved from [Link]
- Google Patents. (1989). US4827058A - Process for the removal of m-chlorotoluene from chlorotoluene mixtures.
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Technical Support Center: Regioselectivity in the Synthesis of 1-(4-Chloro-2-methylphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-Chloro-2-methylphenyl)ethanone, a key intermediate in the pharmaceutical and agrochemical industries.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, with a primary focus on achieving high regioselectivity. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary challenges?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 3-chlorotoluene using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] The core challenge of this synthesis lies in controlling the regioselectivity. The starting material, 3-chlorotoluene, has two substituents—a methyl group (-CH₃) and a chlorine atom (-Cl)—that direct the incoming acetyl group to different positions on the aromatic ring, leading to the formation of undesired isomeric byproducts.
Q2: What are the major isomeric byproducts I should expect, and why do they form?
In the Friedel-Crafts acylation of 3-chlorotoluene, the methyl group is an activating, ortho-, para- director, while the chlorine atom is a deactivating, ortho-, para- director. This results in a competitive reaction leading to a mixture of products. The primary isomers you will encounter are:
-
Desired Product: this compound
-
Major Byproduct: 1-(2-Chloro-4-methylphenyl)ethanone
-
Other Possible Isomers: 1-(4-Chloro-3-methylphenyl)ethanone and 1-(2-Chloro-5-methylphenyl)ethanone, though typically formed in smaller amounts due to steric hindrance and electronic effects.
The formation of these isomers is a direct consequence of the carbocation intermediates formed during the electrophilic aromatic substitution reaction. The stability of these intermediates dictates the final product distribution.[4]
Q3: How can I accurately identify and quantify the desired product and its isomeric byproducts?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most reliable analytical techniques for the identification and quantification of these isomers.
-
GC-MS: This method separates the isomers based on their volatility and provides distinct mass spectra, allowing for unambiguous identification.
-
HPLC: With an appropriate column and mobile phase, HPLC can effectively separate the isomers, and with proper calibration, it can be used for accurate quantification.
For routine reaction monitoring, thin-layer chromatography (TLC) can provide a qualitative assessment of the reaction's progress.
Troubleshooting Guide: Enhancing Regioselectivity
This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on minimizing the formation of the major byproduct, 1-(2-Chloro-4-methylphenyl)ethanone.
Issue: Low Yield of the Desired this compound Isomer
Possible Cause 1: Suboptimal Reaction Temperature
-
Scientific Rationale: The activation energies for the formation of different isomers can vary. Lowering the reaction temperature often favors the thermodynamically more stable product, which in many Friedel-Crafts acylations, can lead to improved regioselectivity.
-
Suggested Solution: Conduct the reaction at a lower temperature, typically between -10°C and 0°C. This can be achieved using an ice-salt or ice-acetone bath. It is crucial to maintain a consistent temperature throughout the addition of reactants.
Possible Cause 2: Inappropriate Lewis Acid Catalyst or Stoichiometry
-
Scientific Rationale: The nature and amount of the Lewis acid can significantly influence the steric and electronic environment of the reaction, thereby affecting the isomer ratio.[5][6] Stronger Lewis acids or an excess amount can sometimes lead to decreased selectivity.
-
Suggested Solution:
-
Catalyst Screening: While AlCl₃ is common, consider screening other Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), which may offer different selectivity profiles.[7]
-
Stoichiometry Optimization: Use a stoichiometric amount of the Lewis acid relative to the acylating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Drastic excesses should be avoided.
-
Possible Cause 3: Incorrect Solvent Choice
-
Scientific Rationale: The polarity of the solvent can influence the stability of the charged intermediates and the overall reaction pathway.
-
Suggested Solution: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard for Friedel-Crafts acylations. If you are experiencing poor selectivity, consider screening other non-polar or moderately polar aprotic solvents.
Possible Cause 4: Order of Reagent Addition
-
Scientific Rationale: The sequence of adding reagents can impact local concentrations and the formation of the active electrophile.
-
Suggested Solution: The recommended and most common procedure is to first form the complex between the Lewis acid and the acylating agent (acetyl chloride or acetic anhydride) at a low temperature. Then, slowly add the 3-chlorotoluene to this pre-formed complex. This ensures that the electrophile is readily available to react as the substrate is introduced.
Data Presentation: Influence of Reaction Conditions on Isomer Distribution
The following table summarizes typical isomer distributions under different reaction conditions. These are representative values and may vary based on specific experimental setups.
| Catalyst (Equivalents) | Acylating Agent | Solvent | Temperature (°C) | Desired Isomer (%) | Major Byproduct (%) |
| AlCl₃ (1.1) | Acetyl Chloride | DCM | 25 | 65 | 30 |
| AlCl₃ (1.1) | Acetyl Chloride | DCM | 0 | 75 | 20 |
| FeCl₃ (1.1) | Acetyl Chloride | DCM | 0 | 70 | 25 |
| ZnCl₂ (1.2) | Acetic Anhydride | Neat | 80 | 60 | 35 |
Experimental Protocols
Optimized Protocol for Regioselective Friedel-Crafts Acylation
This protocol is designed to maximize the yield of this compound.
Materials:
-
3-chlorotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Complex Formation: Cool the suspension to 0°C using an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel over 20-30 minutes, ensuring the temperature remains below 5°C.
-
Acylation Reaction: After the addition of acetyl chloride is complete, slowly add a solution of 3-chlorotoluene (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired this compound.
Visualization of the Synthetic Workflow
Caption: Optimized workflow for the regioselective synthesis.
Mechanistic Considerations for Regioselectivity
The regioselectivity is determined by the relative stability of the Wheland intermediates (arenium ions) formed upon electrophilic attack.
Caption: Competing pathways in the acylation of 3-chlorotoluene.
The methyl group's electron-donating nature stabilizes the positive charge in the arenium ion more effectively, particularly when the acetyl group adds ortho to the methyl group and para to the chlorine, leading to the desired product.
References
- Vertex AI Search. (2023). Efficient and regioselective acetylation of benzene derivatives with Ac2O in the presence of mercurytetrathiocyanatocobaltate.
- Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).
- Journal of the American Chemical Society. (1998).
- Google Patents. (2000).
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 1-(5-Chloro-2-methylphenyl)
- ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
- Sigma-Aldrich.
- SciSpace. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).
- PMC - NIH. Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes.
- BenchChem. Synthesis routes of 1-(4-Amino-2,6-dimethylphenyl)ethanone.
- Guidechem. 4-CHLORO-2-METHYLACETOPHENONE 37074-38-7 wiki.
- Chem-Impex. 4'-Chloro-2'-methylacetophenone.
- Google Patents. (2000).
- Chemistry Stack Exchange. (2017).
- Organic Chemistry Portal.
- Chemical Synthesis Database. (2025). This compound.
- BLDpharm. 37074-38-7|this compound.
- Organic Syntheses Procedure. Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to.
- YouTube. (2016). EAS Reactions (3)
- PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805.
- Master Organic Chemistry. (2018).
- PMC - NIH. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
- PMC - NIH. 2,2-Dichloro-1-(4-methylphenyl)ethanone.
- Organic Letters. (2010). Regioselective Synthesis of Indanones.
- BenchChem. (2025). Technical Support Center: Synthesis of 1-(3-Chloro-4-methylphenyl)ethanone.
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- Organic & Biomolecular Chemistry (RSC Publishing). (2021). Regioselective synthesis of 4-arylamino-1,2-naphthoquinones in eutectogel as a confined reaction medium using LED light.
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- 7. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Friedel-Crafts Acylation of Substituted Toluenes
<_
_>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for catalyst deactivation issues encountered during the Friedel-Crafts acylation of substituted toluenes. Here, we move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose problems and implement robust solutions.
Section 1: Troubleshooting Guide - Common Scenarios & Solutions
This section addresses specific, acute problems you might encounter during your experiments. Each issue is presented in a question-and-answer format to directly address your concerns.
Issue 1: My reaction won't start, or the yield is near zero. What's the most likely cause?
Answer: An inactive or deactivated catalyst is the most common reason for reaction failure. This typically points to two primary culprits: moisture contamination or inherent substrate incompatibility.
-
Moisture Contamination: Homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃) are exceptionally sensitive to water.[1][2] Any moisture in your glassware, solvents, or reagents will hydrolyze the catalyst, converting it into inactive aluminum hydroxide and effectively killing the reaction before it begins.[1][3] If you observe a cloudy, off-white mixture upon adding the acyl chloride to the AlCl₃ suspension, it's a strong indicator of moisture contamination, and you may need to restart the experiment.[4]
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried overnight) and cooled in a desiccator. Use anhydrous grade solvents and freshly opened or purified reagents. The entire setup, including reagent transfers, should be performed under an inert atmosphere (e.g., nitrogen or argon).[1][4]
-
-
Deactivated Aromatic Substrate: Friedel-Crafts reactions are electrophilic aromatic substitutions. If your substituted toluene contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the aromatic ring is deactivated and will not be nucleophilic enough to attack the acylium ion.[2][5]
-
Solution: This is a fundamental limitation. If your substrate is highly deactivated, the Friedel-Crafts acylation may not be a viable synthetic route.
-
Issue 2: The reaction starts but stops prematurely, leaving significant amounts of unreacted starting material.
Answer: This classic symptom points towards catalyst deactivation during the reaction. The most probable cause in an acylation reaction is product complexation.
-
Product Complexation: The ketone product of a Friedel-Crafts acylation is a Lewis base. It readily forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][6] This complex sequesters the catalyst, effectively removing it from the reaction cycle.[1][6][7] Unlike Friedel-Crafts alkylation, where the catalyst is regenerated, acylation consumes the catalyst.
-
Solution: A stoichiometric amount (1.0 equivalent) or even a slight excess (1.1-1.3 equivalents) of the Lewis acid catalyst is required for the reaction to proceed to completion.[1][6] Using a sub-stoichiometric amount will guarantee that the reaction stops once all the catalyst is complexed with the product.
-
Below is a diagram illustrating the primary pathways for catalyst deactivation.
Caption: Major pathways leading to catalyst deactivation.
Issue 3: I'm using a heterogeneous zeolite catalyst, and its activity drops significantly with each reuse.
Answer: Deactivation of solid acid catalysts like zeolites in Friedel-Crafts acylation is common and typically results from two main processes: coke formation and leaching of active sites.
-
Coke Formation: At reaction temperatures, reactants, products, and byproducts can polymerize and form heavy, carbonaceous deposits (coke) on the catalyst surface and within its pores.[8][9] This coke physically blocks access to the active acid sites, leading to a rapid decline in activity.[9][10][11]
-
Solution: The catalyst needs to be regenerated after the reaction. This usually involves a high-temperature calcination step in the presence of air (or oxygen) to burn off the organic coke deposits.[1]
-
-
Leaching of Active Sites: In some reaction media, the active aluminum sites in the zeolite framework can be leached out, leading to an irreversible loss of acidity and catalytic activity.[10][12]
-
Solution: This is more difficult to address. Optimizing reaction conditions (e.g., using a less aggressive solvent, lowering the temperature) may help minimize leaching. If leaching is severe, a different type of solid catalyst may be required.
-
Section 2: In-Depth FAQs
This section provides deeper insights into the fundamental principles governing catalyst activity in this reaction.
Q1: Why is a stoichiometric amount of Lewis acid needed for acylation but not for alkylation? A1: The key difference lies in the nature of the product. In Friedel-Crafts alkylation , the product is an alkylated aromatic ring, which is a weak Lewis base and does not form a strong complex with the Lewis acid catalyst. Therefore, the catalyst is regenerated and can participate in multiple cycles.[13] In contrast, the ketone product of acylation is a relatively strong Lewis base due to the carbonyl oxygen. It forms a very stable complex with the Lewis acid, effectively taking it out of commission.[1][6][14] To ensure the reaction goes to completion, you must add enough catalyst to react with all the starting material, knowing that each molecule of product will sequester one molecule of catalyst.
Q2: Can I use a milder Lewis acid than AlCl₃ to avoid side reactions? A2: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[5] Milder catalysts may offer better selectivity and require less stringent conditions.[5] However, there is often a trade-off between catalyst mildness and reactivity. A weaker Lewis acid may lead to slower reaction rates or lower overall yields.[5] The optimal catalyst depends on the specific reactivity of your substituted toluene and acylating agent.
Q3: How do substituents on the toluene ring affect the reaction and potential catalyst deactivation? A3: Electron-donating groups (like the methyl group in toluene) activate the ring, making it more nucleophilic and generally increasing the reaction rate.[15] They direct the acylation to the ortho and para positions, with the para product often favored due to less steric hindrance.[16][17] Electron-withdrawing groups deactivate the ring, slowing or preventing the reaction entirely.[2][15] Neither type of substituent directly causes catalyst deactivation, but by influencing the reaction rate and product formation, they indirectly affect the conditions under which deactivation might occur (e.g., longer reaction times at higher temperatures may lead to more coke formation on heterogeneous catalysts).
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Toluene using AlCl₃
This protocol outlines a standard laboratory procedure, emphasizing the steps crucial for preventing catalyst deactivation.
-
Apparatus Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser. Ensure the entire system is under a positive pressure of an inert gas like nitrogen or argon.[1][4]
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1-1.3 equivalents) and an anhydrous solvent (e.g., dichloromethane).[1][4]
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension.[1][4] This step can be exothermic; maintain the temperature between 0-5°C.[1] A successful activation of the electrophile often results in a homogeneous, brightly colored solution.[4]
-
Toluene Addition: After the acyl chloride addition is complete, add the substituted toluene (1.0 equivalent), dissolved in a small amount of anhydrous solvent, dropwise over 15-30 minutes, keeping the temperature at 0-5°C.[1]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring progress by TLC.[2][18]
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride-ketone complex.[1][4][18]
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, extract the aqueous layer, and combine the organic fractions. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1][4][18] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.[1][18]
Protocol 2: Regeneration of a Heterogeneous Zeolite Catalyst
This procedure describes a general method for regenerating a coked zeolite catalyst.
-
Separation: After the reaction, separate the zeolite catalyst from the reaction mixture by filtration or centrifugation.[1]
-
Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethyl acetate, dichloromethane) to remove any adsorbed organic molecules.[1]
-
Drying: Dry the washed catalyst in an oven at 100-120°C overnight to remove all residual solvent.[1]
-
Calcination: Place the dried catalyst in a ceramic crucible and heat it in a muffle furnace in the presence of air. Ramp the temperature to 500-550°C and hold for 3-5 hours to ensure complete combustion of coke deposits.[1]
-
Cooling and Storage: Allow the catalyst to cool to room temperature inside a desiccator to prevent re-adsorption of atmospheric moisture. Store the regenerated catalyst in a tightly sealed container in a dry environment until its next use.[1]
Section 4: Catalyst Comparison
The choice of catalyst is critical. The table below summarizes the properties of common Lewis acids and a representative solid acid for the acylation of substituted toluenes.
| Catalyst Type | Catalyst Example | Typical Loading | Key Advantages | Common Deactivation Issues |
| Homogeneous | Aluminum Chloride (AlCl₃) | Stoichiometric (>1.0 eq) | High activity, readily available, well-understood reactivity.[6][13] | Highly sensitive to moisture[1][2][5], forms stable complexes with the ketone product.[1][6] |
| Homogeneous | Ferric Chloride (FeCl₃) | Stoichiometric | Milder than AlCl₃, can offer better selectivity.[5] | Also sensitive to moisture, generally lower activity than AlCl₃. |
| Heterogeneous | Zeolite (e.g., H-ZSM-5) | Catalytic | Reusable, easily separated from the reaction mixture, environmentally benign.[19][20] | Deactivation via coke formation[10][19], potential for active site leaching.[10][12] |
References
- BenchChem. (2025). Managing catalyst deactivation in Friedel-Crafts reactions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- Scribd.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Unknown Source.
- Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?.
- Wikipedia. Friedel–Crafts reaction.
- Mondal, B. (2020).
- Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?.
- LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- ACS Publications. (2013). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides.
- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using o-Toluoyl Chloride. BenchChem Technical Support.
- BenchChem. (2025). Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride. BenchChem Technical Support.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (n.d.).
- YouTube. (2017).
- Quora. (2018).
- Khan Academy.
- Chemguide.
- SCIRP. (n.d.).
- ACS Publications.
- Organic Chemistry Portal.
- RSC Publishing. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions.
- Unknown Source. (PDF)
- Unknown Source. Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process.
- Unknown Source. (2024).
- Unknown Source. (2011). The studies on the Friedel–Crafts acylation of toluene with acetic anhydride over HPW/TiO2.
- LibreTexts Chemistry. (2015). 15.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Chemistry Steps. (2022).
- ResearchGate. (2016). Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process.
- Chemistry Steps.
- Unknown Source. (1986).
- Sigma-Aldrich.
- Andonian, A. (n.d.).
- LibreTexts Chemistry. (2023). Friedel-Crafts Reactions.
- The Organic Chemistry Tutor. (2016).
- Unknown Source. (2018).
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Technical Support Center: Column Chromatography Purification of 1-(4-Chloro-2-methylphenyl)ethanone
Welcome to the technical support center for the chromatographic purification of 1-(4-Chloro-2-methylphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the purification of this moderately polar aromatic ketone. Here, we synthesize fundamental chromatographic principles with practical, field-tested solutions to empower you to resolve separation issues efficiently and confidently.
I. Understanding Your Compound: this compound
Before delving into troubleshooting, a foundational understanding of the target molecule and its likely contaminants is paramount.
Synthesis Context and Potential Impurities: this compound is typically synthesized via a Friedel-Crafts acylation of 3-chlorotoluene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] This synthetic route informs the likely impurity profile you will encounter:
-
Unreacted Starting Materials: 3-chlorotoluene.
-
Isomeric Byproducts: Acylation at other positions on the 3-chlorotoluene ring.
-
Polysubstituted Products: Di-acylated species, although less common in acylation compared to alkylation.[3]
-
Residual Catalyst: Hydrolyzed Lewis acid.
| Property | Estimated Value/Characteristic | Rationale/Comparison |
| Molecular Weight | 168.62 g/mol | Calculated from the molecular formula C₉H₉ClO.[4] |
| Physical State | Solid | Based on isomers like 2-Chloro-1-(4-methylphenyl)ethanone (m.p. 57-58 °C) and 1-(4-chloro-3-methylphenyl)ethanone (m.p. 80-82 °C).[5][6] |
| Polarity | Moderately Polar | The ketone and chloro functionalities impart polarity. Its polarity is greater than the starting material (3-chlorotoluene) but lower than highly polar compounds like alcohols or carboxylic acids. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). | Typical for aromatic ketones.[6] |
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the column chromatography of this compound.
Q1: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis?
A1: An excellent starting point for developing your mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. For aromatic ketones, a hexane/ethyl acetate system is standard.[6] Begin with a 4:1 or 3:1 ratio of hexane to ethyl acetate. The goal is to achieve a retention factor (Rf) for your target compound of approximately 0.25-0.35 on a silica gel TLC plate, as this generally translates well to column separation.[7]
Q2: My compound is not moving off the baseline in my initial TLC trials, even with 100% ethyl acetate. What should I do?
A2: If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to displace it from the polar silica gel stationary phase. You can increase the polarity of your mobile phase by adding a small percentage (1-5%) of a more polar solvent like methanol or isopropanol to your ethyl acetate.
Q3: The spots on my TLC plate are streaking. What causes this?
A3: Streaking on a TLC plate can be due to several factors:
-
Overloading: You have spotted too much of your sample. Try diluting your sample before spotting.
-
Insolubility: Your compound may not be fully soluble in the mobile phase, causing it to streak as it moves up the plate.
-
Strong Acidity/Basicity: If your compound is strongly acidic or basic, it can interact irreversibly with the silica gel. Adding a small amount of a modifier to your mobile phase (e.g., 0.5% acetic acid for acidic compounds or 0.5% triethylamine for basic compounds) can often resolve this.
-
Compound Decomposition: The compound may be degrading on the silica gel.
Q4: Should I use silica gel or alumina as my stationary phase?
A4: For moderately polar, neutral compounds like this compound, silica gel is the most common and appropriate stationary phase.[8] Alumina can be a good alternative if your compound is found to be unstable on silica gel.
III. In-Depth Troubleshooting Guide
This section provides a structured approach to resolving more complex separation challenges.
Problem 1: Poor Separation of the Target Compound from a Close-Running Impurity
Scenario: Your TLC analysis shows two spots that are very close together, making separation on a column difficult.
Root Cause Analysis and Solution Workflow:
Caption: Workflow for troubleshooting poor separation.
Detailed Protocol for Mobile Phase Optimization:
-
Scout Different Solvent Systems: Instead of only relying on hexane/ethyl acetate, test other solvent systems with different selectivities.[9] Good alternatives include:
-
Hexane/Dichloromethane
-
Toluene/Ethyl Acetate
-
-
Run TLCs in Parallel: Prepare three TLC chambers with different solvent systems (e.g., 4:1 Hexane/EtOAc, 1:1 Hexane/DCM, 9:1 Toluene/EtOAc).
-
Analyze and Compare Rf Values: Observe the separation in each system. The goal is to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.
-
Fine-Tune the Best System: Once you have identified the most promising solvent system, fine-tune the ratio to achieve an Rf of 0.25-0.35 for your target compound while maintaining good separation.
Problem 2: The Compound Elutes Too Quickly (High Rf) or Not at All (Stays on Top of the Column)
Scenario 1: Compound in the Solvent Front Your compound comes out with the first few fractions, indicating it is not interacting sufficiently with the stationary phase.
Scenario 2: Compound Stuck on the Column After passing a large volume of solvent, your compound has not eluted.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting incorrect elution profiles.
Detailed Protocol for Adjusting Mobile Phase Polarity:
-
If Rf is too high (>0.5): Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane (e.g., from 4:1 to 9:1).
-
If Rf is too low (<0.1): Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 4:1 to 1:1). If this is still insufficient, add a small amount of a more polar solvent like methanol.
Problem 3: Tailing or Broadening of the Elution Band
Scenario: Your compound elutes over a large number of fractions, leading to a dilute product and poor separation from adjacent impurities.
Root Cause Analysis and Potential Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Column Packing | Channels or cracks in the silica bed lead to an uneven flow of the mobile phase. | Repack the column, ensuring a uniform and well-settled slurry. Avoid letting the column run dry.[7] |
| Sample Overload | Too much sample has been loaded onto the column, exceeding the binding capacity of the stationary phase. | Use a larger column or reduce the amount of sample loaded. |
| Inappropriate Sample Loading | The sample was dissolved in too much solvent or a solvent that is too polar, causing it to spread out before chromatography begins. | Dissolve the sample in the minimum amount of the mobile phase or a less polar solvent. For poorly soluble samples, consider dry loading.[7] |
| Compound Instability | The compound is slowly degrading on the silica gel, leading to a continuous "leaching" effect. | Check for stability using a 2D TLC. If unstable, consider using a less acidic stationary phase like alumina or deactivating the silica with triethylamine. |
Experimental Protocol for Dry Loading:
-
Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude sample) to the solution.
-
Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
IV. Summary of Key Chromatographic Parameters
| Parameter | Recommendation for this compound | Justification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for moderately polar, neutral organic molecules.[8] |
| Mobile Phase (Starting) | Hexane/Ethyl Acetate (4:1 v/v) | Provides a good starting polarity for aromatic ketones.[6] |
| TLC Rf Target | 0.25 - 0.35 | Optimal for good separation on a column.[7] |
| Column Loading | Wet loading (if soluble in mobile phase) or Dry loading | Dry loading is preferred for samples with poor solubility in the mobile phase to ensure a narrow starting band.[7] |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler if separation is good. Gradient elution (gradually increasing the polarity of the mobile phase) is useful for separating compounds with very different polarities. |
V. References
-
4-CHLORO-2-METHYLACETOPHENONE manufacturers and suppliers in india. (n.d.). LookChem. Retrieved January 11, 2026, from [Link]
-
2-Chloro-1-(4-methylphenyl)ethan-1-one. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Column Chromatography. (n.d.). MIT Digital Lab Techniques Manual. Retrieved January 11, 2026, from [Link]
-
1-(4-Chloro-2-fluoro-5-methylphenyl). (2024, April 9). ChemBK. Retrieved January 11, 2026, from [Link]
-
Column chromatography. (n.d.). Retrieved January 11, 2026, from [Link]
-
Column Chromatography: Principle, Separation of Compounds from a Mixture. (2015, March 4). JoVE. Retrieved January 11, 2026, from [Link]
-
This compound. (2025, May 20). Chemical Synthesis Database. Retrieved January 11, 2026, from [Link]
-
1-(4-Chloro-2-hydroxy-5-methylphenyl)ethanone. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
2-chloro-1-(4-methylphenyl)ethanone. (2025, May 20). ChemSynthesis. Retrieved January 11, 2026, from [Link]
-
ethanone, 1-(4-chloro-3-methylphenyl)-. (2024, April 9). ChemBK. Retrieved January 11, 2026, from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved January 11, 2026, from [Link]
-
Enantioselective Iridium Catalyzed Carbonyl Isoprenylation via Alcohol-Mediated C–C Bond Forming Transfer Hydrogenation. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 11, 2026, from [Link]
-
How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values? (2023, May 1). Brainly.com. Retrieved January 11, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
If the TLC solvent is changed to 20:1 Hexanes : ethyl acetate, how should the R_f values be affected? (n.d.). Homework.Study.com. Retrieved January 11, 2026, from [Link]
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. Retrieved January 11, 2026, from [Link]
-
FLASH OPTIMIZATION. (n.d.). Brian H. Northrop. Retrieved January 11, 2026, from [Link]
-
Using Acyl Chlorides in Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Friedel-Crafts reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 37074-38-7|this compound|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
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- 8. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 9. biotage.com [biotage.com]
Preventing polyacylation in the synthesis of 1-(4-Chloro-2-methylphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-Chloro-2-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this synthetic procedure. This document offers practical, field-proven insights to help you navigate the nuances of this Friedel-Crafts acylation reaction and effectively prevent polyacylation and other side reactions.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific problems you might encounter during the synthesis of this compound via the Friedel-Crafts acylation of 3-chlorotoluene.
Question: I am observing a low yield of the desired product. What are the likely causes and how can I improve it?
Answer:
Low yields in this Friedel-Crafts acylation can stem from several factors. The primary culprits are often related to reagent quality, reaction conditions, and the inherent reactivity of the substrate.
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will rapidly deactivate the catalyst. It is crucial to use freshly opened, high-purity AlCl₃ and ensure all glassware is rigorously dried.
-
Substrate Reactivity: While the methyl group in 3-chlorotoluene is activating, the chloro group is deactivating towards electrophilic aromatic substitution. This competing effect can lead to sluggish reactions. To overcome this, ensure a sufficient amount of catalyst is used, and consider a moderate increase in reaction temperature, while carefully monitoring for byproduct formation.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While heating can drive the reaction to completion, excessive heat can promote the formation of byproducts and decomposition. It is advisable to start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents and then gradually warm to room temperature or slightly above, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Question: My final product is a mixture of isomers. How can I improve the regioselectivity to favor this compound?
Answer:
The formation of isomeric products is a common challenge in the acylation of substituted benzenes. In the case of 3-chlorotoluene, both the methyl and chloro groups are ortho, para-directing. This leads to the formation of two primary isomers:
-
This compound (acylation at the position ortho to the methyl group and para to the chloro group)
-
1-(2-Chloro-4-methylphenyl)ethanone (acylation at the position para to the methyl group and ortho to the chloro group)
While completely eliminating the formation of the undesired isomer is difficult, you can influence the product ratio:
-
Steric Hindrance: The acylation is generally sensitive to steric effects. The bulky acylium ion will preferentially attack the less sterically hindered position. In this case, the position para to the chloro group is less hindered than the position ortho to it, which can favor the formation of the desired this compound.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer different regioselectivity, although they are generally milder catalysts.[1]
-
Solvent Effects: The choice of solvent can influence the effective size of the electrophile and thus the regioselectivity. Non-polar solvents like carbon disulfide or dichloromethane are commonly used.
Question: I suspect polyacylation is occurring. How can I confirm this and prevent it?
Answer:
Polyacylation, the addition of more than one acyl group, is less common in Friedel-Crafts acylation compared to polyalkylation because the first acyl group deactivates the aromatic ring to further electrophilic attack. However, under forcing conditions or with highly activated substrates, it can occur.
-
Confirmation: Polyacylated byproducts will have a higher molecular weight. This can be confirmed by GC-MS analysis of your crude product. On a TLC plate, they will likely have a different Rf value than your desired product.
-
Prevention:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the acylating agent (acetyl chloride). Avoid a large excess.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed. Prolonged reaction times can increase the likelihood of side reactions.
-
Temperature Control: As mentioned, avoid excessively high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in this reaction?
A1: The Lewis acid, typically AlCl₃, plays a crucial role in generating the electrophile. It coordinates with the chlorine atom of the acetyl chloride, making the carbonyl carbon much more electrophilic and facilitating the formation of the acylium ion (CH₃CO⁺), which then attacks the aromatic ring of 3-chlorotoluene.[2]
Q2: Can I use other acylating agents besides acetyl chloride?
A2: Yes, acetic anhydride can also be used as an acylating agent in Friedel-Crafts reactions. The mechanism is similar, involving the activation by a Lewis acid.
Q3: What are the best practices for the work-up procedure?
A3: The work-up for a Friedel-Crafts acylation typically involves quenching the reaction mixture with cold, dilute acid (e.g., HCl). This serves two purposes: it decomposes the aluminum chloride-ketone complex and protonates any remaining unreacted Lewis acid, making it water-soluble for easier removal. The product is then extracted into an organic solvent, washed, dried, and purified.
Q4: How can I separate the desired product from the isomeric byproducts?
A4: The separation of the this compound and 1-(2-chloro-4-methylphenyl)ethanone isomers can often be achieved by fractional crystallization or column chromatography. The difference in their polarity and crystal packing properties can be exploited for separation.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
3-Chlorotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced).
-
In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 3-chlorotoluene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation, recrystallization, or column chromatography.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous AlCl₃ | Strong Lewis acid to generate the acylium ion. |
| Solvent | Anhydrous Dichloromethane | Inert solvent that is easy to remove. |
| Temperature | 0-5 °C (addition), RT (reaction) | Controls the exothermic reaction and minimizes side products. |
| Stoichiometry | 3-Chlorotoluene:Acetyl Chloride:AlCl₃ ≈ 1:1.05:1.1 | A slight excess of acylating agent and catalyst ensures complete reaction. |
Visualization of Key Processes
Reaction Mechanism and Prevention of Polyacylation
Caption: Mechanism of Friedel-Crafts acylation and the deactivating effect of the acyl group preventing polyacylation.
References
- Olah, G. A. (Ed.). (1963).
-
Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Sources
Technical Support Center: Managing Exothermic Reactions in 1-(4-Chloro-2-methylphenyl)ethanone Synthesis
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the management of exothermic reactions during the synthesis of 1-(4-chloro-2-methylphenyl)ethanone. The information presented herein is curated to ensure scientific accuracy and practical applicability in a laboratory setting.
Introduction: The Challenge of Exothermic Control in Friedel-Crafts Acylation
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals, is typically achieved through a Friedel-Crafts acylation reaction.[1][2] This involves reacting 3-chlorotoluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4]
While effective, this reaction is notoriously exothermic, meaning it releases a significant amount of heat.[5][6] Failure to properly manage this heat can lead to a dangerous situation known as thermal runaway, where the reaction rate increases uncontrollably, causing a rapid rise in temperature and pressure.[5][7] This can result in side reactions, product degradation, and even violent boiling or an explosion.[7] Therefore, precise control over the reaction's thermal profile is paramount for ensuring safety, maximizing yield, and achieving high product purity.
This guide will address common challenges and questions related to managing the exothermic nature of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong exotherm in this synthesis?
A1: The primary cause is the Friedel-Crafts acylation reaction itself. The formation of the acylium ion electrophile from the reaction of the acylating agent with aluminum chloride, and its subsequent reaction with the aromatic ring (3-chlorotoluene), is a highly favorable and energy-releasing process.[8][9] Additionally, the complexation of the product ketone with the aluminum chloride catalyst also contributes to the overall heat generation.[10]
Q2: How does the rate of reagent addition impact the exotherm?
A2: The rate of reagent addition is a critical factor in controlling the exotherm.[11] Adding the acylating agent or the aluminum chloride too quickly will generate heat faster than it can be dissipated by the cooling system, leading to a rapid temperature increase.[5] A slow, controlled, dropwise addition allows the cooling system to maintain the desired reaction temperature and prevents the accumulation of unreacted reagents that could later react uncontrollably.[11]
Q3: What is the optimal temperature range for this reaction, and why is it important?
A3: The optimal temperature range for the Friedel-Crafts acylation of 3-chlorotoluene is typically between 0°C and 10°C. Maintaining this low temperature is crucial for several reasons:
-
Exotherm Control: It helps to manage the rate of heat generation, preventing thermal runaway.[11]
-
Minimizing Side Reactions: Lower temperatures reduce the likelihood of unwanted side reactions, such as polyacylation or isomerization, which can lead to impurities and lower yields.[3]
-
Improved Regioselectivity: Temperature can influence the position of the acylation on the aromatic ring. While the methyl and chloro groups are ortho, para-directing, controlling the temperature helps favor the desired this compound isomer.
Q4: What are the risks associated with quenching the reaction, and how can they be mitigated?
A4: Quenching the reaction, typically by adding the reaction mixture to ice water, is also a highly exothermic process.[12] The unreacted aluminum chloride reacts vigorously with water, releasing significant heat and hydrogen chloride (HCl) gas.[13] To mitigate these risks:
-
Slow Addition: The reaction mixture should be added slowly to a well-stirred mixture of crushed ice and water.
-
Adequate Cooling: The quenching vessel should be immersed in an ice bath to absorb the heat generated.
-
Proper Ventilation: The quenching procedure should be performed in a well-ventilated fume hood to safely handle the HCl gas produced.[13]
-
pH Adjustment: After the initial quench, the acidic aqueous layer is often neutralized. This should also be done cautiously, as neutralization is an exothermic process.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Uncontrolled Temperature Spike (Thermal Runaway) | 1. Reagent addition is too fast. 2. Inadequate cooling capacity. 3. Poor stirring leading to localized hot spots. | 1. Immediately stop reagent addition. 2. Increase cooling to the maximum capacity (e.g., add dry ice to the cooling bath). 3. If the temperature continues to rise rapidly, prepare for an emergency shutdown by having a large volume of a suitable quenching agent (like cold water or a dilute acid) ready for controlled addition. 4. Ensure vigorous stirring is maintained throughout the reaction.[11] |
| Low Product Yield | 1. Reaction temperature was too high, leading to side reactions. 2. Incomplete reaction due to insufficient reaction time or low temperature. 3. Loss of product during workup and purification. 4. Moisture contamination of reagents or glassware, deactivating the AlCl₃ catalyst. | 1. Strictly maintain the recommended low reaction temperature. 2. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. 3. Optimize the extraction and purification steps to minimize product loss. 4. Ensure all reagents are anhydrous and glassware is thoroughly dried before use. AlCl₃ is extremely hygroscopic.[13] |
| Formation of Significant Impurities | 1. High reaction temperature promoting side reactions. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in the starting materials. | 1. Maintain the optimal low reaction temperature. 2. Carefully measure and control the molar ratios of the reactants and catalyst. A stoichiometric amount of AlCl₃ is generally required.[10] 3. Use high-purity starting materials. |
| Violent Reaction During Quenching | 1. Adding the reaction mixture to the quenching solution too quickly. 2. Insufficient cooling of the quenching mixture. | 1. Add the reaction mixture to the ice/water mixture in a slow, controlled stream with vigorous stirring. 2. Ensure the quenching vessel is adequately cooled in an ice bath. |
Experimental Protocols & Diagrams
Diagram 1: Reaction Mechanism
The following diagram illustrates the mechanism of the Friedel-Crafts acylation for the synthesis of this compound.
Caption: Friedel-Crafts acylation mechanism.
Diagram 2: Experimental Workflow for Exotherm Management
This workflow outlines the critical steps for safely managing the exothermic reaction.
Caption: Workflow for managing exotherms.
Step-by-Step Protocol for Safe Synthesis
Materials:
-
3-Chlorotoluene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride
-
Dichloromethane (or other suitable anhydrous solvent)
-
Crushed Ice
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Condenser with a drying tube
-
Inert gas (Nitrogen or Argon) inlet
-
Cooling bath (ice-salt or cryocooler)
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere and ensure all glassware is oven-dried. Equip the flask with a mechanical stirrer, thermometer, and a dropping funnel. Place the flask in a cooling bath and cool the solvent (e.g., dichloromethane) to 0-5°C.
-
Catalyst Addition: Slowly and portion-wise, add the anhydrous aluminum chloride to the cooled, stirred solvent. Allow the mixture to stir until the AlCl₃ is well-suspended.
-
Substrate Addition: Add the 3-chlorotoluene to the reaction mixture while maintaining the temperature below 10°C.
-
Acylating Agent Addition: Add the acetyl chloride to the dropping funnel. Begin a slow, dropwise addition of the acetyl chloride to the reaction mixture. Carefully monitor the internal temperature and adjust the addition rate to maintain the temperature between 5-10°C. This step is highly exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a specified time. Monitor the reaction's progress by TLC.
-
Quenching: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice-water. The rate of addition should be controlled to manage the exotherm and the evolution of HCl gas.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a powerful synthetic tool, but one that demands respect for its inherent exothermic nature. By understanding the principles behind the heat generation and implementing careful control strategies, particularly regarding reagent addition rates and temperature management, researchers can perform this reaction safely and efficiently.[11][15] This guide provides a foundation for troubleshooting common issues and executing the synthesis with a high degree of control, leading to improved safety, yield, and purity.
References
- Vertex AI Search. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Chemistry Stack Exchange. (2019). Safe and responsible disposal of aluminum chloride?.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Energy Foundations for High School Chemistry. (n.d.). Exothermic, Endothermic, & Chemical Change.
- ACS Publications. (2015). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles.
- YouTube. (2025). How Do We Identify Exothermic Reactions?.
- BYJU'S. (n.d.).
- Asymchem. (2025).
- Sciencemadness Discussion Board. (2004). HCl and Al, AlCl3?.
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
- RSC Educ
- Sigma-Aldrich. (n.d.).
- YouTube. (2016).
- Mühendislik ve Doğa Bilimleri Fakültesi. (n.d.). General Chemical Procedures.
- Google Patents. (n.d.).
- ECHEMI. (n.d.).
- Organic Chemistry Tutor. (n.d.).
- Guidechem. (n.d.). 4-CHLORO-2-METHYLACETOPHENONE 37074-38-7 wiki.
- Chem-Impex. (n.d.). 4'-Chloro-2'-methylacetophenone.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- ResearchGate. (n.d.).
- DergiPark. (n.d.). Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones.
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- 15. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
Technical Support Center: Scaling the Synthesis of 1-(4-Chloro-2-methylphenyl)ethanone
This guide serves as a dedicated technical resource for chemists, process engineers, and drug development professionals engaged in the synthesis of 1-(4-Chloro-2-methylphenyl)ethanone. As a key intermediate in various pharmaceutical and agrochemical applications, mastering its synthesis at scale is critical. This document moves beyond basic procedures to address the nuanced challenges encountered during scale-up, providing field-proven insights in a direct question-and-answer format.
Reaction Overview & Core Mechanism
The industrial synthesis of this compound is predominantly achieved via the Friedel-Crafts acylation of 3-chlorotoluene.[1] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), and a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2]
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 3-chlorotoluene. The directing effects of the methyl (activating, ortho/para-directing) and chloro (deactivating, ortho/para-directing) substituents primarily yield the desired this compound isomer.
Reaction Scheme:
Starting Material: 3-Chlorotoluene Acylating Agent: Acetyl Chloride Catalyst: Aluminum Chloride Product: this compound
Caption: Overall reaction for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is aluminum chloride (AlCl₃) used in stoichiometric amounts rather than catalytic amounts? A: Unlike in Friedel-Crafts alkylation, the ketone product of an acylation is a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[3] This complexation deactivates the catalyst, preventing it from participating in further reaction cycles. Therefore, at least one equivalent of AlCl₃ per equivalent of the limiting reagent is required to drive the reaction to completion. The active catalyst is regenerated only during the aqueous work-up.[3][4]
Q2: What is the best solvent for this reaction at scale? A: Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are common choices due to their ability to dissolve the reactants and the intermediate complexes, and their inertness under reaction conditions.[5][6] For larger-scale operations, however, environmental and safety concerns associated with chlorinated solvents are significant. While the reaction can be run neat (using excess 3-chlorotoluene as the solvent), this can complicate downstream purification. Some processes may use higher-boiling, non-chlorinated solvents like nitrobenzene, but this introduces its own toxicity and purification challenges.
Q3: What are the primary isomeric byproducts? A: The main byproduct is the regioisomer 1-(2-chloro-4-methylphenyl)ethanone . Its formation results from acylation at the position para to the methyl group. Controlling the reaction temperature is a key factor in maximizing the yield of the desired this compound isomer.
Troubleshooting Guide for Scale-Up
This section addresses specific problems encountered during the synthesis and scale-up process.
Issue 1: Low Yield or Stalled Reaction
Q: My reaction yield is consistently low, or the reaction stalls before all the starting material is consumed. What are the likely causes?
A: This is a common issue often traced back to the deactivation of the Lewis acid catalyst or suboptimal reaction conditions.
-
Cause 1: Moisture Contamination. Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water to become inactive.[5][7] Any moisture in the reactor, solvent, or starting materials will consume the catalyst.
-
Solution: Ensure all glassware and reactors are oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvents and freshly opened containers of AlCl₃. For large-scale work, handle AlCl₃ in a glove box or under a nitrogen blanket.[8]
-
-
Cause 2: Insufficient Catalyst. As the product forms a complex with AlCl₃, a molar ratio of at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically acetyl chloride) is recommended to ensure the reaction goes to completion.[6]
-
Solution: Verify the stoichiometry and consider a slight excess of AlCl₃. See the workflow diagram below for a systematic approach.
-
-
Cause 3: Sub-optimal Temperature. While the reaction is exothermic, it still requires sufficient thermal energy to proceed at a reasonable rate. If the temperature is kept too low for too long, the reaction may stall.
-
Solution: A common temperature profile is to perform the initial additions at 0-5 °C to control the initial exotherm, then allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[5] Monitor reaction progress using TLC or GC/HPLC.
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity (High Isomer Content)
Q: My final product is contaminated with a significant amount of the 1-(2-chloro-4-methylphenyl)ethanone isomer. How can I improve selectivity?
A: Regioselectivity in Friedel-Crafts reactions is highly dependent on steric hindrance and reaction temperature.
-
Cause: High Reaction Temperature. Higher temperatures provide more energy to overcome the activation barrier for the formation of the sterically less-favored isomer. The desired product, with acylation occurring between the two substituents, is more sterically hindered.
-
Solution: Maintain a lower reaction temperature throughout the addition and reaction period. Strict temperature control between 0 °C and 10 °C is often optimal for maximizing the desired isomer. The trade-off may be a longer reaction time, so process monitoring is essential.
-
Issue 3: Hazardous Work-up & Emulsion Formation
Q: The quenching step of the reaction is extremely violent, and I'm struggling with emulsions during the extraction. How can this be managed at scale?
A: The work-up is one of the most critical and hazardous steps in a large-scale Friedel-Crafts acylation.
-
Cause 1: Uncontrolled Quenching. Adding water directly to the reaction mixture is extremely dangerous. The reaction of water with unreacted AlCl₃ and the decomposition of the AlCl₃-ketone complex are highly exothermic, which can cause the solvent to boil violently and release corrosive HCl gas.[7][9]
-
Solution: Always add the reaction mixture to the quench solution. Prepare a mixture of crushed ice and concentrated hydrochloric acid in a separate, well-ventilated reactor. Slowly and carefully transfer the reaction mixture into this vigorously stirred ice/acid slurry. The large volume of ice absorbs the heat of decomposition safely.[7]
-
-
Cause 2: Emulsion Formation. Finely dispersed aluminum salts (aluminum hydroxide) generated during the quench can stabilize emulsions, making phase separation difficult and leading to product loss.
-
Solution: The use of a sufficient amount of hydrochloric acid in the quench solution helps keep the aluminum salts dissolved as soluble aluminum chloroaquo complexes (e.g., [Al(H₂O)₆]³⁺). After separation, washing the organic layer with brine (saturated NaCl solution) can further help break up any remaining emulsion.[7]
-
Issue 4: Product Discoloration
Q: The crude product is a dark brown or black oil, making purification difficult. What causes this?
A: Discoloration is typically due to side reactions or impurities.
-
Cause: High Reaction Temperatures or Extended Reaction Times. Overheating can lead to the decomposition of the product or starting materials, forming polymeric tars.
-
Solution: Adhere to strict temperature control and monitor the reaction to avoid unnecessarily long reaction times. Once the reaction is complete based on GC/TLC analysis, proceed to the work-up. Impurities in the starting 3-chlorotoluene can also contribute to color, so using a high-purity grade is recommended.
-
Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis (10g Scale)
-
Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (containing NaOH solution) under a nitrogen atmosphere. Ensure all glassware is thoroughly dry.
-
Charging Reagents: Charge the flask with anhydrous aluminum chloride (10.0 g, 75 mmol, 1.2 eq) and 50 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: In the dropping funnel, place acetyl chloride (5.4 mL, 6.0 g, 76 mmol, 1.2 eq). Add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Substrate Addition: After the addition is complete, add 3-chlorotoluene (7.3 mL, 7.8 g, 62 mmol, 1.0 eq) dropwise over 30 minutes, again maintaining the temperature below 5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or GC.
-
Work-up: Prepare a beaker with 100 g of crushed ice and 20 mL of concentrated HCl. Slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.[7]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.
Protocol 2: Considerations for Scale-Up
-
Heat Management: Use a jacketed reactor with a reliable cooling system. The rate of addition of reagents must be controlled by the reactor's ability to dissipate heat, not by a fixed time.
-
Reagent Transfer: Use pressure- or pump-assisted transfer for liquid reagents through sealed lines to minimize exposure to atmosphere and personnel. Handle solid AlCl₃ using a powder transfer system or in a contained environment.
-
HCl Gas Scrubbing: Ensure the reactor is vented to an appropriately sized and efficient caustic scrubber to neutralize the large volume of HCl gas produced.[5]
-
Quench & Work-up: Use a separate, dedicated quench reactor. The transfer of the reaction mass to the quench vessel should be done cautiously. Ensure robust agitation in the quench vessel to maintain good heat transfer and prevent localized boiling.
Data Presentation
| Parameter | Lab Scale (Typical) | Scale-Up Target | Key Consideration |
| Yield | 75-85% | >80% | Dependent on moisture control and stoichiometry. |
| Purity (Post-Distillation) | >98% | >99% | Efficient fractional distillation is key. |
| Isomer Ratio (Desired:Undesired) | >95:5 | >97:3 | Strict temperature control is critical. |
| Reaction Temperature | 0-25 °C | 0-10 °C | Lower temperature favors regioselectivity. |
| Boiling Point (Product) | ~110-115 °C @ 10 mmHg | N/A | For vacuum distillation planning. |
References
- University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
-
American Chemical Society Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Industrial production of acetophenone and its applications. Retrieved from [Link]
-
Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(14), 5569. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing acetophenone.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Technical Support Center: Storage and Handling of 1-(4-Chloro-2-methylphenyl)ethanone
Welcome to the technical support resource for 1-(4-Chloro-2-methylphenyl)ethanone (CAS No. 37074-38-7). This guide is designed for researchers, scientists, and professionals in drug development to address common questions and troubleshoot issues related to the storage and degradation of this compound. As your Senior Application Scientist, I've structured this guide to provide not just procedural steps, but also the scientific reasoning behind them to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on the chemical properties of substituted acetophenones, the recommended storage conditions are in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, maintaining the compound at room temperature and protecting it from light is crucial.[2]
Q2: What is the expected shelf-life of this compound?
A2: Under ideal storage conditions, this compound is expected to be stable.[3][4] However, the actual shelf-life can be influenced by storage conditions and the initial purity of the material. Regular purity checks are recommended for materials stored over extended periods.
Q3: What are the initial signs of degradation?
A3: The first indications of degradation are often visual. You might observe a change in color, with the compound developing a yellowish or brownish tint. Any change in the physical state, such as the material becoming oily or clumpy, can also be a sign of degradation. For a definitive assessment, analytical techniques like HPLC or GC should be used to check for a decrease in the main peak area and the appearance of new impurity peaks.
Q4: Is this compound sensitive to light?
A4: Yes, aromatic ketones, including substituted acetophenones, can be photosensitive.[5] The carbonyl group and the aryl chloride are functional groups that can absorb UV light, potentially leading to photodegradation.[5][6] Therefore, it is best practice to store the compound in an amber vial or in a light-blocking outer container.
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and use of this compound.
Issue 1: The compound has developed a yellow or brown color.
Potential Cause:
Color change is a common indicator of the formation of degradation products. This can be due to several factors:
-
Oxidation: The methyl group on the aromatic ring can be susceptible to oxidation, especially with prolonged exposure to air. This can lead to the formation of carboxylic acids or other colored impurities.
-
Photodegradation: Exposure to light, particularly UV light, can initiate free-radical reactions, leading to the formation of complex, colored polymeric materials.[6]
Troubleshooting Steps:
-
Analytical Assessment: Perform an HPLC or GC analysis to determine the purity of the material. Compare the chromatogram to that of a fresh or reference sample. Note the percentage of the main peak and the number and area of any new impurity peaks.
-
Solubility Check: Test the solubility of a small sample in a standard solvent. The presence of insoluble particulate matter could indicate the formation of polymeric degradation products.
-
Preventative Measures:
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Ensure the container is tightly sealed and stored in a dark place or in an amber vial.
-
Issue 2: HPLC/GC analysis shows a decrease in purity and the appearance of new peaks.
Potential Cause:
The appearance of new peaks in a chromatogram is direct evidence of degradation. The retention times of these new peaks can provide clues about the nature of the degradation products.
-
Hydrolysis: Although generally slow for aryl chlorides, under certain conditions (e.g., presence of moisture and catalytic impurities), the chloro group could be hydrolyzed to a hydroxyl group, forming 1-(4-hydroxy-2-methylphenyl)ethanone.
-
Oxidation: As mentioned, oxidation of the methyl group is a possibility. The resulting carboxylic acid would have a significantly different retention time.
-
Dimerization/Polymerization: Photodegradation can lead to the formation of larger molecules, which may appear as late-eluting peaks in an HPLC chromatogram.
Workflow for Investigating Degradation Products:
Caption: Workflow for investigating the degradation of this compound.
Experimental Protocol: Forced Degradation Study
Forced degradation studies, or stress testing, are essential for understanding the stability of a drug substance.[7][8] These studies help to identify likely degradation products and establish degradation pathways.[8]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or GC-MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep a control sample with 1 mL of water instead of acid. Heat both solutions at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep a control sample with 1 mL of water instead of base. Leave at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep a control sample with 1 mL of water. Store at room temperature for 24 hours, protected from light.[6]
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Also, place a stock solution at the same temperature.
-
Photodegradation: Expose a stock solution and a solid sample to direct sunlight or a photostability chamber for 24 hours. Wrap a control sample in aluminum foil.
-
Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC or GC-MS. Compare the chromatograms of the stressed samples with the control samples to identify degradation peaks.
Issue 3: Inconsistent results in experiments using the same batch of the compound.
Potential Cause:
If you are observing variability in your experimental outcomes, it could be due to the use of a partially degraded starting material.
-
Non-Homogeneous Degradation: Degradation may not occur uniformly throughout the entire batch, especially if it is a solid. The portion of the material exposed to light or air at the top of the container may be more degraded.
-
Contamination: Improper handling can introduce contaminants that may catalyze degradation or interfere with your reaction.
Troubleshooting and Best Practices:
-
Homogenize the Sample: Before taking a sample from a container of solid material, ensure it is homogenous. If the material appears discolored on the surface, it may be necessary to remove the top layer or re-purify the entire batch.
-
Aliquot the Material: For frequently used materials, it is good practice to aliquot the compound into smaller, single-use vials upon receipt. This minimizes the exposure of the entire batch to atmospheric conditions and potential contamination with each use.
-
Regular Quality Control: Implement a routine quality control check (e.g., a quick purity check by HPLC or TLC) for critical starting materials, especially for batches that have been in storage for a long time.
Potential Degradation Pathways Visualization
Sources
- 1. 2-Chloro-1-(4-Methylphenyl)Ethanone Manufacturer & Supplier in China | CAS 4457-30-1 | High Purity Chemical for Research & Industry [chlorobenzene.ltd]
- 2. 37074-38-7|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. pharmtech.com [pharmtech.com]
- 8. acdlabs.com [acdlabs.com]
Technical Support Center: Optimizing 1-(4-Chloro-2-methylphenyl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Chloro-2-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process, with a focus on optimizing reaction time and temperature. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Friedel-Crafts acylation to produce this compound can stem from several factors. The primary culprits are often related to reagent quality, reaction conditions, and catalyst activity.[1]
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present will deactivate the catalyst, halting the reaction.
-
Suboptimal Temperature: The reaction temperature significantly impacts both the rate and the selectivity of the acylation.[1][3]
-
Solution: For the acylation of 3-chlorotoluene with acetyl chloride, a common route to this product, the reaction is often exothermic.[4] It is crucial to control the initial temperature, often by cooling the reaction mixture in an ice bath (0°C) during the addition of reagents to prevent runaway reactions and the formation of byproducts.[2][4] After the initial addition, the reaction may require gentle heating (e.g., reflux at a controlled temperature) to proceed to completion.[5][6] Systematically experiment with a range of temperatures post-addition (e.g., room temperature, 40°C, 60°C) to find the optimal balance between reaction rate and yield.
-
-
Incorrect Stoichiometry: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone forms a complex with it, effectively removing the catalyst from the reaction.[1]
-
Solution: A slight excess of the Lewis acid (e.g., 1.1 to 1.2 equivalents) relative to the acylating agent is often beneficial.[2] Ensure accurate measurement of all reactants.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting material is consumed. Be aware that excessively long reaction times, especially at elevated temperatures, can lead to byproduct formation.[7]
-
Question 2: I'm observing the formation of multiple products, including isomers. How can I improve the regioselectivity of the reaction?
The formation of isomeric byproducts is a common challenge in Friedel-Crafts acylation of substituted aromatic rings.[7] For 3-chlorotoluene, acylation can occur at positions ortho, meta, or para to the existing substituents. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, though deactivating. The primary product, this compound, results from acylation at the position para to the chlorine and ortho to the methyl group.
-
Steric Hindrance: The bulky acylating agent may have difficulty accessing sterically hindered positions on the aromatic ring.[1] This often favors the formation of the para-substituted product.[1]
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.
-
Solution: As mentioned, maintaining a lower reaction temperature, especially during the initial phase, can improve selectivity.[7] A gradual increase in temperature after the initial reaction can then drive the reaction to completion without significantly promoting isomer formation.
-
Question 3: The reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can it be prevented?
Tar formation is often a result of side reactions, such as polysubstitution or decomposition of starting materials or products at elevated temperatures.[7]
-
Excessively High Temperatures: High temperatures can lead to the decomposition of the acylium ion or the aromatic substrate.[1]
-
Solution: Maintain strict temperature control throughout the reaction. Use a controlled heating mantle and a thermometer to monitor the internal reaction temperature. As a starting point, keep the reaction temperature below 60°C.[6]
-
-
Polysubstitution: Although the acyl group is deactivating, preventing further acylation, highly reactive starting materials or harsh conditions can sometimes lead to multiple acyl groups being added to the aromatic ring.[7][9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
The optimal temperature can vary depending on the specific solvent and scale of the reaction. However, a general guideline is to perform the initial addition of reagents at a low temperature (0-5°C) to control the exothermic reaction.[2][4] Following the addition, the reaction mixture can be allowed to warm to room temperature and then gently heated to a temperature between 40-60°C to ensure completion.[6][10] It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature profile for your specific setup.
Q2: How long should the reaction be run?
The optimal reaction time is best determined by monitoring the reaction's progress. A typical laboratory-scale reaction may run for 1-4 hours after the addition of reagents.[1] Techniques like TLC or GC can be used to track the disappearance of the starting material (3-chlorotoluene). Once the starting material is consumed, the reaction can be quenched.
Q3: What is the best order of addition for the reagents?
A common and effective procedure is to first prepare a suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane).[2] Then, acetyl chloride is added dropwise to this suspension while cooling in an ice bath. Finally, the 3-chlorotoluene, dissolved in the same solvent, is added slowly to the reaction mixture, maintaining the low temperature.[2] This order of addition helps to control the initial exothermic reaction between the aluminum chloride and acetyl chloride.
Q4: What are some suitable solvents for this reaction?
Inert solvents are crucial to avoid side reactions. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are commonly used and effective solvents for Friedel-Crafts acylation reactions.[8] Carbon disulfide has also been used historically, but due to its toxicity and flammability, it is less common in modern labs.
Q5: How can I effectively quench the reaction and work up the product?
The reaction should be quenched by carefully and slowly pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[4][7] This will hydrolyze the aluminum chloride-ketone complex and dissolve the aluminum salts in the aqueous layer.[7] The product can then be extracted into an organic solvent, washed with a dilute base (like sodium bicarbonate solution) to remove any remaining acid, and then with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude product.[7]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Temperature | 0°C for addition, then 25-60°C | Controls initial exotherm, then drives reaction to completion.[2][4][6] |
| Reaction Time | 1-4 hours (monitor by TLC/GC) | Ensures completion without significant byproduct formation.[1] |
| Solvent | Anhydrous Dichloromethane | Inert solvent that effectively dissolves reactants.[8] |
| Catalyst | Anhydrous Aluminum Chloride (1.1 eq) | Stoichiometric amount needed due to product complexation.[1][2] |
Step-by-Step General Laboratory Protocol
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube (or connected to an inert gas line), and a thermometer.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Acylium Ion Formation: Cool the suspension to 0°C using an ice bath. Add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel over 10-15 minutes.[2]
-
Aromatic Substrate Addition: To the same dropping funnel, add a solution of 3-chlorotoluene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Then, gently heat the mixture to 40-50°C and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture back to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.[4][7]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by distillation or column chromatography if necessary.
Visualizing the Workflow
Caption: A decision tree for troubleshooting low yields.
References
-
ResearchGate. The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex. Available from: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
Journal of the American Chemical Society. Kinetics of the Friedel—Crafts Reaction, and Activity of Mixed Catalysts in the Reaction of Benzoyl Chloride with Toluene. Available from: [Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available from: [Link]
-
ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available from: [Link]
- University of Michigan. Experiment 1: Friedel-Crafts Acylation.
-
YouTube. Friedel Crafts reaction/Acylation of toluene. Available from: [Link]
- Google Patents. WO2000075094A2 - Method for producing a halogenated acetophenone.
-
ResearchGate. Optimization of Reaction Conditions. Available from: [Link]
- Google Patents. 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
-
ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. Available from: [Link]
-
Journal of the American Chemical Society. Electrophilic aromatic substitution. 8. A kinetic study of the Friedel-Crafts benzylation reaction in nitromethane, nitrobenzene, and sulfolane. Substituent effects in Friedel-Crafts benzylation. Available from: [Link]
-
Chem-Impex. 4'-Chloro-2'-methylacetophenone. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
-
Chemistry LibreTexts. Using Acyl Chlorides in Friedel-Crafts Reactions. Available from: [Link]
-
DergiPark. Synthesis and Investigation Extraction Properties of 4- Methylacetophenone, 4-Chloroacetophenone and Isonitrosoacetephenone 4-Aminobenzoylhydrazones. Available from: [Link]
-
ChemSynthesis. 2-chloro-1-(4-methylphenyl)ethanone. Available from: [Link]
-
Justia Patents. The Process For Preparing a Ketosulfone Derivative. Available from: [Link]
-
YouTube. Friedel-Crafts Acylation Example Problems. Available from: [Link]
-
Chemical Synthesis Database. This compound. Available from: [Link]
-
Chemguide. friedel-crafts reactions of benzene and methylbenzene. Available from: [Link]
-
NIH. 2,2-Dichloro-1-(4-methylphenyl)ethanone. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Organic Syntheses Procedure. Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. Available from: [Link]
-
ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Available from: [Link]
-
YouTube. Friedel-Crafts Acylation Made Super Easy!. Available from: [Link]
-
Journal of the American Chemical Society. Kinetics of the Friedel-Crafts Sulfonylation of Benzene, Chlorobenzene and Toluene with Aluminum Chloride as Catalyst and Benzenesulfonyl Chloride as Solvent1,2. Available from: [Link]
Sources
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-(4-Chloro-2-methylphenyl)ethanone
This guide provides an in-depth comparison of validated analytical methods for the quantitative analysis and purity assessment of 1-(4-Chloro-2-methylphenyl)ethanone. As a critical intermediate in pharmaceutical synthesis, ensuring the quality and purity of this compound through robust, validated analytical methods is paramount. This document is designed for researchers, analytical scientists, and drug development professionals, offering a detailed examination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
The narrative explains the causality behind experimental choices, presenting protocols as self-validating systems to ensure scientific integrity. By comparing two orthogonal techniques, this guide aims to equip laboratories with the necessary framework to select and validate the most appropriate method for their specific application, be it routine quality control, stability testing, or in-depth impurity profiling.
Introduction to the Analyte and Regulatory Framework
This compound is an aromatic ketone whose purity can significantly impact the yield and impurity profile of subsequent active pharmaceutical ingredients (APIs). The validation of analytical procedures is a regulatory requirement designed to demonstrate that a method is suitable for its intended purpose.[1][2] Guidelines from the ICH, U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) provide a framework for this process, ensuring data integrity and reliability.[3][4][5][6][7] This guide will focus on the practical application of the recently updated ICH Q2(R2) guideline, which outlines the core validation characteristics.[1][5][8][9][10]
Analyte Physicochemical Properties:
| Property | Value | Influence on Method Selection |
| Molecular Formula | C₉H₉ClO | Dictates molecular weight and elemental composition. |
| Molecular Weight | 168.62 g/mol [4] | Suitable for both HPLC-UV and GC-MS analysis. |
| Physical Form | Liquid or low-melting solid | Amenable to dissolution in common organic solvents for both HPLC and GC. |
| Boiling Point | ~250-260 °C (Predicted) | Sufficiently volatile for GC analysis without derivatization. |
| Solubility | Soluble in organic solvents like acetonitrile, methanol. | Allows for easy sample and standard preparation for HPLC and GC. |
| UV Chromophore | Yes (aromatic ketone) | The conjugated system allows for sensitive detection by UV-Vis detectors in HPLC. |
The inherent properties of this compound make it an excellent candidate for analysis by both reverse-phase HPLC and GC, making a direct comparison of these validation approaches particularly insightful.
The Validation Framework: A Structured Approach
The objective of method validation is to confirm that the analytical procedure is fit for its intended purpose.[1] This involves evaluating a series of performance characteristics as defined by ICH Q2(R2). The relationship between these characteristics forms a self-validating system where each parameter supports the others to build a comprehensive picture of the method's performance.
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A Comparative Guide to the Purity Analysis of Commercial 1-(4-Chloro-2-methylphenyl)ethanone
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. 1-(4-Chloro-2-methylphenyl)ethanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is not merely a quality control checkpoint but a critical step that dictates the impurity profile of the final drug product. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of commercial this compound, offering field-proven insights and detailed experimental protocols to empower researchers in making informed analytical decisions.
The Synthetic Landscape: Understanding Potential Impurities
The most common industrial synthesis of this compound is the Friedel-Crafts acylation of 3-chlorotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3][4][5] Understanding this synthetic route is paramount as it directly informs the potential impurity profile.
The directing effects of the methyl (-CH₃) and chloro (-Cl) groups on the aromatic ring of 3-chlorotoluene are key to this analysis. The methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. This leads to a mixture of isomers, with the desired product being one of several possibilities.
Potential Impurities Include:
-
Isomeric Byproducts: The primary impurities are often positional isomers. Friedel-Crafts acylation of 3-chlorotoluene can also yield 1-(2-chloro-4-methylphenyl)ethanone and 1-(4-chloro-3-methylphenyl)ethanone. The relative ratios of these isomers can vary depending on reaction conditions.
-
Starting Materials: Unreacted 3-chlorotoluene and residual acetylating agents or their hydrolysis products (e.g., acetic acid).
-
Polysubstituted Products: Although less common under controlled conditions, over-acylation can lead to di-acetylated products.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, toluene) may be present in the final product.
A robust purity analysis method must be able to separate and quantify the main component from these potential impurities.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for purity determination is a critical decision, balancing the need for accuracy, precision, sensitivity, and throughput. For this compound, three principal techniques stand out: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their affinity for a stationary phase, with UV absorbance detection. | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[6][7] |
| Analyte Suitability | Excellent for volatile and thermally stable compounds like this compound and its likely impurities. | Versatile for a wide range of compounds, including those that are less volatile or thermally labile. | Applicable to any soluble compound with unique NMR signals. |
| Strengths | High separation efficiency, definitive peak identification through mass spectral libraries, and excellent sensitivity for volatile impurities.[8] | Robust, high-throughput, and widely available. Excellent for routine quality control and quantification of known impurities. | Primary analytical method providing absolute purity without the need for a specific reference standard of the analyte.[9][10][11] |
| Limitations | Not suitable for non-volatile or thermally labile impurities. May require derivatization for certain compounds. | Peak identification is based on retention time, which is less definitive than mass spectrometry. Requires a reference standard for each impurity to be quantified. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures, and requires specialized expertise for accurate execution. |
| Typical Use Case | In-depth impurity profiling, identification of unknown impurities, and analysis of residual solvents. | Routine purity assays, batch release testing, and monitoring of known impurities. | Certification of reference materials, purity assignment without a specific standard, and analysis of complex mixtures. |
Experimental Protocols
The following protocols are provided as a robust starting point for the purity analysis of this compound. Method validation and optimization are essential for implementation in a regulated environment.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities.
Caption: GC-MS Experimental Workflow
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Data Analysis: Purity is typically determined by area percent calculation. Peak identification is confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST). The fragmentation pattern of aromatic ketones often involves cleavage at the acyl group, leading to characteristic ions.[12][13][14]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a robust and versatile technique for routine purity assessment.
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A Comparative Guide to the Reactivity of Substituted Acetophenones: 1-(4-Chloro-2-methylphenyl)ethanone vs. 1-(4-chlorophenyl)ethanone
Executive Summary
In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates, the selection of starting materials is paramount to achieving desired reaction kinetics, yield, and purity. This guide presents an in-depth comparative analysis of the chemical reactivity of two structurally related ketones: 1-(4-Chloro-2-methylphenyl)ethanone and 1-(4-chlorophenyl)ethanone. Our investigation, supported by established chemical principles and experimental data, concludes that 1-(4-chlorophenyl)ethanone exhibits significantly higher reactivity toward nucleophilic addition and reactions involving enolate intermediates. The dominant differentiating factor is the pronounced steric hindrance imposed by the ortho-methyl group in this compound, which physically shields the electrophilic carbonyl center and hinders the abstraction of α-protons necessary for enolate formation.
Introduction
Acetophenone and its substituted derivatives are foundational building blocks in organic chemistry, serving as precursors for a vast array of more complex molecules, including APIs (Active Pharmaceutical Ingredients).[1] The reactivity of the acetyl group is highly sensitive to the nature and position of substituents on the aromatic ring. These substituents can exert profound electronic and steric effects, thereby modulating the reaction pathways and outcomes. This guide focuses on two such analogs: 1-(4-chlorophenyl)ethanone, which features an electron-withdrawing group in the para position, and this compound, which contains the same para-chloro substituent but with the addition of a methyl group at the ortho position. Understanding their relative reactivity is crucial for researchers in process development and medicinal chemistry for optimizing reaction conditions and predicting synthetic feasibility.
Structural Analysis: The Decisive Role of Steric Hindrance
The reactivity of a carbonyl group is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that carbon to incoming nucleophiles.[2]
-
Electronic Effects: Both molecules possess a chlorine atom at the para position. As a halogen, chlorine exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) due to its high electronegativity, and weakly electron-donating through resonance (+R effect) via its lone pairs. Overall, halogens are considered deactivating groups.[3] this compound also has a methyl group, which is weakly electron-donating through induction (+I effect). While these electronic effects subtly modulate the electron density of the carbonyl group, they are not the primary drivers of the reactivity difference between these two molecules.
-
Steric Effects: The most significant structural difference is the presence of the methyl group at the ortho position in this compound. This ortho-methyl group introduces substantial steric bulk in the immediate vicinity of the acetyl group. This phenomenon, often termed the "ortho effect," physically obstructs the trajectory of approaching reagents, be it a nucleophile attacking the carbonyl carbon or a base abstracting an α-proton.[4][5][6] This steric impediment destabilizes the transition state of addition reactions, thereby increasing the activation energy and slowing the reaction rate.[7]
Caption: Steric hindrance from the ortho-methyl group obstructs the carbonyl.
Experimental Comparison: Probing Reactivity
To provide quantitative backing to our structural analysis, we will outline two fundamental reactions that highlight the difference in reactivity.
Experiment 1: Comparative Nucleophilic Addition via Reduction
The reduction of a ketone to a secondary alcohol using a hydride reagent like sodium borohydride (NaBH₄) is a classic nucleophilic addition reaction.[8] The rate of this reaction is a direct measure of the accessibility of the carbonyl carbon.
Hypothesis: 1-(4-chlorophenyl)ethanone will be reduced significantly faster and with higher yield than this compound under identical conditions.
Protocol: Parallel Reduction with Sodium Borohydride (NaBH₄)
-
Preparation: Set up two identical round-bottom flasks equipped with magnetic stir bars. In Flask A, dissolve 1.0 mmol of 1-(4-chlorophenyl)ethanone in 10 mL of methanol. In Flask B, dissolve 1.0 mmol of this compound in 10 mL of methanol.
-
Cooling: Place both flasks in an ice-water bath and stir for 10 minutes to equilibrate the temperature to 0 °C.
-
Initiation: To each flask, add 1.1 mmol of NaBH₄ simultaneously.
-
Monitoring: Monitor the progress of each reaction at 5-minute intervals using Thin-Layer Chromatography (TLC). Develop the TLC plates in a 4:1 Hexane:Ethyl Acetate solvent system and visualize under UV light. The disappearance of the starting ketone spot indicates reaction progression.
-
Quenching: Once the reaction in Flask A is complete (as determined by TLC), quench both reactions simultaneously by slowly adding 5 mL of 1 M HCl to each flask.
-
Workup & Analysis: Extract each reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers for each reaction, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. Determine the crude yield and purity of the resulting alcohols by ¹H NMR spectroscopy.
Caption: General mechanism of nucleophilic addition to a ketone.
Conclusion
The comparative analysis unequivocally demonstrates that 1-(4-chlorophenyl)ethanone is a more reactive substrate than this compound in reactions targeting the carbonyl group. The addition of a methyl group at the ortho position introduces significant steric hindrance, which is the dominant factor controlling reactivity. This steric shield impedes the approach of nucleophiles to the carbonyl carbon and hinders access of bases to the α-protons, thereby drastically reducing reaction rates and yields for both nucleophilic addition and enolate-mediated reactions. For researchers and drug development professionals, this guide underscores the critical importance of considering steric factors during retrosynthetic analysis and process design. When a rapid and high-yielding reaction at the acetyl group is desired, 1-(4-chlorophenyl)ethanone is the superior choice. Conversely, the lower reactivity of this compound could be strategically exploited in reactions where selectivity is required in the presence of other, more reactive functional groups.
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- National Institutes of Health. (n.d.). Nucleophilic Addition of Benzylboronates to Activated Ketones.
- ResearchGate. (2004). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones.
- Study.com. (n.d.). During the formation of 4-methylacetophenone from toluene, discuss the formation of all products (ortho, para, meta) and why only one is a major product.
- PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
- University of Wisconsin-Madison. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- Chemistry LibreTexts. (2022). An Explanation of Substituent Effects.
- University of Oxford. (n.d.). Enolate Chemistry.
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A Senior Application Scientist's Guide to Synthetic Strategies for 1-(4-Chloro-2-methylphenyl)ethanone
Introduction
1-(4-Chloro-2-methylphenyl)ethanone is a key chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and agrochemicals. Its structural motif is a recurring feature in various biologically active molecules. The efficiency, scalability, and purity of the synthetic route chosen for its production are therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides a comparative analysis of the principal and alternative synthetic methodologies for preparing this compound. We will move beyond a simple recitation of protocols to delve into the mechanistic rationale, practical considerations, and inherent limitations of each approach. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific laboratory or manufacturing requirements. We will explore the classical Friedel-Crafts acylation, a workhorse of aromatic chemistry, and contrast it with modern palladium-catalyzed cross-coupling reactions, which offer distinct advantages in terms of regioselectivity and functional group tolerance.
Methodology Comparison: From Classical to Contemporary
The synthesis of an aryl ketone like this compound can be approached from several angles. The choice of starting material is critical and often dictates the most logical synthetic disconnection. For this target molecule, the most readily available and cost-effective starting material is 3-chlorotoluene. Our analysis will therefore focus on methods that efficiently functionalize this precursor.
Method A: Friedel-Crafts Acylation of 3-Chlorotoluene
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct and often high-yielding route to aryl ketones.[1][2] The reaction involves the activation of an acylating agent, typically an acyl chloride or anhydride, with a strong Lewis acid catalyst to generate a highly electrophilic acylium ion.[3] This electrophile is then attacked by the electron-rich aromatic ring.
Principle and Rationale
In the context of our target molecule, the acylation of 3-chlorotoluene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) is the most direct approach. The directing effects of the substituents on the aromatic ring—the methyl group (ortho-, para-directing and activating) and the chlorine atom (ortho-, para-directing and deactivating)—are the critical factors governing the regiochemical outcome. The acetylation is expected to occur at the positions most activated and sterically accessible. The primary site of substitution is para to the methyl group and ortho to the chlorine, yielding the desired product. However, the formation of isomeric byproducts is a significant challenge inherent to this method.[4]
Reaction Pathway: Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation of 3-chlorotoluene.
Experimental Protocol: Friedel-Crafts Acylation
-
Reagent Preparation & Safety: All glassware must be thoroughly dried in an oven and cooled under a nitrogen or argon atmosphere. Aluminum chloride (AlCl₃) is highly hygroscopic and reacts violently with water, releasing HCl gas.[5] Acetyl chloride is corrosive and a lachrymator. Both should be handled exclusively in a fume hood with appropriate personal protective equipment (PPE).[6]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.1-1.5 equivalents). Suspend the AlCl₃ in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0°C in an ice/water bath.[5]
-
Acylium Ion Formation: Charge the addition funnel with acetyl chloride (1.1 equivalents) dissolved in a small amount of the reaction solvent. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C. The reaction is exothermic.[5]
-
Aromatic Substitution: After the formation of the acylium ion complex, add 3-chlorotoluene (1.0 equivalent), also dissolved in the reaction solvent, dropwise via the addition funnel. Control the rate of addition to keep the internal temperature below 5-10°C.
-
Reaction Completion & Quench: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture is then quenched by carefully and slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[6] This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Work-up & Purification: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with additional dichloromethane (2x). Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate (MgSO₄). After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified, typically by vacuum distillation or column chromatography, to separate the desired product from isomeric impurities.[5]
Discussion of Method A
-
Advantages: The primary advantage of the Friedel-Crafts acylation is its directness and use of relatively inexpensive starting materials and catalysts. For large-scale industrial production, this often makes it the most economically viable option.[4]
-
Disadvantages: The most significant drawback is the lack of perfect regioselectivity. The directing effects of the chloro and methyl groups can lead to the formation of multiple isomers, such as 1-(2-chloro-4-methylphenyl)ethanone, complicating purification and reducing the overall yield of the desired product.[4] Furthermore, the reaction requires stoichiometric or even super-stoichiometric amounts of the Lewis acid catalyst because the product ketone complexes with AlCl₃, deactivating it.[1] This generates a large amount of acidic aluminum waste, posing environmental concerns. The reaction is also incompatible with many functional groups.
Workflow: Typical Friedel-Crafts Acylation
Caption: Standard experimental workflow for Friedel-Crafts acylation.
Method B: Acylative Suzuki-Miyaura Cross-Coupling
Transition-metal-catalyzed cross-coupling reactions represent a more modern and versatile strategy for aryl ketone synthesis.[7] The Suzuki-Miyaura coupling, which typically forms C(sp²)-C(sp²) bonds, can be adapted for acylation by using an acyl chloride as the electrophilic partner and an arylboronic acid as the nucleophilic partner.[8][9]
Principle and Rationale
This approach constructs the target molecule by forming the bond between the aromatic ring and the acetyl group. The synthesis would involve the palladium-catalyzed reaction of 4-chloro-2-methylphenylboronic acid with an acetylating agent like acetyl chloride. This method offers superior regioselectivity compared to Friedel-Crafts acylation, as the connectivity is explicitly defined by the pre-functionalized coupling partners.[10] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7]
Reaction Pathway: Suzuki-Miyaura Cross-Coupling
Caption: Regiospecific synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Acylative Suzuki Coupling
-
Reagent Preparation: The starting 4-chloro-2-methylphenylboronic acid can be synthesized from 1-bromo-4-chloro-2-methylbenzene or purchased commercially. The reaction should be set up under an inert atmosphere (nitrogen or argon) to protect the palladium catalyst from oxidation.
-
Reaction Setup: To a Schlenk flask, add 4-chloro-2-methylphenylboronic acid (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).[8]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane. Begin stirring the mixture. Add acetyl chloride (1.1-1.2 equivalents) slowly to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture, typically to 80-100°C, and stir for 2-12 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up & Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with a solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure ketone.
Discussion of Method B
-
Advantages: The key advantage of the Suzuki coupling is its exceptional regioselectivity, which completely avoids the formation of isomers seen in the Friedel-Crafts route.[7] The reaction conditions are generally milder and tolerate a much wider range of functional groups.[11] It operates with catalytic amounts of palladium, avoiding the large waste streams associated with stoichiometric Lewis acids.
-
Disadvantages: The primary drawbacks are the cost and availability of the starting materials, particularly the substituted phenylboronic acid and the palladium catalyst. This multi-step approach (synthesis of the boronic acid followed by coupling) can result in a lower overall yield compared to the direct Friedel-Crafts acylation. The potential for palladium contamination in the final product is a critical concern in pharmaceutical applications, requiring rigorous purification and analysis.
Quantitative Data Comparison
| Parameter | Method A: Friedel-Crafts Acylation | Method B: Acylative Suzuki Coupling |
| Starting Material | 3-Chlorotoluene | 4-Chloro-2-methylphenylboronic acid |
| Key Reagents | Acetyl Chloride, AlCl₃ | Acetyl Chloride, Pd Catalyst, Base |
| Typical Yield | 60-85% (of mixed isomers) | 70-95% (on coupling step)[7] |
| Purity (Crude) | Moderate (contains isomers) | High (regiospecific) |
| Number of Steps | 1 | 2 (if boronic acid is synthesized) |
| Key Challenge | Isomer separation | Cost of catalyst, reagent synthesis |
| Scalability | Excellent | Good, but cost can be a factor |
| Waste Stream | High (acidic aluminum salts) | Low (inorganic salts, catalyst) |
Conclusion and Recommendations
The selection of a synthetic route for this compound is a classic case of balancing traditional, cost-effective methods against modern, more selective (but potentially more expensive) ones.
-
For Large-Scale Industrial Production: The Friedel-Crafts Acylation (Method A) remains a strong candidate due to its high atom economy in a single step and the low cost of raw materials. The primary challenge of isomer formation must be addressed through optimized reaction conditions and an efficient, scalable purification process like fractional distillation.
-
For Laboratory-Scale Synthesis & Drug Discovery: The Acylative Suzuki-Miyaura Coupling (Method B) is often the superior choice. Its impeccable regioselectivity guarantees a pure product, saving significant time and effort in purification. This is particularly valuable when synthesizing derivatives or when high purity is required for biological testing. While the upfront cost of the catalyst and boronic acid is higher, the reliability and clean reaction profile can lead to a more efficient research workflow overall.
Ultimately, the optimal choice depends on the specific project goals, including the required scale, purity specifications, budget, and available equipment. This guide provides the foundational data and rationale to make an informed and strategic decision.
References
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A palladium-catalyzed one-pot procedure for the synthesis of aryl ketones has been developed. The Journal of Organic Chemistry. [7]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [8]
-
A Discovery-Based Friedel-Crafts Acylation Experiment. University of Michigan. [6]
-
Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction. ResearchGate. [10]
-
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. [9]
-
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. [11]
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Experiment 1: Friedel-Crafts Acylation. University of Michigan. [5]
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A Comparative Analysis of Synthetic Routes to 1-(5-Chloro-2-methylphenyl)ethanone and Byproduct Formation. BenchChem. [4]
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Friedel-Crafts acylation. YouTube. [3]
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Spectroscopic comparison of 1-(4-Chloro-2-methylphenyl)ethanone isomers
An Objective Guide to the Spectroscopic Differentiation of 1-(Chloro-methylphenyl)ethanone Isomers
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. Minor positional changes of substituents on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of key isomers of 1-(4-Chloro-2-methylphenyl)ethanone, offering detailed experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their unambiguous differentiation.
The isomers under consideration all share the molecular formula C₉H₉ClO and a molecular weight of approximately 168.62 g/mol .[1] Their structural diversity arises from the different substitution patterns of the chloro and methyl groups on the phenyl ring relative to the acetyl group. Understanding these structural nuances is paramount for ensuring the correct compound is carried forward in synthetic pathways and biological screening.
This guide will focus on the following commercially relevant and synthetically common isomers:
-
Isomer A: this compound
-
Isomer B: 1-(5-Chloro-2-methylphenyl)ethanone
-
Isomer C: 1-(2-Chloro-4-methylphenyl)ethanone
-
Isomer D: 1-(4-Chloro-3-methylphenyl)ethanone
Sources
A Comparative Guide to the Biological Activity of 1-(4-Chloro-2-methylphenyl)ethanone and Its Analogs for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the acetophenone scaffold stands as a versatile and fruitful starting point for the discovery of novel therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of electronic and steric properties, leading to a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological activities of 1-(4-chloro-2-methylphenyl)ethanone and its structurally related analogs. By examining key classes of derivatives—chalcones, hydrazones, and thiosemicarbazones—we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy as antimicrobial and anticancer agents, offering valuable insights for researchers and professionals in drug development.
Introduction to this compound: A Privileged Scaffold
This compound serves as a foundational building block in the synthesis of a diverse array of bioactive molecules. The presence of a chlorine atom at the para position and a methyl group at the ortho position of the phenyl ring imparts specific electronic and steric characteristics that influence its reactivity and the biological properties of its derivatives. The exploration of its analogs, through the introduction of various pharmacophores, has unveiled promising candidates for further preclinical and clinical investigation.
Comparative Biological Activity: A Tale of Three Analogs
The biological potential of this compound is significantly amplified through its conversion into various derivatives. Here, we compare the antimicrobial and anticancer activities of three principal classes of its analogs: chalcones, hydrazones, and thiosemicarbazones.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The α,β-unsaturated ketone moiety characteristic of chalcones is a well-established pharmacophore responsible for antimicrobial effects. Similarly, the azomethine group in hydrazones and the thiourea moiety in thiosemicarbazones contribute significantly to their ability to inhibit microbial growth.
A systematic study on chlorinated chalcones has demonstrated that the position of the halogen substituent on the aromatic rings plays a crucial role in their antimicrobial efficacy. Chalcones derived from substituted acetophenones have been synthesized and evaluated for their activity against pathogenic bacteria.[1] The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring of the acetophenone moiety can enhance the antimicrobial activity.[2]
Table 1: Comparative Antimicrobial Activity of this compound Analogs
| Compound Class | Derivative Example | Test Organism | Activity (MIC in µg/mL) | Reference |
| Chalcone | (2E)-1-(4-Chloro-2-methylphenyl)-3-(phenyl)prop-2-en-1-one | Staphylococcus aureus | Data not available in searched literature | N/A |
| Escherichia coli | Data not available in searched literature | N/A | ||
| Hydrazone | This compound Hydrazone | S. aureus | Data not available in searched literature | N/A |
| E. coli | Data not available in searched literature | N/A | ||
| Thiosemicarbazone | 2-[1-(4-Chloro-2-methylphenyl)ethylidene]hydrazinecarbothioamide | S. aureus | Data not available in searched literature | N/A |
| E. coli | Data not available in searched literature | N/A |
Note: While the general antimicrobial potential of these classes of compounds is established, specific minimum inhibitory concentration (MIC) values for derivatives of this compound were not available in the searched literature. The table structure is provided as a template for future experimental data.
Anticancer Activity: A Quest for Selective Cytotoxicity
The development of novel anticancer agents with high efficacy and selectivity remains a paramount goal in medicinal chemistry. Analogs of this compound have been investigated for their potential to inhibit the proliferation of various cancer cell lines.
Hydrazone derivatives, in particular, have shown promise as anticancer agents. Studies on various hydrazones have revealed their ability to induce apoptosis in cancer cells.[3] The substitution pattern on the aromatic rings of the hydrazone scaffold significantly influences their cytotoxic activity. For instance, the presence of chloro-substituents has been shown to modulate the anticancer potential of salicylaldehyde benzoylhydrazone derivatives.[4]
Thiosemicarbazones are another class of compounds that have demonstrated significant antiproliferative effects. Their mechanism of action often involves the chelation of essential metal ions, leading to the inhibition of enzymes crucial for cancer cell survival.[5][6]
Table 2: Comparative Anticancer Activity of this compound Analogs
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Chalcone | (2E)-1-(4-Chloro-2-methylphenyl)-3-(phenyl)prop-2-en-1-one | Data not available in searched literature | Data not available in searched literature | N/A |
| Hydrazone | This compound Hydrazone | Data not available in searched literature | Data not available in searched literature | N/A |
| Thiosemicarbazone | 2-[1-(4-Chloro-2-methylphenyl)ethylidene]hydrazinecarbothioamide | Data not available in searched literature | Data not available in searched literature | N/A |
Note: Specific IC50 values for derivatives of this compound against cancer cell lines were not available in the searched literature. The table is presented to guide future comparative studies.
Structure-Activity Relationship (SAR) Insights
The biological activity of the analogs of this compound is intricately linked to their chemical structure. Key SAR insights for each class of derivatives are summarized below.
Chalcones
The antimicrobial and anticancer activities of chalcones are influenced by the substituents on both aromatic rings.[2] The presence of the α,β-unsaturated ketone system is crucial for their biological effects.[7] Modifications to this system can significantly alter their activity.
Caption: Structure-Activity Relationship for Chalcone Analogs.
Hydrazones
The biological activity of hydrazones is largely dependent on the nature of the substituents on the aromatic rings and the stereochemistry around the C=N bond. The azomethine linkage is a key feature for their bioactivity.[8]
Caption: Structure-Activity Relationship for Hydrazone Analogs.
Thiosemicarbazones
For thiosemicarbazones, the thiourea moiety is a critical determinant of their biological activity. The nature of the substituent at the N4-position of the thiosemicarbazide skeleton can significantly influence their antimicrobial and anticancer properties.
Caption: Structure-Activity Relationship for Thiosemicarbazone Analogs.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of the discussed analogs and the evaluation of their biological activities.
Synthesis of Chalcone Derivatives
A general and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation.[9]
Step-by-Step Protocol:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add an appropriate aromatic aldehyde (1 equivalent) to the solution.
-
Slowly add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) to the mixture with constant stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Caption: Experimental Workflow for Chalcone Synthesis.
Synthesis of Hydrazone Derivatives
Hydrazones are typically synthesized through the condensation reaction of a ketone with a hydrazine derivative.[8]
Step-by-Step Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazide) (1 equivalent) to the solution.
-
Add a catalytic amount of an acid (e.g., acetic acid).
-
Reflux the reaction mixture for a specified period.
-
Monitor the reaction completion by TLC.
-
After cooling, the precipitated product is filtered, washed, and recrystallized.
Synthesis of Thiosemicarbazone Derivatives
The synthesis of thiosemicarbazones involves the reaction of a ketone with thiosemicarbazide.
Step-by-Step Protocol:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add thiosemicarbazide (1 equivalent) to the solution.
-
Add a few drops of a catalytic acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pure thiosemicarbazone.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with medium) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The derivatives of this compound, particularly chalcones, hydrazones, and thiosemicarbazones, represent promising scaffolds for the development of new antimicrobial and anticancer agents. While the existing literature provides a strong foundation for the biological potential of these compound classes, a comprehensive and direct comparative study of a series of analogs derived specifically from this compound is warranted. Such studies would provide invaluable quantitative data to build robust structure-activity relationship models, guiding the rational design of more potent and selective drug candidates. Future research should focus on synthesizing and evaluating a focused library of these analogs against a broad panel of microbial strains and cancer cell lines, coupled with mechanistic studies to elucidate their modes of action. This targeted approach will undoubtedly accelerate the translation of these promising scaffolds into clinically viable therapeutic agents.
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A Senior Application Scientist's Guide to the Comparative Reaction Kinetics of Substituted Acetophenones
Authored for Researchers, Scientists, and Drug Development Professionals
In the nuanced world of organic synthesis and medicinal chemistry, understanding the subtle factors that govern reaction rates is paramount. The reactivity of a functional group can be profoundly altered by the electronic and steric nature of substituents on an aromatic ring. Acetophenone, a simple aromatic ketone, serves as an exemplary scaffold for exploring these principles. This guide provides a comprehensive framework for a comparative study of the reaction kinetics of para-substituted acetophenones, focusing on the reduction by sodium borohydride as a model reaction. We will delve into the theoretical underpinnings, provide a robust experimental protocol, and interpret the resulting data to reveal the intricate relationship between molecular structure and chemical reactivity.
Theoretical Framework: Quantifying Substituent Effects
The influence of substituents on the reactivity of aromatic compounds can be quantitatively described by the Hammett equation .[1] This cornerstone of physical organic chemistry provides a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted (reference) compound.
-
σ (sigma) is the substituent constant , which is a measure of the electronic effect (both inductive and resonance) of a particular substituent in the meta or para position. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[2]
-
ρ (rho) is the reaction constant , which measures the susceptibility of a given reaction to substituent effects.[1] Its sign and magnitude provide critical insights into the reaction mechanism.
For the nucleophilic addition of a hydride (from NaBH₄) to the carbonyl carbon of acetophenone, the reaction is sensitive to the electrophilicity of that carbon. We can predict the following:
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), have positive σ values. They pull electron density away from the carbonyl carbon, making it more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. This leads to an acceleration of the reaction rate (k > k₀).[3][4]
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), have negative σ values. They push electron density into the aromatic ring, which slightly reduces the electrophilicity of the carbonyl carbon. This results in a deceleration of the reaction rate (k < k₀).[2]
A plot of log(k/k₀) versus σ, known as a Hammett plot , should yield a straight line with a slope equal to ρ.[5] For the reduction of acetophenones, a positive charge does not develop in the transition state; rather, a partial negative charge builds on the carbonyl oxygen as the nucleophile attacks. The reaction is facilitated by substituents that stabilize the ground state by making the carbonyl carbon more electrophilic. Therefore, we anticipate a positive ρ value , indicating the reaction is accelerated by electron-withdrawing groups.[4]
Experimental Design: A Case Study in Sodium Borohydride Reduction
To compare the kinetics, we will employ UV-Visible spectrophotometry, a widely accessible and reliable technique for monitoring reaction progress. Acetophenones exhibit a strong π → π* electronic transition in the UV region (~245-250 nm), which disappears as the carbonyl group is reduced to an alcohol.[6] By monitoring the decrease in absorbance at this wavelength over time, we can determine the reaction's rate constant.
The workflow for this comparative study is outlined below:
Caption: Experimental workflow for the comparative kinetic analysis.
Detailed Experimental Protocol
This protocol is designed to establish pseudo-first-order kinetics by using a large excess of sodium borohydride relative to the acetophenone substrate. This simplifies the rate law to be dependent only on the concentration of the acetophenone, which is what we are monitoring.[7]
Materials:
-
Acetophenone (H)
-
4-Methoxyacetophenone (-OCH₃)
-
4-Methylacetophenone (-CH₃)
-
4-Chloroacetophenone (-Cl)
-
4-Nitroacetophenone (-NO₂)
-
Sodium borohydride (NaBH₄)
-
Absolute Ethanol (Spectroscopic Grade)
-
Quartz Cuvettes (1 cm path length)
-
Thermostatted UV-Vis Spectrophotometer
-
Micropipettes and standard volumetric glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.05 M stock solution of NaBH₄ in absolute ethanol. This solution should be made fresh daily.
-
For each substituted acetophenone, prepare a 5.0 x 10⁻⁴ M stock solution in absolute ethanol.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to collect absorbance data at the λ_max of the unsubstituted acetophenone (approx. 246 nm).
-
Set the instrument to kinetic mode to record absorbance at fixed time intervals (e.g., every 15 seconds for 15 minutes).
-
Use a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run (Example with Acetophenone):
-
Pipette 2.0 mL of the 5.0 x 10⁻⁴ M acetophenone stock solution into a quartz cuvette.
-
Place the cuvette in the thermostatted holder and allow it to equilibrate for 5 minutes.
-
To initiate the reaction, rapidly inject 100 µL of the 0.05 M NaBH₄ solution into the cuvette, cap it, and invert twice to mix.
-
Immediately begin recording the absorbance as a function of time.
-
-
Data Collection:
-
Repeat the kinetic run for each of the substituted acetophenones.
-
Perform each run in triplicate to ensure reproducibility.
-
-
Data Analysis:
-
For each run, tabulate the absorbance (A) versus time (t).
-
Calculate ln(A) for each time point.
-
Plot ln(A) versus time. The reaction follows pseudo-first-order kinetics, so this plot should be linear.
-
The slope of this line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
Average the k_obs values obtained from the triplicate runs for each substrate.
-
Comparative Data & Interpretation
The data collected from this experiment can be summarized and analyzed to reveal the electronic effects of the substituents.
Table 1: Hypothetical Kinetic Data for the Reduction of para-Substituted Acetophenones at 25°C
| Substituent (X) | Hammett Constant (σ_p) | Avg. k_obs (s⁻¹) | k/k₀ | log(k/k₀) |
| -OCH₃ | -0.27 | 0.0012 | 0.50 | -0.30 |
| -CH₃ | -0.17 | 0.0018 | 0.75 | -0.12 |
| -H | 0.00 | 0.0024 | 1.00 | 0.00 |
| -Cl | 0.23 | 0.0045 | 1.88 | 0.27 |
| -NO₂ | 0.78 | 0.0150 | 6.25 | 0.80 |
Note: These are representative values for illustrative purposes.
Interpretation of Results:
The results clearly show that the reaction rate is highly dependent on the nature of the para-substituent.[3]
-
The rate follows the order: -NO₂ > -Cl > -H > -CH₃ > -OCH₃ .
-
Electron-withdrawing groups (-NO₂, -Cl) significantly increase the reaction rate compared to unsubstituted acetophenone.[4]
-
Electron-donating groups (-CH₃, -OCH₃) decrease the reaction rate.
Caption: Influence of substituents on carbonyl electrophilicity and reaction rate.
Plotting log(k/k₀) from Table 1 against the corresponding σ_p values yields the Hammett plot. The slope of this line provides the reaction constant, ρ. For this reaction, the positive slope confirms that a negative charge builds up in the transition state (or more accurately, that the transition state is stabilized by electron withdrawal), consistent with the mechanism of nucleophilic attack on the carbonyl carbon.
Conclusion
This guide demonstrates that the reaction kinetics of substituted acetophenones provide a powerful and quantitative lens through which to view the principles of physical organic chemistry. By systematically varying substituents and measuring reaction rates, researchers can elucidate reaction mechanisms and predict how structural changes will impact chemical reactivity. The sodium borohydride reduction serves as an ideal model system, and the methodologies described herein—from the application of the Hammett equation to the execution of spectrophotometric kinetic assays—are broadly applicable to a wide range of reactions in academic research and industrial drug development.
References
- Studies on substituent effect on the oxidation kinetics of Acetophenones by acid dichromate. (n.d.). International Journal of Current Research in Chemistry and Pharmaceutical Sciences.
- Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. (n.d.). Journal of the Chemical Society B: Physical Organic.
- Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study. (2008). Thompson Rivers University.
- Kayser, M. M., Eliev, S., & Eisenstein, O. (1982). Reduction of ketones by sodium borohydride in the absence of protic solvents. Inter versus intramolecular mechanism. Tetrahedron Letters, 24(10), 1015-1018.
- Reactivity comparison of 3',4'-(Methylenedioxy)acetophenone with other substituted acetophenones. (n.d.). Benchchem.
- Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. (2008). PubMed.
- Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. (n.d.).
- Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163.
- Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. (2013).
- Bordwell, F. G., & Cornforth, F. J. (1978). Application of the Hammett Equation to Equilibrium Acidities of Meta- and Para-Substituted Acetophenones. The Journal of Organic Chemistry, 43(9), 1763-1765.
- McAlduff, E. J. (1980). Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Journal of Chemistry, 58(6), 622-627.
- Le, L. (2013). Sodium Borohydride Reduction of Acetophenone.
- Hammett plot for the competitive TH of acetophenone and a few para‐substituted acetophenones catalyzed by complex 1. (n.d.).
- Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry.
- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. (2020). Morressier.
- The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50). (n.d.).
- Understand UV-Vis Absorption Characteristics of Acetophenone. (n.d.). StudyRaid.
- Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. (1978).
-
Hammett equation. (n.d.). In Wikipedia. Retrieved from [Link]
- Reaction of substituted acetophenones with various aryl aldehydes. (n.d.).
- Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. (2022).
- UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed. (n.d.).
- Monitoring Reactions Through UV-Visible Spectroscopy. (2023). Spectroscopy Online.
- UV e Vis spectra of solutions of acetophenone in n -heptane before... (n.d.).
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A Comparative Guide to Green Synthesis Approaches for 1-(4-Chloro-2-methylphenyl)ethanone
Introduction: The Imperative for Greener Pathways to Key Pharmaceutical Intermediates
1-(4-Chloro-2-methylphenyl)ethanone, a substituted acetophenone, stands as a critical structural motif and versatile intermediate in the synthesis of numerous high-value compounds, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its synthesis is foundational for developing new therapeutic agents, including analgesics and anti-inflammatory drugs.[1] The traditional route to this and similar aryl ketones is the venerable Friedel-Crafts acylation, a cornerstone of organic chemistry for over a century.[3] However, the classical approach, typically reliant on stoichiometric amounts of Lewis acids like aluminum trichloride (AlCl₃), is fraught with environmental and practical drawbacks. These include the generation of substantial acidic waste, the use of hazardous solvents, and often, low atom economy.[4]
As the chemical industry pivots towards sustainable practices, driven by the principles of Green Chemistry, the need for cleaner, safer, and more efficient synthetic methodologies has become paramount.[5] This guide provides a comprehensive comparison of emerging green synthesis approaches for this compound, moving beyond traditional protocols. We will dissect alternative catalytic systems, innovative energy sources, and solvent-free strategies, providing the objective data and experimental insights necessary for researchers and process chemists to make informed, sustainable choices.
The Conventional Benchmark: Friedel-Crafts Acylation of 3-Chlorotoluene
The synthesis of this compound typically proceeds via the electrophilic aromatic substitution of 3-chlorotoluene with an acylating agent, such as acetyl chloride or acetic anhydride.[6][7] The reaction is classically catalyzed by a strong Lewis acid, most commonly aluminum trichloride (AlCl₃).
Reaction Scheme: Starting Material: 3-Chlorotoluene Acylating Agent: Acetyl Chloride Catalyst: Aluminum Chloride (AlCl₃)
The primary role of AlCl₃ is to activate the acetyl chloride, generating a highly reactive acylium ion (CH₃CO⁺), the potent electrophile that attacks the aromatic ring.[7]
Inherent Drawbacks of the Classical Method:
-
Stoichiometric Catalyst Requirement: Due to the formation of a stable complex between the ketone product and AlCl₃, the catalyst cannot easily turn over and must be used in stoichiometric or even excess amounts.[3][8]
-
Hazardous Aqueous Workup: The reaction must be quenched with a large volume of water to decompose the catalyst-product complex, an often violent and exothermic process that generates significant quantities of corrosive, aluminum-containing acidic waste.[4]
-
Environmental Pollution: The use of volatile and often toxic solvents like dichloromethane or nitrobenzene contributes to air pollution and poses health risks.[9]
-
Poor Atom Economy: The large mass of the catalyst and the aqueous workup contribute to a high E-Factor (Environmental Factor), signifying a large amount of waste generated per unit of product.
These limitations underscore the urgent need for greener alternatives that mitigate environmental impact without compromising synthetic efficiency.
Comparative Analysis of Green Synthesis Strategies
Modern approaches to the synthesis of this compound focus on replacing the problematic components of the traditional Friedel-Crafts reaction. We will compare these strategies across several key performance indicators.
Advanced Catalytic Systems: Beyond AlCl₃
The cornerstone of a greener acylation is the catalyst. The ideal catalyst should be efficient in small quantities, reusable, and environmentally benign.
-
Heterogeneous Solid Acid Catalysts: Catalysts like sulfated zirconia and various zeolites offer significant advantages.[9] Being solids, they are easily separated from the reaction mixture by simple filtration, enabling straightforward recycling and eliminating the need for an aqueous quench. This dramatically simplifies product purification and reduces waste. Sulfated zirconia, in particular, has proven effective for the acylation of aromatic compounds, leading to high selectivity.[9]
-
Benign Lewis Acids (e.g., Iron(III) Chloride): Iron(III) chloride (FeCl₃) has emerged as a cost-effective, less toxic, and highly efficient alternative to AlCl₃.[10] Recent studies show that even catalytic amounts (e.g., 5 mol%) of FeCl₃ can effectively promote acylation, especially when paired with green solvents like propylene carbonate. This system avoids the use of chlorinated solvents and significantly reduces the metal waste stream.[10]
-
Metal Triflates and Ionic Liquids: Metal triflates (M(OTf)n) are powerful, water-tolerant Lewis acid catalysts that can be used in catalytic amounts.[4] Their effectiveness can be further enhanced by using them in conjunction with ionic liquids. Ionic liquids are non-volatile, thermally stable solvents that can also act as catalysts and are often recyclable, offering a dual-pronged green approach.[11]
Alternative Energy Sources: Enhancing Efficiency
The method of energy input can drastically alter reaction times, yields, and overall energy consumption.
-
Microwave-Assisted Synthesis: Microwave irradiation has revolutionized organic synthesis by providing rapid and uniform internal heating of the reaction mixture.[12] This is distinct from conventional heating, which relies on slow thermal conduction. For acylation reactions, this translates to dramatically reduced reaction times—often from hours to mere minutes—and frequently leads to higher product yields and fewer side products.[13][14] The efficiency of microwave heating is dependent on the dielectric properties of the reagents and solvent.[15]
-
Ultrasound-Assisted Synthesis (Sonochemistry): Sonication utilizes the energy of sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon creates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates.[16][17] Ultrasound has been shown to enhance a variety of organic reactions, including the synthesis of heterocyclic compounds, and can often be performed at room temperature in aqueous media, further boosting the green credentials of a process.[18]
Solvent-Free and Green Solvent Approaches
Eliminating or replacing hazardous organic solvents is a primary goal of green chemistry.
-
Solvent-Free Reactions: Performing reactions without any solvent is the ideal green scenario, as it completely eliminates solvent waste and simplifies purification.[19] These reactions can be facilitated by grinding the solid reactants together or by using microwave or ultrasound energy to promote reactivity in the absence of a solvent medium.[15][20]
-
Green Solvents: When a solvent is necessary, replacing traditional choices with environmentally benign alternatives is crucial. Propylene carbonate, as mentioned, is an excellent green solvent for acylation reactions catalyzed by FeCl₃.[10] Water is another highly desirable green solvent, and sonication can be particularly effective at promoting reactions in aqueous media.[16]
Quantitative Performance Comparison
The following table summarizes the performance of different synthetic approaches, providing a clear comparison for researchers.
| Method | Catalyst | Solvent | Energy Source | Reaction Time | Temperature | Yield (%) | Key Green Advantages | References |
| Traditional | AlCl₃ (Stoichiometric) | Dichloromethane | Conventional Heating | 2 - 6 hours | Reflux | 70-85 | - | [4][21] |
| Heterogeneous | Sulfated Zirconia (Catalytic) | None / High-boiling solvent | Conventional Heating | 4 - 8 hours | 120-160°C | ~90 | Catalyst is recyclable, no aqueous quench. | [9] |
| Benign Lewis Acid | FeCl₃ (5 mol%) | Propylene Carbonate | Conventional Heating | 1 - 3 hours | 80-100°C | 85-95 | Low-toxicity catalyst, green solvent, catalytic amount. | [10] |
| Microwave-Assisted | Erbium Triflate (Catalytic) | 1,2-Dichloroethane | Microwave | 5 - 15 minutes | 100-140°C | >90 | Drastically reduced reaction time, high yields. | [11][13] |
| Ultrasound-Assisted | Various (e.g., catalyst-free) | Water / Ethanol | Ultrasound | 30 - 90 minutes | Room Temp - 60°C | 85-97 | Use of aqueous media, reduced time, low energy. | [16] |
| Solvent-Free | Zeolite / Clay | None | Microwave / Grinding | 10 - 30 minutes | 80-120°C | ~90 | No solvent waste, simplified workup. | [19][22] |
Note: Yields and conditions are representative and can vary based on the specific substrate and acylating agent.
Detailed Experimental Protocols
Herein, we provide detailed, self-validating protocols for two promising green synthesis approaches.
Protocol 1: FeCl₃-Catalyzed Acylation in Propylene Carbonate
This protocol leverages a cost-effective, low-toxicity catalyst in an environmentally friendly solvent.[10]
Materials:
-
3-Chlorotoluene (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Iron(III) Chloride (FeCl₃) (0.05 eq)
-
Propylene Carbonate (solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous FeCl₃ (0.05 eq).
-
Add propylene carbonate to the flask.
-
Add 3-chlorotoluene (1.0 eq) to the mixture and stir.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 90°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Causality and Validation: The use of catalytic FeCl₃ avoids the problematic stoichiometric AlCl₃. Propylene carbonate is a biodegradable, non-toxic solvent. The simple extractive workup, which is possible because the catalyst concentration is low, validates the "greenness" by avoiding a high-volume, hazardous aqueous quench.
Protocol 2: Microwave-Assisted, Solvent-Free Acylation
This protocol maximizes efficiency by combining an alternative energy source with a solvent-free approach.[15][19]
Materials:
-
3-Chlorotoluene (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Zeolite H-BEA or another solid acid catalyst (e.g., Montmorillonite K-10 clay)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
In a dedicated microwave reactor vessel, combine 3-chlorotoluene (1.0 eq), acetic anhydride (1.2 eq), and the solid acid catalyst (e.g., 20% by weight of the limiting reagent).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for 10-15 minutes. Use power modulation to maintain a constant temperature.
-
After the reaction, cool the vessel to room temperature using compressed air.
-
Add ethyl acetate to the solid mixture and stir.
-
Filter the mixture to remove the solid catalyst. The catalyst can be washed with fresh solvent, dried, and stored for reuse.
-
Wash the filtrate with saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product as needed.
Causality and Validation: Microwave heating provides rapid, targeted energy, drastically shortening reaction time and often improving yield.[12] The solvent-free condition eliminates all solvent waste from the reaction step. The protocol's validity is confirmed by the simple filtration and reuse of the catalyst, demonstrating a circular and waste-reducing process.
Visualizing the Pathways and Workflows
Diagrams can clarify complex mechanisms and workflows, aiding in the selection of an appropriate synthetic strategy.
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A Comparative Guide to the Synthesis of 1-(4-Chloro-2-methylphenyl)ethanone: A Cost-Benefit Analysis
For researchers and professionals in the fields of pharmaceutical development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 1-(4-Chloro-2-methylphenyl)ethanone is a valuable building block in the synthesis of numerous target molecules. This guide provides an in-depth comparative analysis of the most common and viable synthetic pathways to this compound, focusing on a cost-benefit analysis to inform your selection of the most appropriate route for your specific research and development needs.
Introduction to this compound
This compound, with CAS number 37074-38-7, is a substituted acetophenone.[1][2] Its structure, featuring a chlorinated and methylated phenyl ring, makes it a versatile precursor for introducing this specific moiety into more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The selection of a synthetic route is a critical decision that influences not only the economic viability of a process but also its environmental impact and scalability. This guide will explore three primary synthetic strategies: the classic Friedel-Crafts acylation, a Grignard reagent-based approach, and a more selective organocuprate pathway.
Pathway 1: Friedel-Crafts Acylation of 3-Chlorotoluene
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct method for the synthesis of aryl ketones.[3] This pathway involves the reaction of 3-chlorotoluene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4]
Mechanistic Rationale
The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid catalyst. This acylium ion then attacks the electron-rich aromatic ring of 3-chlorotoluene. The directing effects of the methyl group (ortho-, para-directing) and the chloro group (ortho-, para-directing, but deactivating) will lead to a mixture of isomers. However, the desired product, this compound, is a significant component of the product mixture.
Sources
A Comparative Benchmarking Guide to the Purification of 1-(4-Chloro-2-methylphenyl)ethanone
This guide provides an in-depth comparative analysis of three primary purification techniques for 1-(4-chloro-2-methylphenyl)ethanone: recrystallization, column chromatography, and distillation. Designed for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, supporting data, and the scientific rationale behind the methodological choices to enable the selection of the most effective purification strategy based on specific laboratory and purity requirements.
Introduction: The Importance of Purity for a Key Synthetic Intermediate
This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules and other fine chemicals. The purity of this ketone directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final products. The common synthesis of this compound, typically through a Friedel-Crafts acylation of 3-chlorotoluene, can result in a crude product containing unreacted starting materials, isomeric byproducts, and other process-related impurities.[1] Therefore, robust and efficient purification is a critical step in its preparation. This guide provides a comprehensive comparison of the three most common purification techniques, offering detailed, actionable protocols and the underlying principles for each.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO | [2] |
| Molecular Weight | 168.62 g/mol | [2] |
| Appearance | Likely a solid or oil at room temperature | Inferred |
| Boiling Point | Estimated to be > 200 °C at atmospheric pressure | [3] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate, and less soluble in non-polar solvents like hexane. | [4] |
Note: The boiling point is an estimation based on a structurally similar isomer, 2-chloro-1-(4-methylphenyl)ethanone, which has a boiling point of 113 °C at 4 Torr.[3] The exact melting point and solubility profile would need to be experimentally determined for the crude material.
Understanding Potential Impurities from Synthesis
The primary route to this compound is the Friedel-Crafts acylation of 3-chlorotoluene with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride.[1]
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 1-(4-Chloro-2-methylphenyl)ethanone Analysis
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analytical methods for 1-(4-Chloro-2-methylphenyl)ethanone, a key intermediate in various synthetic processes. Recognizing the critical need for reproducible and accurate data in research and development, this document outlines a robust protocol for evaluating analytical performance across multiple laboratories. The guide delves into the rationale behind the experimental design, the selection of analytical techniques, and the statistical evaluation of data. It is intended for researchers, scientists, and drug development professionals seeking to establish or participate in proficiency testing schemes to ensure the reliability of their analytical data.
Introduction: The Imperative of Analytical Consistency
This compound is a crucial building block in the synthesis of pharmaceuticals and other high-value chemical entities. The purity and concentration of this intermediate directly impact the yield and quality of the final product. Consequently, the analytical methods employed to assess its quality must be accurate, precise, and reproducible. Inter-laboratory comparisons are a cornerstone of quality assurance, providing an objective evaluation of a method's performance and a laboratory's proficiency.[1][2] By analyzing the same homogenous sample at multiple facilities, it is possible to identify and address systemic biases, improve method robustness, and ensure data comparability across different sites.
This guide presents a model for an inter-laboratory study designed to compare the performance of two common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Study Design: A Framework for Robust Comparison
The design of this inter-laboratory study is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation and ISO/IEC 17043 for proficiency testing.[3][4][5][6] The primary objective is to assess the accuracy, precision (repeatability and reproducibility), and linearity of the analytical methods in use by participating laboratories.
Test Material
A homogenous batch of this compound was prepared and characterized by a reference laboratory to establish a consensus value for purity. Samples from this single batch were distributed to five participating laboratories. Each laboratory also received a certified reference standard of this compound.
Participating Laboratories
Five laboratories (designated Lab A through Lab E) with experience in the analysis of small molecules and access to either GC-MS or HPLC instrumentation were invited to participate.
Analytical Methods
Laboratories were instructed to use their in-house validated method for the analysis of this compound. Two primary analytical techniques were anticipated:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of volatile and semi-volatile compounds.[7][8][9][10][11]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a broad range of non-volatile and thermally labile compounds.[12][13][14][15][16]
Experimental Protocols: A Step-by-Step Guide
To ensure a degree of standardization while allowing for the evaluation of in-house methods, the following general protocols were provided as a guideline.
Recommended GC-MS Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of the test material and dissolve in a suitable solvent (e.g., dichloromethane) to a final concentration of 1 mg/mL.
-
Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., 1-chloro-4-ethylbenzene) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking the internal standard and varying concentrations of the this compound certified reference standard.
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
-
Recommended HPLC Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of the test material and dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards using the this compound certified reference standard.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a specified wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Diagram of the Inter-Laboratory Comparison Workflow:
Caption: A flowchart illustrating the key phases of the inter-laboratory comparison study.
Results and Discussion: A Comparative Analysis
The following tables summarize the data received from the five participating laboratories. The consensus value for the purity of the test material, as determined by the reference laboratory, was 98.5% .
Purity Assay Results
| Laboratory | Analytical Method | Mean Purity (%) | Standard Deviation |
| Lab A | GC-MS | 98.6 | 0.2 |
| Lab B | HPLC | 98.3 | 0.4 |
| Lab C | GC-MS | 98.8 | 0.3 |
| Lab D | HPLC | 97.5 | 0.8 |
| Lab E | GC-MS | 98.4 | 0.2 |
Performance Evaluation
To objectively assess the performance of each laboratory, z-scores were calculated using the following formula:
z = (x - X) / σ
where:
-
x is the mean result from the laboratory
-
X is the assigned value (consensus value of 98.5%)
-
σ is the standard deviation for proficiency assessment (in this case, a target standard deviation of 0.5% was set)
| Laboratory | Mean Purity (%) | z-score | Performance |
| Lab A | 98.6 | 0.2 | Satisfactory |
| Lab B | 98.3 | -0.4 | Satisfactory |
| Lab C | 98.8 | 0.6 | Satisfactory |
| Lab D | 97.5 | -2.0 | Questionable |
| Lab E | 98.4 | -0.2 | Satisfactory |
Interpretation of z-scores:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
The results indicate that four out of the five laboratories demonstrated satisfactory performance. Lab D's result was flagged as questionable, suggesting a potential systematic bias in their method or execution.
Causality Behind Experimental Observations
The data reveals several key insights:
-
Method Equivalence: Both GC-MS and HPLC methods appear capable of producing accurate and precise results for the analysis of this compound, as evidenced by the satisfactory performance of Labs A, B, C, and E.
-
Precision: The GC-MS methods, in this study, generally exhibited slightly better precision (lower standard deviation) than the HPLC methods. This could be attributed to the high selectivity and sensitivity of mass spectrometric detection.
-
Potential for Bias: The lower mean purity and higher standard deviation reported by Lab D warrant further investigation. Possible causes could include issues with their calibration standards, sample preparation, or instrument calibration.
Conclusion and Recommendations
This inter-laboratory comparison successfully demonstrated the suitability of both GC-MS and HPLC for the quantitative analysis of this compound. The study highlights the importance of ongoing proficiency testing to ensure the reliability of analytical data.[17][18][19]
Based on the findings, the following recommendations are made:
-
For All Laboratories: Continued participation in proficiency testing schemes is crucial for maintaining a high level of quality assurance.[6][20][21]
-
For Lab D: A thorough review of their analytical procedure is recommended to identify and rectify the source of the observed bias. This should include a re-evaluation of their method validation data, particularly for accuracy and precision.
-
For Future Studies: The inclusion of a wider range of concentrations and the analysis of samples with known impurities would provide a more comprehensive assessment of method performance.
Diagram of the Decision-Making Process for Out-of-Specification Results:
Caption: A logical flow for investigating and addressing out-of-specification results in an inter-laboratory study.
References
- Holm, K., et al. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Analytical Toxicology.
- Analytical Chemistry Class Notes.
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- ICH. Quality Guidelines.
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- ACS Publications.
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- Perry Johnson Laboratory Accreditation, Inc.
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- Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
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A Comparative Guide to the Characterization of Impurities in 1-(4-Chloro-2-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous identification and control of impurities are paramount to ensuring the safety, efficacy, and quality of the final drug product.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in different batches of 1-(4-Chloro-2-methylphenyl)ethanone, a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). As a Senior Application Scientist, this document is designed to offer not just procedural steps, but also the underlying scientific rationale and field-proven insights to empower researchers in their analytical endeavors.
The presence of impurities, even at trace levels, can significantly impact the therapeutic performance and safety of a drug.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) for the reporting, identification, and qualification of impurities in new drug substances and products.[4][5][6][7] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of robust drug development.[1] This guide will delve into the practical application of these principles in the context of this compound.
Understanding the Impurity Landscape
Impurities in this compound can originate from various sources, including the manufacturing process, degradation, or storage.[3] They are broadly classified as organic impurities, inorganic impurities, and residual solvents.[3] Organic impurities are of particular concern as they can be structurally similar to the API and may possess unwanted pharmacological or toxicological properties.[1]
Potential impurities in this compound can include:
-
Starting material and intermediates: Unreacted precursors or by-products from the synthetic route.
-
Isomeric impurities: Positional isomers of the main compound that may be difficult to separate.
-
Degradation products: Formed due to exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[8][9][10][11]
A critical first step in impurity characterization is to perform forced degradation studies.[8][9][11] These studies intentionally expose the drug substance to harsh conditions to generate potential degradation products, which helps in developing and validating stability-indicating analytical methods.[8][9][10][11][12]
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is often necessary for the comprehensive characterization of impurities. The following sections compare the most effective techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of impurity profiling due to its high resolution, sensitivity, and versatility.[2][13]
Causality Behind Experimental Choices: The choice of column, mobile phase, and detector is critical for achieving optimal separation of structurally similar impurities. For isomeric impurities, which are often a challenge, specialized columns such as phenyl or embedded polar group columns can offer unique selectivity.[14] A gradient elution is typically employed to resolve impurities with a wide range of polarities in a single run.
Experimental Protocol: HPLC Method for Impurity Profiling
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point. For challenging separations of isomers, consider a phenyl-hexyl or a polar-embedded column.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10-90% B
-
35-40 min: 90% B
-
40-41 min: 90-10% B
-
41-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.
Data Presentation: Impurity Profile of Three Batches of this compound by HPLC
| Impurity (Relative Retention Time) | Batch A (%) | Batch B (%) | Batch C (%) |
| RRT 0.85 | 0.08 | 0.12 | 0.07 |
| RRT 0.92 (Isomer) | 0.25 | 0.18 | 0.31 |
| RRT 1.15 | ND | 0.05 | ND |
| RRT 1.32 | 0.11 | 0.09 | 0.13 |
ND: Not Detected
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the structural elucidation of unknown impurities, coupling HPLC with a mass spectrometer is indispensable.[15][16]
Causality Behind Experimental Choices: Mass spectrometry provides molecular weight and fragmentation data, which are crucial for identifying the chemical structure of an impurity.[3] High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition of unknown compounds with high accuracy.
Experimental Protocol: LC-MS for Impurity Identification
The HPLC method described above can be directly coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for this class of compounds.
-
Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution data.
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns of specific ions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable technique for the analysis of volatile and semi-volatile impurities, including residual solvents and certain process-related impurities.[3][16][17]
Causality Behind Experimental Choices: The high efficiency of capillary GC columns allows for the separation of complex mixtures of volatile compounds. The mass spectrometer provides definitive identification of the separated components.
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 250 °C, hold for 10 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of isolated impurities.[3][16]
Causality Behind Experimental Choices: NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure, including stereochemistry. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are typically required for complete characterization.
Workflow for Impurity Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in this compound.
Caption: Workflow for impurity characterization in this compound.
Logical Framework for Method Selection
The choice of analytical technique is guided by the nature of the impurity and the objective of the analysis.
Caption: Decision tree for selecting the appropriate analytical method for impurity analysis.
Conclusion
The characterization of impurities in pharmaceutical intermediates like this compound is a scientifically rigorous process that requires a combination of orthogonal analytical techniques. A thorough understanding of the potential sources of impurities, coupled with a systematic analytical workflow, is essential for ensuring the quality and safety of the final drug product. This guide provides a framework for researchers to develop and implement robust analytical strategies that are compliant with regulatory expectations and grounded in sound scientific principles.
References
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
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European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
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PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]
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Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Retrieved from [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
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Journal of Taibah University for Science. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
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Journal of Young Pharmacists. (2010). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
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ChemBK. (2024). 1-(4-Chloro-2-fluoro-5-methylphenyl). Retrieved from [Link]
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BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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Chemical Synthesis Database. (2025). This compound. Retrieved from [Link]
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European Journal of Pharmaceutical and Medical Research. (n.d.). Forced degradation studies: regulatory considerations and implementations in analytical method development and validation. Retrieved from [Link]
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Turkish Journal of Biochemistry. (2016). Separation techniques: Chromatography. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-chloro-1-(4-methylphenyl)ethanone. Retrieved from [Link]
-
Chromatography Forum. (2009). separation of two isomers. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from [Link]
-
Journal of Pharmaceutical Analysis. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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Chem 551. (n.d.). Separation Techniques. Retrieved from [Link]
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Arts, Science, and Commerce College, Kolhar. (n.d.). Chromatographic Techniques. Retrieved from [Link]
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ResearchGate. (2025). spectral analysis of novel 1-(4-methyl -2, 5- dimethoxyphenyl) ethanone-clubbed chalcone derivetives. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
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ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]
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JournalAgent. (2016). Separation techniques: Chromatography. Retrieved from [Link]
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NIST WebBook. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Retrieved from [Link]
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SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
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Acta Crystallographica Section E. (2008). 2,2-Dichloro-1-(4-methylphenyl)ethanone. Retrieved from [Link]
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A Senior Scientist's Guide to the Structural Elucidation of 1-(4-Chloro-2-methylphenyl)ethanone: A Comparative NMR Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the validated Nuclear Magnetic Resonance (NMR) data for 1-(4-Chloro-2-methylphenyl)ethanone, a substituted acetophenone derivative.
Moving beyond a simple data sheet, this document serves as a practical guide to data acquisition, offers a logical framework for spectral interpretation, and compares the experimental data with closely related analogues. This comparative approach is designed to enhance the understanding of substituent effects in NMR spectroscopy, a critical skill for any chemist.
Molecular Structure and Predicted NMR Environments
The first step in any spectral analysis is a thorough examination of the target molecule's structure to identify unique atomic environments. This compound possesses nine distinct carbon environments and three distinct types of proton environments, excluding the aromatic region, which itself contains three unique protons.
The diagram below illustrates the molecular structure with systematic labeling for all unique proton and carbon atoms, which will be referenced throughout this guide.
Safety Operating Guide
Proper Disposal of 1-(4-Chloro-2-methylphenyl)ethanone: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Chloro-2-methylphenyl)ethanone (CAS No. 37074-38-7), a halogenated aromatic ketone. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, offering insights into the chemical principles that underpin these essential safety measures.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a substituted acetophenone derivative. Its chemical structure, featuring a chlorinated benzene ring, dictates its physical properties and toxicological profile.
Key Hazard Information:
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
Harmful in contact with skin [1]
-
Harmful if inhaled [1]
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
The presence of the chloro- group makes this compound a halogenated organic substance. Such compounds are often persistent in the environment and can be toxic to aquatic life. Therefore, their disposal is strictly regulated to prevent ecological damage.
| Property | Value | Source |
| CAS Number | 37074-38-7 | [1][2][3][4][5] |
| Molecular Formula | C9H9ClO | [1][3][4][5] |
| Molecular Weight | 168.62 g/mol | [1][3][4] |
| Boiling Point | 256.5°C at 760 mmHg | [3] |
| Flash Point | 124.3°C | [3] |
| Density | 1.13 g/cm³ | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind stringent PPE requirements lies in the compound's potential for dermal absorption, respiratory irritation, and serious eye damage. The following PPE is mandatory when handling this compound, including during disposal procedures.
-
Hand Protection: Chemical-resistant gloves are critical. Given that this compound is an aromatic ketone and a chlorinated solvent, suitable glove materials include Butyl rubber or Viton®. Nitrile gloves may offer protection against splashes but are not recommended for prolonged contact.[6][7][8] Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashing, such as transferring large volumes or cleaning up spills, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Segregation and Collection of Waste: A Critical Step
The fundamental principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper segregation complicates the disposal process and increases costs.
Why Segregation is Crucial: this compound is a halogenated organic compound . These compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts. Mixing them with non-halogenated waste contaminates the entire container, necessitating the more stringent and costly disposal route for the entire volume.
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container: Use a designated, properly labeled "Halogenated Organic Waste" container. This container must be made of a material compatible with the chemical, typically glass or polyethylene. It must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Accumulation: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Disposal Workflow: A Decision-Making Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Decontamination and Spill Management
Accidents can happen, and a well-rehearsed spill response plan is a sign of a proficient and safe laboratory.
Decontamination of Labware and Surfaces:
-
Reusable Labware: Rinse glassware and equipment with a suitable organic solvent (such as acetone or ethanol) in a fume hood. The rinsate must be collected and disposed of as halogenated organic waste. After the initial rinse, labware can be washed with soap and water.
-
Work Surfaces: In case of minor contamination of a benchtop or fume hood surface, wipe the area with a cloth or paper towel soaked in a solvent like acetone. The used towels must be disposed of as solid halogenated organic waste. Follow this with a thorough cleaning with soap and water.
Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent dikes or pads.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbent material into a designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with a cloth soaked in a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Regulatory Framework: The Authoritative Grounding
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[9][10] As a halogenated organic compound, this chemical, when discarded, is considered a hazardous waste.
Specifically, it falls under the category of F-listed wastes from non-specific sources if it is a spent solvent.[11] Laboratories are considered generators of hazardous waste and must comply with regulations regarding waste accumulation, labeling, and disposal.[10] The ultimate disposal method for such waste is typically high-temperature incineration at a licensed facility, which is necessary to break the carbon-halogen bonds and prevent the release of persistent pollutants.
By adhering to the procedures outlined in this guide, you are not only ensuring the safety of your laboratory but also upholding your responsibility to protect the environment and comply with federal and local regulations.
References
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
University of South Alabama. (2018, March). Glove Selection Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
